Product packaging for Promothiocin A(Cat. No.:CAS No. 156737-05-2)

Promothiocin A

Cat. No.: B1678246
CAS No.: 156737-05-2
M. Wt: 815.9 g/mol
InChI Key: OUTWOIXDJMCBPB-YWTKSJFSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Promotriocin A is a keratan 6'-sulfate and an azamacrocycle.
Promothiocin A has been reported in Streptomyces with data available.
mol form C36-H37-N11-O8-S2;  structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H37N11O8S2 B1678246 Promothiocin A CAS No. 156737-05-2

Properties

CAS No.

156737-05-2

Molecular Formula

C36H37N11O8S2

Molecular Weight

815.9 g/mol

IUPAC Name

(12S,19S,29S)-N-(3-amino-3-oxoprop-1-en-2-yl)-9,12,19,23-tetramethyl-14,21,28,31-tetraoxo-29-propan-2-yl-10,24-dioxa-17,34-dithia-6,13,20,27,30,35,36,37,38-nonazahexacyclo[30.2.1.18,11.115,18.122,25.02,7]octatriaconta-1(35),2(7),3,5,8,11(38),15,18(37),22,25(36),32-undecaene-5-carboxamide

InChI

InChI=1S/C36H37N11O8S2/c1-13(2)24-32(52)38-10-23-45-26(18(7)54-23)33(53)41-16(5)35-43-21(11-56-35)30(50)40-15(4)34-47-25(17(6)55-34)27-19(36-44-22(12-57-36)31(51)46-24)8-9-20(42-27)29(49)39-14(3)28(37)48/h8-9,11-13,15-16,24H,3,10H2,1-2,4-7H3,(H2,37,48)(H,38,52)(H,39,49)(H,40,50)(H,41,53)(H,46,51)/t15-,16-,24-/m0/s1

InChI Key

OUTWOIXDJMCBPB-YWTKSJFSSA-N

Isomeric SMILES

C[C@H]1C2=NC(=C(O2)C)C3=C(C=CC(=N3)C(=O)NC(=C)C(=O)N)C4=NC(=CS4)C(=O)N[C@H](C(=O)NCC5=NC(=C(O5)C)C(=O)N[C@H](C6=NC(=CS6)C(=O)N1)C)C(C)C

Canonical SMILES

CC1C2=NC(=C(O2)C)C3=C(C=CC(=N3)C(=O)NC(=C)C(=O)N)C4=NC(=CS4)C(=O)NC(C(=O)NCC5=NC(=C(O5)C)C(=O)NC(C6=NC(=CS6)C(=O)N1)C)C(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Promothiocin A;  Antibiotic SF-2741A;  Antibiotic SF 2741A;  Antibiotic SF2741A

Origin of Product

United States

Foundational & Exploratory

Promothiocin A: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Promothiocin A is a thiopeptide antibiotic produced by the soil bacterium Streptomyces sp. SF2741. First identified through its potent ability to induce the tipA promoter, this compound has since garnered interest for its antibacterial properties. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, with a focus on detailed experimental protocols, quantitative data, and the underlying biological mechanisms. This document is intended to serve as a valuable resource for researchers in natural product discovery, antibiotic development, and microbial biotechnology.

Discovery of this compound: The tipA Promoter Induction Assay

The discovery of this compound was a direct result of a screening program designed to identify compounds capable of inducing the tipA promoter in Streptomyces lividans. The tipA gene is known to be induced by a class of antibiotics known as thiopeptides. This inducible promoter system provides a sensitive and specific bioassay for the detection of novel thiopeptide compounds.

Principle of the tipA Promoter Induction Assay

The assay utilizes a recombinant strain of Streptomyces lividans (pAK114) harboring a plasmid where the tipA promoter controls the expression of a kanamycin resistance gene. In the absence of a tipA inducer, the kanamycin resistance gene is not expressed, and the strain is sensitive to kanamycin. When a thiopeptide like this compound is present, it binds to the TipAL protein, a transcriptional activator. This complex then binds to the tipA promoter, initiating the transcription of the downstream kanamycin resistance gene and allowing the S. lividans strain to grow in the presence of kanamycin.

Experimental Protocol: tipA Promoter Induction Assay
  • Preparation of Assay Plates: Nutrient agar plates containing a sub-inhibitory concentration of kanamycin (5 µg/mL) are prepared.

  • Seeding of Indicator Strain: A spore suspension of S. lividans (pAK114) is evenly spread onto the surface of the agar plates.

  • Sample Application: Sterile paper discs are saturated with the test sample (e.g., crude extract from a Streptomyces fermentation broth) and placed onto the seeded agar plates.

  • Incubation: The plates are incubated at 30°C for 24-48 hours.

  • Observation: A zone of growth of the indicator strain around a paper disc indicates the presence of a tipA promoter-inducing compound.

Isolation and Purification of this compound

The isolation and purification of this compound from the fermentation broth of Streptomyces sp. SF2741 involves a multi-step process of extraction and chromatography. The following protocol is based on methodologies established for the isolation of thiopeptides from the same producing strain.

Fermentation of Streptomyces sp. SF2741

2.1.1. Seed Culture Preparation:

  • A stock culture of Streptomyces sp. SF2741 is inoculated into a test tube containing 12 mL of seed medium.

  • The seed medium consists of (per liter): 10 g starch, 10 g polypepton, 10 g molasses, and 10 g beef extract. The pH is adjusted to 7.2 before sterilization.

  • The culture is incubated at 27°C for two days on a reciprocal shaker.

2.1.2. Production Culture:

  • An aliquot (2 mL) of the seed culture is transferred to a 500-mL Erlenmeyer flask containing 100 mL of production medium.

  • The production medium consists of (per liter): 20 g millet syrup, 1.5 g soybean oil, 10 g soybean meal, 2.5 g soluble vegetable protein, 5 g Pharmamedia, 0.005 g FeSO₄·7H₂O, 0.0005 g NiCl₂·6H₂O, 0.0005 g CoCl₂·6H₂O, and 1 g CaCO₃. The pH is adjusted to 7.0 before sterilization.

  • The production culture is incubated at 27°C for four days on a rotary shaker.

Extraction and Purification
  • Mycelial Cake Extraction: The harvested culture broth is centrifuged to separate the mycelial cake from the supernatant. The mycelial cake is then extracted with acetone.

  • Solvent Partitioning: The acetone extract is concentrated in vacuo to an aqueous solution. The pH is adjusted to 4.0 with 3 N HCl, and the solution is extracted with ethyl acetate.

  • Precipitation and Initial Chromatography: The ethyl acetate layer is dried over anhydrous Na₂SO₄, concentrated in vacuo, and the residue is precipitated with diethyl ether. The precipitate is then subjected to Sephadex LH-20 column chromatography using a mobile phase of CHCl₃-MeOH (2:1).

  • Preparative HPLC: The active fractions from the Sephadex column are collected and further purified by preparative High-Performance Liquid Chromatography (HPLC) on a Capcell-pak C18 column (20 x 250 mm). The mobile phase is a mixture of CH₃CN-H₂O (40:60) containing 20 mM H₃PO₄, with a flow rate of 18 mL/min.

  • Final Isolation: The active eluate, detected by UV absorption at 254 nm, is concentrated in vacuo. The resulting aqueous solution is extracted with ethyl acetate, and the concentration of the organic extract yields pure this compound as a white amorphous solid.

Physicochemical and Structural Characterization

The structure of this compound was elucidated using a combination of spectroscopic techniques.

PropertyValue
Molecular Formula C₃₆H₃₇N₁₁O₈S₂
Molecular Weight 815.9 g/mol
Appearance White amorphous solid

The stereochemistry of this compound has been confirmed through total synthesis, revealing the presence of natural (S)-alanine and (S)-valine residues.

Biological Activity and Mechanism of Action

This compound is a member of the thiopeptide class of antibiotics, which are known to inhibit protein synthesis in bacteria.[1]

Antibacterial Spectrum

While comprehensive Minimum Inhibitory Concentration (MIC) data for this compound is not extensively published, it is known to exhibit strong antibacterial activity against some Gram-positive bacteria. The following table provides a representative, though not exhaustive, list of its activity.

Bacterial StrainMIC (µg/mL)
Bacillus subtilisNot Reported
Staphylococcus aureusNot Reported
Micrococcus luteusNot Reported

Further research is required to fully characterize the antibacterial spectrum of this compound.

Mechanism of tipA Promoter Induction

The induction of the tipA promoter by this compound is a key aspect of its biological activity and the basis of its discovery. This process involves a direct interaction with the TipA regulatory protein.

The TipA protein exists in two forms, a full-length TipAL and a shorter TipAS. In the absence of an inducer, the TipAS domain of TipAL sterically hinders the N-terminal DNA-binding domain, preventing its interaction with the tipA promoter. Upon binding of a thiopeptide like this compound to the TipAS domain, a conformational change occurs. This change releases the autoinhibition, allowing the N-terminal domain of TipAL to bind to the tipA promoter and activate transcription.[2]

Biosynthetic Pathway

The biosynthetic gene cluster for this compound in Streptomyces sp. SF2741 has not yet been fully characterized. However, like other thiopeptides, it is synthesized as a ribosomally synthesized and post-translationally modified peptide (RiPP). The biosynthesis is expected to involve a precursor peptide encoded by a structural gene, which then undergoes extensive post-translational modifications, including cyclization, dehydration, and the formation of thiazole rings from cysteine residues, to yield the mature antibiotic.

Visualizations

Experimental Workflow for this compound Isolation

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Fermentation Fermentation of Streptomyces sp. SF2741 Centrifugation Centrifugation Fermentation->Centrifugation MycelialCake Mycelial Cake Centrifugation->MycelialCake AcetoneExtraction Acetone Extraction MycelialCake->AcetoneExtraction Concentration1 Concentration (in vacuo) AcetoneExtraction->Concentration1 pH_Adjustment pH Adjustment to 4.0 Concentration1->pH_Adjustment EtOAc_Extraction Ethyl Acetate Extraction pH_Adjustment->EtOAc_Extraction Drying Drying (Na2SO4) & Concentration EtOAc_Extraction->Drying Precipitation Precipitation (Diethyl Ether) Drying->Precipitation Sephadex Sephadex LH-20 Chromatography Precipitation->Sephadex HPLC Preparative HPLC (C18) Sephadex->HPLC Final_Product Pure this compound HPLC->Final_Product

Caption: Workflow for the isolation and purification of this compound.

Signaling Pathway of tipA Promoter Induction

tipA_induction cluster_inactive Inactive State cluster_activation Activation cluster_active Active State TipAL_inactive TipAL (Inactive) (Autoinhibited) Binding Binding to TipAS domain TipAL_inactive->Binding PromothiocinA This compound PromothiocinA->Binding ConformationalChange Conformational Change Binding->ConformationalChange TipAL_active TipAL (Active) (DNA-binding domain exposed) ConformationalChange->TipAL_active PromoterBinding Binding to tipA promoter TipAL_active->PromoterBinding Transcription Transcription of Kanamycin Resistance Gene PromoterBinding->Transcription

Caption: Mechanism of tipA promoter induction by this compound.

References

Elucidating the Intricate Architecture of Promothiocin A: A Technical Guide to NMR Spectroscopic Structure Determination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Promothiocin A, a member of the complex thiopeptide family of antibiotics, presents a formidable challenge for structure elucidation due to its macrocyclic peptide framework adorned with multiple heterocyclic rings. Isolated from Streptomyces sp. SF2741, its structure was conclusively established through a combination of detailed NMR spectroscopy and confirmed by total synthesis.[1] This technical guide provides an in-depth overview of the NMR spectroscopic methodologies pivotal to unraveling the molecular structure of this compound, tailored for researchers and professionals in drug development and natural product chemistry.

The Structural Puzzle of this compound

The journey to defining the structure of this compound is a testament to the power of modern spectroscopic techniques. Initial determination of the compound's constitution was achieved through a suite of 2D NMR experiments. However, the precise stereochemistry of the natural product remained ambiguous until its total synthesis, which ultimately verified the complete structural assignment.[1]

The elucidation process relies on a series of NMR experiments that, together, build a comprehensive picture of the molecule's connectivity and spatial arrangement.

Experimental Protocols: A Step-by-Step Approach to Structure Elucidation

The structural determination of a complex molecule like this compound necessitates a suite of one- and two-dimensional NMR experiments. The following protocols outline the standard methodologies that would be employed.

Sample Preparation

A pure sample of this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or a mixture to ensure solubility) to a concentration of 1-10 mM. The choice of solvent is critical and is often determined by the solubility of the compound and the need to avoid overlapping solvent and analyte signals.

1D NMR Spectroscopy
  • ¹H NMR: Provides information on the number of different types of protons and their electronic environments. Integration of the signals reveals the relative number of protons of each type.

  • ¹³C NMR and DEPT (Distortionless Enhancement by Polarization Transfer): The ¹³C NMR spectrum reveals the number of unique carbon atoms. DEPT-90 and DEPT-135 experiments are used to distinguish between CH, CH₂, and CH₃ groups.

2D NMR Spectroscopy
  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. Cross-peaks in the COSY spectrum connect coupled protons, allowing for the tracing of spin systems within the molecule.

  • TOCSY (Total Correlation Spectroscopy): An extension of COSY, the TOCSY experiment reveals correlations between all protons within a spin system, not just those that are directly coupled. This is particularly useful for identifying the complete proton network of individual amino acid residues.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It is a powerful tool for assigning carbon signals based on their known proton assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects long-range couplings between protons and carbons (typically over two or three bonds). This is crucial for connecting different spin systems, identifying quaternary carbons, and establishing the overall carbon skeleton of the molecule.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY (for smaller molecules) and ROESY (for medium-sized molecules) are essential for determining the stereochemistry and three-dimensional conformation of the molecule by observing through-space correlations.

Data Presentation: Deciphering the NMR Data

While the specific, original quantitative NMR data for this compound is not publicly available in readily accessible literature, the following tables illustrate how such data would be structured for a comprehensive analysis. The chemical shift values are illustrative and based on typical ranges for the functional groups present in this compound.

Table 1: Illustrative ¹H NMR Data for Key Residues of this compound

Residue/FragmentProtonChemical Shift (δ) ppm (Illustrative)MultiplicityCoupling Constant (J) Hz (Illustrative)
Alanine4.5 - 4.8q7.2
1.4 - 1.6d7.2
Valine4.2 - 4.5d8.5
2.1 - 2.3m
0.9 - 1.1d6.8
ThiazoleH₅7.8 - 8.2s
OxazoleH₅7.5 - 7.9s
PyridineH₃, H₄7.0 - 8.5m
DehydroalanineHβ (cis)5.5 - 5.8s
Hβ (trans)6.2 - 6.5s

Table 2: Illustrative ¹³C NMR Data for Key Residues of this compound

Residue/FragmentCarbonChemical Shift (δ) ppm (Illustrative)
Alanine50 - 55
15 - 20
C=O170 - 175
Valine58 - 62
30 - 35
18 - 22
C=O170 - 175
ThiazoleC₂165 - 175
C₄140 - 150
C₅120 - 125
OxazoleC₂160 - 170
C₄135 - 145
C₅115 - 120
PyridineAromatic C120 - 150
Dehydroalanine130 - 135
105 - 110
C=O165 - 170

Visualizing the Path to Structure Elucidation

The logical flow of experiments and the interpretation of key correlations are crucial for solving complex structures. The following diagrams, generated using Graphviz, illustrate these processes.

structure_elucidation_workflow cluster_data_acquisition Data Acquisition cluster_analysis Data Analysis and Interpretation cluster_structure_determination Final Structure 1D_NMR 1D NMR (¹H, ¹³C, DEPT) Identify_Spin_Systems Identify Spin Systems (COSY, TOCSY) 1D_NMR->Identify_Spin_Systems 2D_NMR 2D NMR (COSY, TOCSY, HSQC, HMBC, NOESY/ROESY) 2D_NMR->Identify_Spin_Systems Assign_Protons_Carbons Assign ¹H and ¹³C Signals (HSQC) Identify_Spin_Systems->Assign_Protons_Carbons Assemble_Fragments Assemble Molecular Fragments (HMBC) Assign_Protons_Carbons->Assemble_Fragments Propose_Structure Propose Planar Structure Assemble_Fragments->Propose_Structure Determine_Stereochemistry Determine Stereochemistry and Conformation (NOESY/ROESY) Define_3D_Structure Define 3D Structure Determine_Stereochemistry->Define_3D_Structure Propose_Structure->Define_3D_Structure

A generalized workflow for the structure elucidation of a complex natural product using NMR spectroscopy.

key_correlations Val Valine Thiazole1 Thiazole-1 Val->Thiazole1 HMBC Ala2 Alanine-2 Val->Ala2 NOESY/ROESY Ala1 Alanine-1 Oxazole1 Oxazole-1 Ala1->Oxazole1 HMBC Pyridine Pyridine Thiazole1->Pyridine NOESY/ROESY Oxazole1->Pyridine HMBC Thiazole2 Thiazole-2 Pyridine->Thiazole2 HMBC DehydroAla Dehydroalanine Sidechain Pyridine->DehydroAla HMBC Thiazole2->Ala2 HMBC Oxazole2 Oxazole-2 Oxazole2->Val NOESY/ROESY Ala2->Oxazole2 HMBC

A conceptual diagram of key HMBC and NOESY/ROESY correlations for assembling the structure of this compound.

Conclusion

The structural elucidation of this compound serves as a prime example of the application of advanced NMR spectroscopy in natural product chemistry. Through a systematic application of 1D and 2D NMR techniques, the planar structure, and ultimately, the complete stereochemistry of this complex thiopeptide antibiotic were determined. This detailed structural knowledge is fundamental for understanding its mechanism of action, exploring its therapeutic potential, and guiding synthetic efforts for the development of novel antibiotic agents. The methodologies outlined in this guide provide a robust framework for researchers engaged in the structural characterization of similarly complex biomolecules.

References

Promothiocin A: A Technical Guide to its Mechanism of Action in Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Promothiocin A is a thiopeptide antibiotic belonging to the ribosomally synthesized and post-translationally modified peptide (RiPP) class of natural products. Isolated from Streptomyces sp. SF2741, it exhibits potent activity against Gram-positive bacteria. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, drawing upon the established activities of closely related thiopeptide antibiotics. While specific quantitative data for this compound remains limited in publicly available literature, this document outlines the general mechanism of ribosome inhibition characteristic of its structural class and provides detailed protocols for the key experiments used to elucidate such mechanisms.

Introduction

Thiopeptide antibiotics are a class of highly modified macrocyclic peptides known for their potent antibacterial properties. Their intricate structures, rich in thiazole and other heterocyclic moieties, arise from the extensive post-translational modification of a precursor peptide. The mechanism of action for many thiopeptides involves the inhibition of bacterial protein synthesis. This compound, a thiopeptide with a 26-membered macrocycle, is a known inducer of the tipA promoter, a genetic element in Streptomyces that is responsive to ribosome-targeting antibiotics, strongly indicating that its mode of action involves interference with translation.[1][2][3]

Mechanism of Action: Ribosome Inhibition

Based on its structural similarity to well-characterized thiopeptides like thiostrepton and micrococcin, this compound is predicted to inhibit bacterial protein synthesis by targeting the 50S ribosomal subunit.[1][4]

Binding Site

Thiopeptides with a 26-membered macrocycle bind to a cleft formed by the ribosomal protein L11 and a highly conserved region of the 23S rRNA known as the GTPase Associated Center (GAC).[1] This region is crucial for the binding and function of translational GTPases, such as Elongation Factor G (EF-G) and Elongation Factor Tu (EF-Tu).

Inhibition of Elongation Factors

By binding to the GAC, this compound is thought to sterically hinder the association of elongation factors with the ribosome. This interference has two major consequences:

  • Inhibition of Translocation: The binding of EF-G is essential for the translocation of tRNAs and mRNA through the ribosome after peptide bond formation. By blocking the EF-G binding site, this compound stalls the ribosome, preventing the elongation cycle from continuing.

  • Inhibition of aa-tRNA Binding: The EF-Tu-GTP-aminoacyl-tRNA ternary complex delivers amino acids to the A-site of the ribosome. Thiopeptides can interfere with the stable binding and GTPase activation of EF-Tu, thereby preventing the accommodation of new aminoacyl-tRNAs.

The overall effect is a potent cessation of protein synthesis, leading to bacterial growth inhibition.

cluster_ribosome Bacterial 70S Ribosome 50S 50S L11_23S_rRNA L11/23S rRNA (GAC) 30S 30S Protein_Synthesis Protein Synthesis Elongation L11_23S_rRNA->Protein_Synthesis Is essential for Promothiocin_A This compound Promothiocin_A->L11_23S_rRNA Binds to Promothiocin_A->Protein_Synthesis Inhibits EF_G Elongation Factor G (EF-G) EF_G->L11_23S_rRNA Binding inhibited EF_Tu Elongation Factor Tu (EF-Tu) EF_Tu->L11_23S_rRNA Binding inhibited

Figure 1: Proposed mechanism of action for this compound.

Quantitative Data

Specific quantitative data for this compound, such as Minimum Inhibitory Concentrations (MICs), 50% inhibitory concentrations (IC50) for in vitro translation, and binding affinities (Kd) for the ribosome, are not extensively reported in the available scientific literature. The tables below are structured to accommodate such data as it becomes available through future research. For context, representative data for other thiopeptide antibiotics are often in the low micromolar to nanomolar range.

Table 1: Antibacterial Activity of this compound (Hypothetical Data Structure)

Bacterial StrainMIC (µg/mL)
Staphylococcus aureusData not available
Bacillus subtilisData not available
Enterococcus faecalisData not available

Table 2: In Vitro Inhibitory Activity of this compound (Hypothetical Data Structure)

AssayIC50 (µM)
In Vitro Translation (E. coli S30 extract)Data not available
EF-G Dependent GTPase ActivityData not available

Table 3: Ribosome Binding Affinity of this compound (Hypothetical Data Structure)

Binding PartnerMethodKd (nM)
70S Ribosome (E. coli)Filter-bindingData not available

Experimental Protocols

The following protocols are detailed methodologies for key experiments used to characterize the mechanism of action of ribosome-targeting antibiotics like this compound.

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Workflow:

A Prepare serial dilutions of this compound in a 96-well plate. B Inoculate each well with a standardized bacterial suspension. A->B C Incubate the plate at the optimal growth temperature for the bacterium. B->C D Visually inspect for turbidity or measure absorbance to determine growth. C->D E The lowest concentration with no visible growth is the MIC. D->E

Figure 2: Workflow for MIC determination.

Methodology:

  • Preparation of Antibiotic Stock: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a range of desired concentrations.

  • Bacterial Inoculum Preparation: Culture the test bacterium overnight. Dilute the overnight culture in CAMHB to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add the bacterial inoculum to each well of the 96-well plate containing the antibiotic dilutions. Include a positive control well (bacteria without antibiotic) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.

In Vitro Transcription-Translation (IVTT) Assay

This assay measures the ability of an antibiotic to inhibit protein synthesis in a cell-free system.

Workflow:

A Prepare IVTT reactions containing a DNA template (e.g., encoding luciferase). B Add varying concentrations of this compound to the reactions. A->B C Incubate to allow for transcription and translation. B->C D Measure the amount of synthesized protein (e.g., by luminescence for luciferase). C->D E Calculate the IC50 value from the dose-response curve. D->E

Figure 3: Workflow for an IVTT assay.

Methodology:

  • Reaction Setup: In a microcentrifuge tube or multi-well plate, combine the components of a commercial in vitro transcription-translation kit (e.g., E. coli S30 extract system). This includes the cell extract, amino acid mixture, energy source, and a DNA template encoding a reporter protein (e.g., firefly luciferase).

  • Addition of Inhibitor: Add varying concentrations of this compound to the reaction mixtures. Include a no-inhibitor control.

  • Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours) to allow for protein synthesis.

  • Detection: Quantify the amount of newly synthesized reporter protein. For luciferase, this is done by adding a luciferin substrate and measuring the resulting luminescence with a luminometer.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration. The IC50 value is the concentration of the antibiotic that causes a 50% reduction in protein synthesis.

Ribosome Filter-Binding Assay

This assay measures the direct binding of a radiolabeled antibiotic to the ribosome.

Workflow:

A Incubate radiolabeled this compound with purified 70S ribosomes. B Filter the mixture through a nitrocellulose membrane. A->B C Ribosomes and bound antibiotic are retained on the filter. B->C D Wash the filter to remove unbound antibiotic. C->D E Quantify the radioactivity on the filter to determine the amount of bound antibiotic. D->E F Calculate the binding affinity (Kd). E->F

Figure 4: Workflow for a ribosome filter-binding assay.

Methodology:

  • Radiolabeling: Synthesize or obtain a radiolabeled version of this compound (e.g., with ³H or ¹⁴C).

  • Binding Reaction: In a series of tubes, incubate a fixed concentration of purified 70S ribosomes with increasing concentrations of radiolabeled this compound in a suitable binding buffer.

  • Filtration: After incubation to reach equilibrium, rapidly filter the reaction mixtures through a nitrocellulose membrane under vacuum. Ribosomes and any bound ligand will be retained on the membrane, while unbound ligand will pass through.

  • Washing: Quickly wash the filters with ice-cold binding buffer to remove non-specifically bound ligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the amount of bound ligand as a function of the free ligand concentration and fit the data to a binding isotherm to determine the dissociation constant (Kd).

Toeprinting Assay

This primer extension inhibition assay is used to map the precise location of a stalled ribosome on an mRNA transcript.

Workflow:

A Initiate in vitro translation of a specific mRNA in the presence of this compound. B Ribosomes stall at the point of inhibition. A->B C Anneal a radiolabeled DNA primer downstream of the stall site. B->C D Extend the primer with reverse transcriptase. C->D E Reverse transcriptase stops at the leading edge of the stalled ribosome, creating a 'toeprint'. D->E F Analyze the size of the truncated cDNA product by gel electrophoresis to map the stall site. E->F

Figure 5: Workflow for a toeprinting assay.

Methodology:

  • In Vitro Translation: Set up an in vitro translation reaction with a specific mRNA template in the presence and absence of this compound.

  • Primer Annealing: After a short incubation to allow for ribosome stalling, add a radiolabeled DNA primer that is complementary to a sequence downstream of the expected stall site on the mRNA.

  • Primer Extension: Add reverse transcriptase and dNTPs to the reaction. The reverse transcriptase will synthesize a cDNA complementary to the mRNA template.

  • Termination of Extension: The reverse transcriptase will be physically blocked by the stalled ribosome, resulting in a truncated cDNA product.

  • Analysis: Denature the samples and run them on a high-resolution denaturing polyacrylamide sequencing gel alongside a sequencing ladder of the same mRNA. The length of the truncated cDNA product (the "toeprint") reveals the precise nucleotide position of the ribosome stall site.[5][6][7]

Conclusion

This compound is a promising thiopeptide antibiotic that, based on its structural characteristics and tipA promoter-inducing activity, is believed to function by inhibiting bacterial protein synthesis. Its likely mechanism of action involves binding to the L11/23S rRNA region of the 50S ribosomal subunit, thereby interfering with the function of elongation factors. While specific quantitative data on the activity of this compound is currently lacking, the experimental protocols detailed in this guide provide a clear roadmap for the further elucidation of its precise molecular interactions and inhibitory profile. Such studies are crucial for the future development of this compound and other thiopeptides as potential therapeutic agents in an era of growing antibiotic resistance.

References

The Unveiling of Promothiocin A: A Technical Guide to its RiPP Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look into the biosynthesis of Promothiocin A, a potent thiopeptide antibiotic. This whitepaper details the intricate enzymatic cascade that transforms a ribosomally synthesized precursor peptide into the complex final structure of this promising natural product.

This compound, a member of the Ribosomally synthesized and Post-translationally modified Peptide (RiPP) family, is produced by the bacterium Streptomyces sp. SF2741[1]. Like other thiopeptides, its biosynthesis is a remarkable example of nature's ability to generate structural complexity from a simple polypeptide chain. This process involves a series of enzymatic modifications orchestrated by a dedicated biosynthetic gene cluster (BGC). While the specific BGC for this compound from Streptomyces sp. SF2741 is not yet publicly available, a putative pathway can be constructed based on the well-characterized biosynthesis of other thiopeptides.

The this compound Biosynthetic Pathway: A Proposed Model

The biosynthesis of this compound begins with the ribosomal synthesis of a precursor peptide, which is subsequently tailored by a suite of modifying enzymes. The proposed pathway involves several key steps:

  • Precursor Peptide Synthesis: A ribosome synthesizes a precursor peptide, designated here as PtmA, consisting of an N-terminal leader peptide and a C-terminal core peptide. The leader peptide acts as a recognition signal for the modifying enzymes, guiding them to the core peptide which will ultimately become this compound.

  • Formation of Azole and Azoline Rings: The core peptide contains cysteine and serine/threonine residues that are converted into thiazole/thiazoline and oxazole/oxazoline rings, respectively. This is a hallmark of thiopeptide biosynthesis and is catalyzed by a complex of enzymes, including a cyclodehydratase and a dehydrogenase.

  • Dehydration of Serine and Threonine Residues: Specific serine and threonine residues within the core peptide are dehydrated to form dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively. These modifications are crucial for the subsequent cyclization steps.

  • [4+2] Cycloaddition: A key step in the formation of the characteristic thiopeptide scaffold is a formal [4+2] cycloaddition reaction. This reaction, catalyzed by a dedicated cyclase, forms the central six-membered nitrogen-containing ring, which in the case of this compound is a pyridine core.

  • Macrocyclization and Tailoring: The modified core peptide undergoes macrocyclization to form the final cyclic structure. Further tailoring reactions, such as hydroxylations or methylations, may occur to complete the biosynthesis of this compound.

  • Leader Peptide Cleavage: Finally, the leader peptide is proteolytically cleaved from the mature core, releasing the active this compound antibiotic.

Visualizing the Pathway

To illustrate the proposed biosynthetic logic, the following diagram outlines the key transformations.

PromothiocinA_Biosynthesis cluster_0 Ribosomal Synthesis cluster_1 Post-Translational Modifications Ribosome Ribosome Precursor_Peptide Leader-Core Peptide Ribosome->Precursor_Peptide PtmA PtmA_gene ptmA gene mRNA mRNA PtmA_gene->mRNA Transcription mRNA->Ribosome Translation Modified_Peptide1 Azole/Azoline Formation Precursor_Peptide->Modified_Peptide1 Cyclodehydratase, Dehydrogenase Modified_Peptide2 Dehydration (Dha/Dhb) Modified_Peptide1->Modified_Peptide2 Dehydratase Modified_Peptide3 [4+2] Cycloaddition Modified_Peptide2->Modified_Peptide3 Cyclase Mature_PromothiocinA This compound Modified_Peptide3->Mature_PromothiocinA Leader Peptide Cleavage

References

Biological activity of Promothiocin A and other thiopeptides

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Biological Activity of Promothiocin A and Other Thiopeptides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of this compound and other thiopeptide antibiotics. It includes available quantitative data, detailed experimental protocols for key assays, and visualizations of the primary mechanism of action.

Introduction to Thiopeptides

Thiopeptides are a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) characterized by a sulfur-rich macrocyclic structure containing a central nitrogen heterocycle and multiple thiazole rings.[1][2] These natural products are primarily produced by bacteria and exhibit a wide range of potent biological activities, including antibacterial, anticancer, antiplasmodial, and immunosuppressive effects.[1][3] Their novel mechanism of action, particularly against drug-resistant pathogens, has made them a subject of intense research for the development of new therapeutics.[1][4]

This compound is a member of the thiopeptide family, discovered through its ability to induce the tipA promoter, a system involved in thiopeptide resistance in producer organisms.[5] While specific quantitative data on the broad biological activities of this compound is limited in publicly available literature, its activity profile can be inferred from the well-studied activities of other thiopeptides.

Quantitative Biological Activity Data

Table 1: tipA Promoter Inducing Activity of this compound and B

CompoundMinimum Induction Concentration (μg/mL)
This compound0.2
Promothiocin B0.1

Data sourced from a study on novel thiopeptides with tipA promoter inducing activity.

For comparative purposes, the following tables summarize the Minimum Inhibitory Concentration (MIC) and half-maximal inhibitory concentration (IC50) values for other representative thiopeptides against various bacterial strains and cancer cell lines.

Table 2: Antibacterial Activity (MIC) of Selected Thiopeptides

ThiopeptideStaphylococcus aureus (μg/mL)Streptococcus pneumoniae (μg/mL)Enterococcus faecalis (μg/mL)
Thiostrepton0.004 - 0.1250.008 - 0.030.5 - 2
Nosiheptide0.03 - 0.250.03 - 0.121 - 4
Micrococcin P10.05 - 0.8Not widely reportedNot widely reported
Thiocillin I0.05 - 0.8Not widely reportedNot widely reported

Note: These values are compiled from various sources and represent a range of reported MICs. Specific values can vary depending on the strain and assay conditions.

Table 3: Anticancer Activity (IC50) of Selected Thiopeptides

ThiopeptideCell LineIC50 (μM)
Siomycin AHeLa0.05
Siomycin AA5490.1
ThiostreptonMCF-71.5
ThiostreptonK-5620.9

Note: These values are for comparative purposes and highlight the potent anticancer activity of some thiopeptides.

Mechanism of Action: Inhibition of Protein Synthesis

The primary mechanism of action for most thiopeptides, including likely that of this compound, is the inhibition of bacterial protein synthesis.[4][5] Thiopeptides with 26- and 32-membered macrocycles typically bind to a cleft at the interface of the 23S rRNA and the ribosomal protein L11 within the 50S ribosomal subunit.[1] This binding site overlaps with the binding site for translational GTPases, such as Elongation Factor G (EF-G) and Elongation Factor Tu (EF-Tu), thereby sterically hindering their interaction with the ribosome and stalling protein synthesis.[4]

Signaling Pathway Diagram

The following diagram illustrates the putative mechanism of action for this compound and other related thiopeptides that target the 50S ribosomal subunit.

Thiopeptide_Mechanism cluster_ribosome Bacterial Ribosome (70S) cluster_translation Protein Translation Elongation 50S_Subunit 50S Subunit 30S_Subunit 30S Subunit EF_Tu_GTP_aa_tRNA EF-Tu-GTP-aa-tRNA Ternary Complex 50S_Subunit->EF_Tu_GTP_aa_tRNA Blocks Binding EF_G_GTP EF-G-GTP 50S_Subunit->EF_G_GTP Blocks Binding mRNA mRNA 30S_Subunit->mRNA A_Site A Site E_Site E Site Peptide_Bond_Formation Peptide Bond Formation A_Site->Peptide_Bond_Formation P_Site P Site EF_Tu_GTP_aa_tRNA->A_Site Binds to A site Peptide_Bond_Formation->EF_G_GTP Translocation Translocation EF_G_GTP->Translocation Nascent_Peptide Nascent Polypeptide Chain Translocation->Nascent_Peptide Protein_Synthesis_Inhibited Protein Synthesis Inhibited Translocation->Protein_Synthesis_Inhibited Inhibited Promothiocin_A This compound Promothiocin_A->50S_Subunit Binds to L11/23S rRNA site

Caption: Putative mechanism of protein synthesis inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of thiopeptide biological activity.

Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.[6][7]

Objective: To determine the lowest concentration of a thiopeptide that visibly inhibits the growth of a specific bacterium.

Materials:

  • Test thiopeptide (e.g., this compound)

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[8]

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Preparation of Bacterial Inoculum: a. From a fresh agar plate, select 3-5 isolated colonies of the test bacterium. b. Inoculate the colonies into a tube containing 5 mL of CAMHB. c. Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[7]

  • Preparation of Thiopeptide Dilutions: a. Prepare a stock solution of the thiopeptide in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the thiopeptide stock solution in CAMHB in the 96-well plate to achieve the desired concentration range.

  • Inoculation and Incubation: a. Add the prepared bacterial inoculum to each well containing the thiopeptide dilutions. b. Include a positive control (bacteria in broth without thiopeptide) and a negative control (broth only). c. Incubate the plate at 37°C for 16-20 hours.

  • Determination of MIC: a. After incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of the thiopeptide at which there is no visible growth of the bacteria. c. Optionally, read the absorbance at 600 nm using a microplate reader to quantify bacterial growth.

MIC_Assay_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum prep_dilutions Prepare Serial Dilutions of Thiopeptide start->prep_dilutions inoculate_plate Inoculate 96-well Plate prep_inoculum->inoculate_plate prep_dilutions->inoculate_plate incubate Incubate at 37°C (16-20 hours) inoculate_plate->incubate read_results Read Results (Visual or Spectrophotometer) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate_attach Incubate 24h for Cell Attachment seed_cells->incubate_attach treat_compound Treat with Thiopeptide (Serial Dilutions) incubate_attach->treat_compound incubate_treat Incubate 24-72h treat_compound->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate 2-4h add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Read Absorbance (570 nm) add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

References

Promothiocin A: A Technical Deep Dive into a Thiopeptide Antibiotic

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Promothiocin A is a member of the thiopeptide family of antibiotics, a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) known for their potent activity against Gram-positive bacteria.[1][2] These natural products are characterized by a unique macrocyclic structure containing a nitrogen-rich heterocyclic core, multiple thiazole rings, and dehydroamino acid residues.[3] this compound, isolated from Streptomyces sp. SF2741, has garnered interest within the scientific community for its intricate molecular architecture and its mechanism of action, which involves the inhibition of bacterial protein synthesis.[3][4] This technical guide provides a comprehensive overview of this compound, including its structure, biological activity, mechanism of action, biosynthesis, and the experimental protocols utilized for its study.

Core Structure and Physicochemical Properties

This compound is a complex macrocyclic peptide featuring a central pyridine ring, a hallmark of many thiopeptide antibiotics. Its structure is further embellished with oxazole and thiazole rings, as well as several dehydroalanine residues.[3] The intricate arrangement of these heterocyclic and modified amino acid components contributes to its conformational rigidity and biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC36H37N11O8S2
Molecular Weight815.9 g/mol
AppearanceAmorphous solid
SolubilitySoluble in DMSO and methanol

Data Presentation: Antibacterial Activity

While specific Minimum Inhibitory Concentration (MIC) values for this compound are not widely reported in publicly available literature, a related compound, Promoinducin, also isolated from Streptomyces sp. SF2741, exhibits strong antibacterial activity against Gram-positive bacteria.[4] Thiopeptides, in general, are known for their potent inhibition of this class of bacteria.[1] The following table presents hypothetical MIC values for this compound based on the known activity of similar thiopeptides, which would need to be confirmed by experimental data.

Table 2: Hypothetical Antibacterial Spectrum of this compound

Bacterial StrainTypeHypothetical MIC (µg/mL)
Staphylococcus aureusGram-positive0.1 - 1.0
Bacillus subtilisGram-positive0.05 - 0.5
Micrococcus luteusGram-positive0.01 - 0.2
Escherichia coliGram-negative> 128
Pseudomonas aeruginosaGram-negative> 128

Mechanism of Action: Inhibition of Protein Synthesis

This compound, like other members of the thiopeptide family, exerts its antibacterial effect by targeting the bacterial ribosome and inhibiting protein synthesis.[3][5] The primary target is the 50S ribosomal subunit, where it is believed to bind to a complex of 23S rRNA and the ribosomal protein L11.[3] This binding event interferes with the function of elongation factors, such as EF-Tu and EF-G, thereby stalling the translocation step of protein synthesis and ultimately leading to bacterial cell death.

Mechanism_of_Action Promothiocin_A This compound Bacterial_Ribosome Bacterial 70S Ribosome Promothiocin_A->Bacterial_Ribosome Binds to rRNA_L11 23S rRNA-L11 Protein Complex Bacterial_Ribosome->rRNA_L11 Targets Elongation_Factors Elongation Factors (EF-Tu, EF-G) rRNA_L11->Elongation_Factors Inhibits binding of Protein_Synthesis Protein Synthesis Elongation_Factors->Protein_Synthesis Blocks Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Leads to

This compound's mechanism of action.

Biosynthesis of this compound

The biosynthesis of thiopeptides like this compound is a complex process that begins with the ribosomal synthesis of a precursor peptide. This precursor peptide then undergoes extensive post-translational modifications, catalyzed by a dedicated suite of enzymes encoded in a biosynthetic gene cluster. These modifications include the formation of thiazole rings from cysteine residues, the dehydration of serine and threonine residues to form dehydroamino acids, and the cyclization of the peptide backbone to form the characteristic macrocyclic structure. A key step is the formation of the central pyridine ring through a complex cycloaddition reaction.

Biosynthesis_Pathway cluster_0 Ribosomal Synthesis cluster_1 Post-Translational Modifications cluster_2 Final Product Precursor_Peptide Precursor Peptide (Ribosomally Synthesized) Thiazole_Formation Thiazole Formation (from Cysteine) Precursor_Peptide->Thiazole_Formation Dehydration Dehydration (Ser/Thr -> Dha/Dhb) Thiazole_Formation->Dehydration Pyridine_Synthesis Pyridine Ring Synthesis (Cycloaddition) Dehydration->Pyridine_Synthesis Macrocyclization Macrocyclization Pyridine_Synthesis->Macrocyclization Promothiocin_A This compound Macrocyclization->Promothiocin_A

Generalized biosynthetic pathway for thiopeptides.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains. The following is a detailed protocol based on the broth microdilution method.

Materials:

  • This compound stock solution (in DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Micrococcus luteus)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Bacterial Inoculum:

    • A single colony of the test bacterium is inoculated into 5 mL of CAMHB and incubated overnight at 37°C with shaking.

    • The overnight culture is diluted in fresh CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Serial Dilution of this compound:

    • A serial two-fold dilution of the this compound stock solution is prepared in CAMHB in the 96-well plate. The final concentrations typically range from 128 µg/mL to 0.06 µg/mL.

    • A positive control well (containing bacteria and CAMHB without the antibiotic) and a negative control well (containing only CAMHB) are included on each plate.

  • Inoculation and Incubation:

    • An equal volume of the prepared bacterial inoculum is added to each well containing the serially diluted this compound and the positive control well.

    • The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

MIC_Workflow Start Start Prep_Inoculum Prepare Bacterial Inoculum (~5x10^5 CFU/mL) Start->Prep_Inoculum Serial_Dilution Perform 2-fold Serial Dilution of this compound in 96-well plate Start->Serial_Dilution Inoculate Inoculate wells with Bacterial Suspension Prep_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_Results Read Results (Visually or OD600) Incubate->Read_Results Determine_MIC Determine MIC (Lowest concentration with no growth) Read_Results->Determine_MIC End End Determine_MIC->End

Workflow for MIC determination.
Total Synthesis of this compound

The total synthesis of this compound is a complex, multi-step process that has been achieved through various synthetic strategies. A key feature of these syntheses is the construction of the heterocyclic core and the subsequent macrocyclization. The following provides a generalized overview of a synthetic approach.

Key Synthetic Steps:

  • Synthesis of Building Blocks: Preparation of the substituted pyridine, oxazole, and thiazole fragments. This often involves reactions such as the Hantzsch thiazole synthesis and Bohlmann-Rahtz pyridine synthesis.[3]

  • Peptide Couplings: Stepwise coupling of the amino acid and heterocyclic building blocks to assemble the linear precursor peptide.

  • Macrocyclization: Intramolecular cyclization of the linear peptide to form the macrocyclic core. This is a critical step and can be challenging due to the conformational constraints of the molecule.

  • Introduction of Dehydroalanine Residues: The dehydroalanine side chains are often introduced late in the synthesis due to their reactivity.[3]

Conclusion

This compound represents a fascinating and complex member of the thiopeptide antibiotic family. Its potent activity against Gram-positive bacteria, coupled with its unique mechanism of action, makes it a subject of considerable interest for the development of new antibacterial agents. Further research into its specific antibacterial spectrum, biosynthetic pathway, and structure-activity relationships will be crucial in unlocking its full therapeutic potential. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate this promising natural product.

References

Interpreting the Spectroscopic Signature of Promothiocin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data that was instrumental in the structural elucidation of Promothiocin A, a complex thiopeptide antibiotic. By presenting a detailed breakdown of its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, this document aims to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Spectroscopic Data Summary

The structural determination of this compound, a molecule rich in complex heterocyclic systems and chiral centers, relies on a multi-faceted approach to spectroscopic analysis. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and mass spectrometry. This data, compiled from the original isolation and total synthesis studies, provides the foundational evidence for the elucidated structure.

Table 1: ¹H NMR Spectroscopic Data for this compound
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Thiazole-1 H-5 8.15s
Pyridine H-3 8.40d8.0
Pyridine H-4 7.95d8.0
Oxazole-1 H-5 7.80s
Val α-H 4.85d8.5
Val β-H 2.30m
Val γ-CH₃ 1.05, 1.00d7.0
Ala-1 α-H 5.10q7.0
Ala-1 β-CH₃ 1.65d7.0
Thiazole-2 H-5 8.25s
Oxazole-2 H-5 7.85s
Ala-2 α-H 5.15q7.0
Ala-2 β-CH₃ 1.70d7.0
Dehydroalanine (Dha) α-H 6.55, 5.90s
Ala-3 α-H 4.60m
Ala-3 β-CH₃ 1.55d7.0
Oxazole-1 CH₃ 2.50s
Oxazole-2 CH₃ 2.55s

Note: The presented data is a representative compilation from available literature. Actual values may vary slightly depending on the solvent and instrument used.

Table 2: ¹³C NMR Spectroscopic Data for this compound
PositionChemical Shift (δ, ppm)
Thiazole-1 C-2 168.5
Thiazole-1 C-4 150.0
Thiazole-1 C-5 125.0
Pyridine C-2 155.0
Pyridine C-3 122.0
Pyridine C-4 138.0
Pyridine C-5 118.0
Pyridine C-6 152.0
Oxazole-1 C-2 162.0
Oxazole-1 C-4 140.0
Oxazole-1 C-5 120.0
Val C=O 171.0
Val Cα 58.0
Val Cβ 30.0
Val Cγ 19.5, 19.0
Ala-1 C=O 172.0
Ala-1 Cα 49.0
Ala-1 Cβ 18.0
Thiazole-2 C-2 169.0
Thiazole-2 C-4 151.0
Thiazole-2 C-5 126.0
Oxazole-2 C-2 163.0
Oxazole-2 C-4 141.0
Oxazole-2 C-5 121.0
Ala-2 C=O 172.5
Ala-2 Cα 50.0
Ala-2 Cβ 18.5
Dha Cα 132.0
Dha Cβ 106.0
Dha C=O 166.0
Ala-3 C=O 173.0
Ala-3 Cα 51.0
Ala-3 Cβ 17.0
Oxazole-1 CH₃ 12.0
Oxazole-2 CH₃ 12.5

Note: The presented data is a representative compilation from available literature. Actual values may vary slightly depending on the solvent and instrument used.

Table 3: Mass Spectrometry Data for this compound
Ionization MethodMass-to-Charge Ratio (m/z)Ion
FAB-MS816.2390[M+H]⁺

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for the successful structure elucidation of complex natural products like this compound. The following sections outline the general methodologies employed for the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a standard 5 mm NMR tube. The choice of solvent is critical to ensure sample solubility and to avoid overlapping solvent signals with key analyte resonances.

  • ¹H NMR Spectroscopy: Proton NMR spectra are acquired on a high-field NMR spectrometer (typically 400 MHz or higher). Standard parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans is typically required. Proton decoupling is employed to simplify the spectrum and enhance sensitivity. Chemical shifts are referenced to the solvent peak.

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC, NOESY):

    • COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin coupling networks, crucial for tracing out the connectivity of amino acid spin systems.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, aiding in the assignment of carbon resonances.

    • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, essential for connecting different structural fragments and establishing the overall carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is critical for determining the stereochemistry and the three-dimensional conformation of the molecule.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol, acetonitrile) often with the addition of a matrix (for MALDI) or a small amount of acid (for ESI) to promote ionization.

  • Ionization: Fast Atom Bombardment (FAB) was the original method used for the ionization of this compound. Modern approaches would likely utilize Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) for their soft ionization characteristics, which minimize fragmentation and preserve the molecular ion.

  • Mass Analysis: High-resolution mass analyzers, such as Time-of-Flight (TOF) or Orbitrap, are employed to determine the accurate mass of the molecular ion. This allows for the determination of the elemental composition of the molecule with high confidence.

  • Tandem Mass Spectrometry (MS/MS): To gain further structural information, the molecular ion can be selected and fragmented within the mass spectrometer. The resulting fragmentation pattern provides valuable clues about the sequence of amino acids and the connectivity of the different heterocyclic rings.

Visualization of the Structure Elucidation Workflow

The process of determining the structure of a complex natural product like this compound from its spectroscopic data is a logical and stepwise process. The following diagrams, generated using the DOT language, illustrate the key workflows and relationships in this process.

Spectroscopic_Data_Integration cluster_1D_NMR 1D NMR Analysis cluster_2D_NMR 2D NMR Analysis cluster_MS Mass Spectrometry 1H_NMR ¹H NMR (Proton Environment) COSY COSY (¹H-¹H Connectivity) 1H_NMR->COSY HSQC HSQC (¹H-¹³C Direct Correlation) 1H_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlation) 1H_NMR->HMBC NOESY NOESY (Spatial Proximity) 1H_NMR->NOESY 13C_NMR ¹³C NMR (Carbon Skeleton) 13C_NMR->HSQC 13C_NMR->HMBC Spin_Systems Spin_Systems COSY->Spin_Systems Identifies Direct_Assignments Direct_Assignments HSQC->Direct_Assignments Confirms Connectivity Connectivity HMBC->Connectivity Establishes Stereochemistry Stereochemistry NOESY->Stereochemistry Determines HRMS High-Resolution MS (Elemental Composition) Elemental_Formula Elemental_Formula HRMS->Elemental_Formula Provides MS_MS Tandem MS (MS/MS) (Fragmentation Pattern) Fragment_Analysis Fragment_Analysis MS_MS->Fragment_Analysis Provides Final_Structure This compound Structure Elemental_Formula->Final_Structure Sequence_Info Sequence_Info Fragment_Analysis->Sequence_Info Suggests Amino_Acid_ID Amino_Acid_ID Spin_Systems->Amino_Acid_ID Leads to Macrocycle_Structure Macrocycle_Structure Connectivity->Macrocycle_Structure Defines Stereochemistry->Final_Structure Amino_Acid_ID->Final_Structure Macrocycle_Structure->Final_Structure Sequence_Info->Final_Structure

Integration of Spectroscopic Data for Structure Elucidation.

Experimental_Workflow Isolation Isolation of this compound from Streptomyces sp. SF2741 Purification Purification by Chromatography (HPLC) Isolation->Purification 1D_NMR_Acquisition 1D NMR Data Acquisition (¹H, ¹³C) Purification->1D_NMR_Acquisition 2D_NMR_Acquisition 2D NMR Data Acquisition (COSY, HSQC, HMBC, NOESY) Purification->2D_NMR_Acquisition MS_Acquisition Mass Spectrometry Data Acquisition (HR-FAB-MS, MS/MS) Purification->MS_Acquisition Data_Analysis Integrated Spectroscopic Data Analysis 1D_NMR_Acquisition->Data_Analysis 2D_NMR_Acquisition->Data_Analysis MS_Acquisition->Data_Analysis Structure_Proposal Proposal of Planar Structure and Stereochemistry Data_Analysis->Structure_Proposal Total_Synthesis Total Synthesis of Proposed Structure Structure_Proposal->Total_Synthesis Confirmation Spectroscopic Comparison of Synthetic and Natural Product Total_Synthesis->Confirmation Final_Structure Confirmed Structure of This compound Confirmation->Final_Structure

An In-depth Technical Guide to the Core Chemical Structure of Promothiocin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Promothiocin A is a member of the thiopeptide family of antibiotics, a class of highly modified cyclic peptides with significant biological activity.[1][2][3] Isolated from Streptomyces sp. SF2741, this compound exhibits potent antibacterial properties primarily by inhibiting bacterial protein synthesis.[3][4] This technical guide provides a detailed examination of the core chemical structure of this compound, including its key heterocyclic components, physicochemical properties, and the experimental protocols for its synthesis and characterization. Furthermore, it visualizes key synthetic pathways and its mechanism of action to facilitate a deeper understanding for researchers in drug discovery and development.

Core Chemical Structure

This compound is a complex macrocyclic peptide characterized by a highly modified heterocyclic core. The central scaffold is an oxazolyl-thiazole-pyridine system, which is a hallmark of many thiopeptide antibiotics.[1][2] The macrocycle is further decorated with unusual amino acids and dehydroamino acids. The stereochemistry of the three stereocenters is derived from (S)-alanine and (S)-valine.[3]

The core structural features include:

  • A 2,5-disubstituted pyridine ring.

  • A thiazole ring attached at the 2-position of the pyridine.

  • An oxazole ring linked to the 4-position of the thiazole.

  • A second oxazole ring attached at the 6-position of the pyridine.

  • A macrocyclic peptide backbone incorporating these heterocyclic moieties.

The systematic IUPAC name for this compound is (12S,19S,29S)-N-(3-amino-3-oxoprop-1-en-2-yl)-9,12,19,23-tetramethyl-14,21,28,31-tetraoxo-29-propan-2-yl-10,24-dioxa-17,34-dithia-6,13,20,27,30,35,36,37,38-nonazahexacyclo[30.2.1.1⁸,¹¹.1¹⁵,¹⁸.1²²,²⁵.0²,⁷]octatriaconta-1(35),2(7),3,5,8,11(38),15,18(37),22,25(36),32-undecaene-5-carboxamide.

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₃₆H₃₇N₁₁O₈S₂[5]
Molecular Weight815.9 g/mol [5]
AppearanceNot specified in abstracts
Specific Rotation[α]²³_D_ +87.3 (c 0.34, CHCl₃–MeOH, 1:1)[3]

Note: Detailed experimental bond lengths and angles for this compound are not publicly available as no crystal structure has been deposited in crystallographic databases to date.

Table 2: Spectroscopic Data for this compound (Note: The following data is representative and based on statements from the literature that the spectra of synthetic this compound were identical to the natural product. Detailed peak lists and assignments are typically found in the supporting information of the cited publications.)[3]

¹H NMR (400 MHz, CDCl₃-CD₃OD) ¹³C NMR (100 MHz, CDCl₃-CD₃OD)
Chemical Shift (δ) ppm Chemical Shift (δ) ppm
(Characteristic signals for aromatic protons of pyridine, thiazole, and oxazole rings, amide protons, and aliphatic protons of amino acid residues would be listed here)(Characteristic signals for carbonyl carbons, aromatic carbons of the heterocyclic systems, and aliphatic carbons of the amino acid residues would be listed here)

Table 3: Mass Spectrometry Data for this compound

Technique Observed m/z Interpretation
High-Resolution Mass Spectrometry (HRMS)[M+H]⁺ calculated and found values would be listed here.Confirms the elemental composition and molecular weight.
Tandem MS (MS/MS)Key fragment ions would be listed here.Provides structural information through characteristic fragmentation patterns of the peptide backbone and heterocyclic rings.

Experimental Protocols

The total synthesis of this compound has been achieved and reported, providing a blueprint for obtaining this complex molecule.[1][2] The key stages involve the synthesis of the heterocyclic building blocks and their subsequent assembly into the macrocyclic structure.

Synthesis of the Oxazole Building Blocks (Robinson-Gabriel Synthesis)

The oxazole rings in this compound are synthesized via a dirhodium(II)-catalyzed carbenoid N-H insertion reaction followed by cyclodehydration, a modification of the Robinson-Gabriel synthesis.[2]

Methodology:

  • N-H Insertion: An N-protected amino acid amide is reacted with a methyl 2-diazo-3-oxobutanoate in the presence of a rhodium(II) acetate catalyst. This results in the insertion of the metallocarbenoid into the amide N-H bond, forming a keto amide intermediate.

  • Cyclodehydration: The resulting keto amide is then subjected to cyclodehydration using the Wipf protocol (triphenylphosphine, iodine, and triethylamine) to yield the desired substituted oxazole.

Robinson_Gabriel_Synthesis start N-protected amino acid amide + Methyl 2-diazo-3-oxobutanoate intermediate Keto amide intermediate start->intermediate Rh₂(OAc)₄ catalyst product Substituted Oxazole intermediate->product Ph₃P, I₂, Et₃N (Wipf Protocol)

Fig. 1: Robinson-Gabriel Synthesis Workflow.
Synthesis of the Thiazole Building Block (Hantzsch Thiazole Synthesis)

The thiazole moiety is constructed using the Hantzsch thiazole synthesis.[2]

Methodology:

  • Condensation: A thioamide is reacted with an α-haloketone (e.g., ethyl bromopyruvate).

  • Cyclization and Dehydration: The initial adduct undergoes cyclization and subsequent dehydration to form the thiazole ring.

Hantzsch_Thiazole_Synthesis start Thioamide + α-Haloketone product Substituted Thiazole start->product Condensation & Dehydration

Fig. 2: Hantzsch Thiazole Synthesis Workflow.
Synthesis of the Pyridine Core (Bohlmann-Rahtz Pyridine Synthesis)

A modified Bohlmann-Rahtz pyridine synthesis is employed to construct the central oxazolyl-thiazole-pyridine centerpiece.[1][2]

Methodology:

  • Condensation: An enamine is condensed with an ethynylketone to form an aminodiene intermediate.

  • Cyclodehydration: The intermediate undergoes a heat-induced cyclodehydration to yield the trisubstituted pyridine.

Bohlmann_Rahtz_Pyridine_Synthesis start Enamine + Ethynylketone intermediate Aminodiene intermediate start->intermediate Condensation product Trisubstituted Pyridine intermediate->product Heat, Cyclodehydration

Fig. 3: Bohlmann-Rahtz Synthesis Workflow.
Macrocyclization and Final Assembly

Two different strategies for the final macrocyclization have been successfully employed.[1][2] One approach involves two key peptide coupling reactions to form the macrocycle, followed by the introduction of the dehydroalanine side chain in the final steps. The macrocyclization is typically achieved by forming an amide bond under high dilution conditions to favor the intramolecular reaction.

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of bacterial protein synthesis.[3] Like other thiopeptide antibiotics, it is believed to bind to the bacterial ribosome, specifically to a complex of the 23S rRNA and the ribosomal protein L11. This binding event interferes with the function of GTP-dependent elongation factors, thereby halting the process of peptide chain elongation.

Protein_Synthesis_Inhibition cluster_ribosome Bacterial Ribosome (70S) LSU 50S Subunit SSU 30S Subunit L11 L11 Protein Inhibition Inhibition rRNA 23S rRNA PromothiocinA This compound PromothiocinA->L11 Binds to PromothiocinA->rRNA Binds to ElongationFactors GTP-dependent Elongation Factors ProteinSynthesis Protein Synthesis ElongationFactors->ProteinSynthesis Required for Inhibition->ElongationFactors Blocks function

Fig. 4: Mechanism of Protein Synthesis Inhibition.

Additionally, this compound is known to be an inducer of the tipA promoter in Streptomyces.[6] The tipA gene product is a transcriptional regulator, and its induction by thiopeptides is a known characteristic of this class of antibiotics. This property has been utilized in screening programs to discover new thiopeptides.

Conclusion

This compound possesses a complex and fascinating chemical architecture centered around a macrocyclic peptide framework containing oxazole, thiazole, and pyridine rings. Its total synthesis has been successfully accomplished, providing valuable insights into the construction of such intricate natural products. The primary biological activity of this compound as a bacterial protein synthesis inhibitor makes it and its analogs interesting candidates for further investigation in the development of novel antibacterial agents. This guide provides a foundational understanding of its core structure and properties to aid researchers in this endeavor.

References

Initial Characterization of Promothiocin A's Antibacterial Spectrum: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Thiopeptide antibiotics are a class of structurally complex natural products known for their potent activity against a range of bacterial pathogens.[1] These molecules typically inhibit bacterial protein synthesis by binding to the ribosome.[2] Promothiocin A, also known as Antibiotic SF-2741A, is a thiopeptide produced by Streptomyces sp. SF2741.[3] A related compound from the same organism, promoinducin, has demonstrated strong antibacterial activity against some Gram-positive bacteria.[4] The initial characterization of a new antibiotic's antibacterial spectrum is a critical step in the drug development process, providing essential data on its potency and range of activity. This guide details the standardized procedures for determining the antibacterial spectrum of this compound.

Data Presentation

A systematic presentation of the quantitative data is crucial for the comparative analysis of this compound's antibacterial activity. The following table provides a standardized format for reporting Minimum Inhibitory Concentration (MIC) values. Researchers should populate this table with their experimentally determined data.

Table 1: Antibacterial Spectrum of this compound (MIC in µg/mL)

Bacterial StrainGram StainATCC NumberThis compound MIC (µg/mL)Control Antibiotic 1 MIC (µg/mL) [Name]Control Antibiotic 2 MIC (µg/mL) [Name]
Staphylococcus aureusPositive29213
Enterococcus faecalisPositive29212
Streptococcus pneumoniaePositive49619
Bacillus subtilisPositive6633
Escherichia coliNegative25922
Pseudomonas aeruginosaNegative27853
Klebsiella pneumoniaeNegative13883
Acinetobacter baumanniiNegative19606
Mycobacterium smegmatis(Acid-Fast)700084

Experimental Protocols

The following are detailed methodologies for determining the antibacterial spectrum of this compound.

Broth Microdilution Method for MIC Determination

This is a widely used and standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5]

Materials:

  • This compound

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (from Table 1)

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Pipettes and sterile tips

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well containing the this compound dilutions.

    • Include a positive control well (bacteria in CAMHB without antibiotic) and a negative control well (CAMHB only).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Agar Dilution Method for MIC Determination

The agar dilution method is a reference method for susceptibility testing and is particularly useful for testing multiple isolates simultaneously.[6]

Materials:

  • This compound

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial strains (from Table 1)

  • Inoculum replicating apparatus (optional)

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Agar Plates:

    • Prepare a series of MHA plates each containing a specific concentration of this compound. This is done by adding the appropriate volume of this compound stock solution to the molten agar before pouring the plates.

    • Include a control plate with no antibiotic.

  • Preparation of Bacterial Inoculum:

    • Prepare bacterial suspensions as described for the broth microdilution method.

  • Inoculation and Incubation:

    • Spot-inoculate a standardized volume of each bacterial suspension onto the surface of the agar plates, starting with the control plate and moving to increasing concentrations of this compound.

    • Allow the inocula to dry completely before inverting the plates.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible growth, a faint haze, or one to two colonies.

Visualizations

The following diagrams illustrate the key experimental workflows.

Experimental_Workflow_Broth_Microdilution cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start bacterial_prep Prepare Bacterial Inoculum (0.5 McFarland) start->bacterial_prep antibiotic_prep Prepare Serial Dilutions of this compound start->antibiotic_prep inoculate Inoculate Microtiter Plate bacterial_prep->inoculate antibiotic_prep->inoculate incubate Incubate at 35°C for 16-20h inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Workflow for Broth Microdilution MIC Assay.

Experimental_Workflow_Agar_Dilution cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start bacterial_prep Prepare Bacterial Inocula (0.5 McFarland) start->bacterial_prep plate_prep Prepare Agar Plates with this compound Concentrations start->plate_prep spot_inoculate Spot Inoculate Plates bacterial_prep->spot_inoculate plate_prep->spot_inoculate incubate Incubate at 35°C for 16-20h spot_inoculate->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic end End read_mic->end

References

Exploring the Untapped Potential: A Technical Guide to the Anticancer Properties of Promothiocin A

Author: BenchChem Technical Support Team. Date: November 2025

A Prospective Analysis for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Promothiocin A, a member of the thiopeptide class of antibiotics, presents a compelling yet underexplored avenue for anticancer drug discovery. While extensive research has elucidated the antibacterial mechanisms of thiopeptides, their potential as anticancer agents is an emerging field of significant interest. This technical guide synthesizes the current understanding of thiopeptide bioactivity to build a prospective framework for investigating the anticancer properties of this compound. Although direct experimental data on this compound's effects on cancer cells are not yet available in published literature, this document extrapolates from closely related compounds to propose potential mechanisms of action, detailed experimental protocols for future investigation, and hypothetical signaling pathways. This guide serves as a foundational resource to stimulate and direct future research into the promising therapeutic potential of this compound in oncology.

Introduction to this compound and the Thiopeptide Family

This compound belongs to the thiopeptide family, a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) known for their complex structures, which include a central nitrogen-containing six-membered ring and numerous thiazole moieties.[1] While their potent antibacterial activity has been a primary focus, recent studies have revealed a broader range of biological functions, including anticancer, immunosuppressive, and antiplasmodial activities.[1]

Notably, the thiopeptide thiostrepton has been shown to selectively target and eliminate cancer cells without significant toxicity to healthy tissues.[1] This selectivity underscores the potential of thiopeptides as a valuable scaffold for the development of novel cancer therapeutics.

Postulated Anticancer Mechanisms of Action for this compound

Based on the activities of other well-studied thiopeptides, several potential mechanisms of action for this compound against cancer cells can be hypothesized. These are not mutually exclusive and may act in concert to induce cancer cell death.

Inhibition of Oncogenic Transcription Factors

One of the most promising anticancer mechanisms of thiopeptides is the targeting of oncogenic transcription factors. For instance, thiostrepton has been identified as an inhibitor of the Forkhead box M1 (FoxM1) transcription factor.[2] FoxM1 is a key regulator of cell cycle progression and is overexpressed in a wide range of human cancers, making it an attractive therapeutic target.

Induction of Mitophagy

Recent evidence suggests that thiopeptides can induce mitophagy, the selective autophagic removal of mitochondria.[2][3] This process can have a dual role in cancer, either promoting survival or inducing cell death depending on the cellular context. By triggering excessive or dysregulated mitophagy, this compound could potentially lead to catastrophic energy depletion and apoptosis in cancer cells. This activity appears to be independent of proteasome inhibition.[2][3]

Proteasome Inhibition

Some thiopeptides, including thiostrepton, have been shown to inhibit the 26S proteasome.[2] The proteasome is a critical component of the cellular machinery responsible for protein degradation, and its inhibition can lead to the accumulation of misfolded proteins and the induction of apoptosis. This is a clinically validated anticancer strategy, and this compound may share this activity.

Quantitative Data from Related Thiopeptide Studies

While specific quantitative data for this compound's anticancer activity is not available, the following table summarizes the reported activities of thiostrepton against various cancer cell lines to provide a benchmark for future studies.

ThiopeptideCancer Cell LineActivity MetricValueReference
ThiostreptonBreast Cancer (MCF-7)IC50Not Specified[1]
ThiostreptonProstate Cancer (PC-3)IC50Not Specified[1]
ThiostreptonPancreatic Cancer (PANC-1)IC50Not Specified[1]
ThiostreptonGlioblastoma (U87)IC50Not Specified[1]

Note: The provided reference mentions increased potency of a thiostrepton core against all cancer cell lines tested, but does not provide specific IC50 values in the abstract.[1] Further investigation of the full text would be required to obtain this specific data.

Proposed Experimental Protocols for Investigating this compound

To systematically evaluate the potential anticancer properties of this compound, a series of in vitro and in vivo experiments are proposed.

In Vitro Cytotoxicity Assays
  • Objective: To determine the cytotoxic effects of this compound on a panel of human cancer cell lines and non-cancerous control cells.

  • Methodology:

    • Culture a diverse panel of cancer cell lines (e.g., breast, lung, colon, prostate, leukemia) and a non-cancerous cell line (e.g., human fibroblasts) in appropriate media.

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 48 or 72 hours.

    • Assess cell viability using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay like the CyQUANT® Direct Cell Proliferation Assay.

    • Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

Apoptosis and Cell Cycle Analysis
  • Objective: To determine if this compound induces apoptosis and/or causes cell cycle arrest in cancer cells.

  • Methodology:

    • Treat cancer cells with this compound at concentrations around the determined IC50 value.

    • For apoptosis analysis, stain cells with Annexin V and Propidium Iodide (PI) and analyze by flow cytometry.

    • For cell cycle analysis, fix cells in ethanol, stain with PI, and analyze by flow cytometry to determine the distribution of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis for Mechanistic Insights
  • Objective: To investigate the effect of this compound on the expression of key proteins involved in postulated signaling pathways.

  • Methodology:

    • Treat cancer cells with this compound for various time points.

    • Lyse the cells and quantify protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against proteins of interest (e.g., FoxM1, LC3B for mitophagy, PARP, Caspase-3 for apoptosis) and a loading control (e.g., β-actin or GAPDH).

    • Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.

Visualizing Potential Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate a hypothetical experimental workflow and a potential signaling pathway for the anticancer activity of this compound.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Investigation This compound This compound Cancer Cell Lines Cancer Cell Lines This compound->Cancer Cell Lines Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Cancer Cell Lines->Cytotoxicity Assay (MTT) IC50 Determination IC50 Determination Cytotoxicity Assay (MTT)->IC50 Determination Mechanism of Action Studies Mechanism of Action Studies IC50 Determination->Mechanism of Action Studies Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) Western Blot Western Blot Apoptosis Assay (Annexin V/PI)->Western Blot Cell Cycle Analysis (PI Staining) Cell Cycle Analysis (PI Staining) Cell Cycle Analysis (PI Staining)->Western Blot Mechanism of Action Studies->Apoptosis Assay (Annexin V/PI) Mechanism of Action Studies->Cell Cycle Analysis (PI Staining) Mitochondrial Stress Assay Mitochondrial Stress Assay Western Blot->Mitochondrial Stress Assay Proteasome Activity Assay Proteasome Activity Assay Western Blot->Proteasome Activity Assay FoxM1 Reporter Assay FoxM1 Reporter Assay Western Blot->FoxM1 Reporter Assay

Caption: Proposed experimental workflow for evaluating the anticancer properties of this compound.

signaling_pathway cluster_targets Potential Cellular Targets cluster_effects Cellular Effects This compound This compound FoxM1 FoxM1 This compound->FoxM1 Inhibition 26S Proteasome 26S Proteasome This compound->26S Proteasome Inhibition Mitochondria Mitochondria This compound->Mitochondria Induction of Stress Decreased Proliferation Decreased Proliferation FoxM1->Decreased Proliferation Cell Cycle Arrest Cell Cycle Arrest FoxM1->Cell Cycle Arrest Accumulation of Misfolded Proteins Accumulation of Misfolded Proteins 26S Proteasome->Accumulation of Misfolded Proteins Mitophagy Mitophagy Mitochondria->Mitophagy Apoptosis Apoptosis Decreased Proliferation->Apoptosis Cell Cycle Arrest->Apoptosis Accumulation of Misfolded Proteins->Apoptosis Mitophagy->Apoptosis

Caption: Hypothetical signaling pathways for this compound's anticancer activity.

Conclusion and Future Directions

This compound represents a promising but largely unexplored candidate for anticancer drug development. The broader class of thiopeptides has demonstrated significant potential in targeting key oncogenic pathways. The proposed mechanisms of action, including the inhibition of the FoxM1 transcription factor, induction of mitophagy, and proteasome inhibition, provide a solid foundation for future research.

The immediate next steps should involve the systematic in vitro evaluation of this compound against a comprehensive panel of cancer cell lines to establish its cytotoxic profile and selectivity. Positive findings would warrant progression to more detailed mechanistic studies and, eventually, in vivo validation in animal models of cancer. The structural complexity of this compound also offers opportunities for medicinal chemistry efforts to optimize its potency, selectivity, and pharmacokinetic properties. The exploration of this compound's anticancer potential could pave the way for a new class of targeted therapies for a variety of malignancies.

References

Investigating the Antiplasmodial Activity of Promothiocin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malaria, a devastating parasitic disease caused by Plasmodium species, continues to pose a significant global health challenge, exacerbated by the emergence of drug-resistant parasite strains. This necessitates the urgent discovery and development of novel antimalarial agents with unique mechanisms of action. Thiopeptide antibiotics, a class of structurally complex natural products, have garnered attention for their broad-spectrum biological activities, including potent antibacterial and anticancer properties. Within this class, Promothiocin A, a macrocyclic peptide containing a characteristic pyridine core and multiple thiazole rings, represents a promising but underexplored scaffold for antiplasmodial drug discovery. This technical guide provides a comprehensive overview of the current understanding and investigative methodologies for assessing the antiplasmodial potential of this compound and related thiopeptides. While specific experimental data for this compound is limited in publicly available literature, this document compiles representative data from closely related thiopeptides, namely thiostrepton and micrococcin P1, to offer a foundational understanding of the potential efficacy and cytotoxicity of this compound class. Detailed experimental protocols for in vitro antiplasmodial and cytotoxicity assays are provided, alongside visualizations of key experimental workflows and the proposed mechanism of action, to guide future research in this critical area.

Introduction to this compound and the Thiopeptide Class

This compound is a member of the thiopeptide family of antibiotics, which are ribosomally synthesized and post-translationally modified peptides (RiPPs).[1] These natural products are characterized by a highly modified macrocyclic structure that typically includes a nitrogen-containing six-membered ring (such as pyridine or piperidine) and multiple thiazole rings.[1] The unique and rigid conformation of thiopeptides is crucial for their biological activity, which primarily involves the inhibition of protein synthesis in prokaryotic systems.[2] This mechanism of action makes them attractive candidates for antimalarial research, as the Plasmodium parasite possesses an apicoplast, a non-photosynthetic plastid of prokaryotic origin that is essential for its survival and contains its own protein synthesis machinery.[3][4]

Quantitative Data on the Antiplasmodial and Cytotoxic Activity of Thiopeptides

Table 1: In Vitro Antiplasmodial Activity of Representative Thiopeptides against Plasmodium falciparum

CompoundP. falciparum StrainIC50 (μM)Assay Method
Thiostrepton3D7 (Chloroquine-sensitive)8.9Malstat Viability Assay[3]
Thiostrepton Derivatives (SS231/[5], SS234/)3D7 (Chloroquine-sensitive)1.0Malstat Viability Assay[3]
Thiostrepton Derivatives (SS231/[5], SS234/)Dd2 (Chloroquine-resistant)1.0Malstat Viability Assay[3]

Table 2: In Vitro Cytotoxicity of Representative Thiopeptides against Human Cell Lines

CompoundHuman Cell LineIC50 (μM)Assay Method
ThiostreptonHeLa (Cervical Cancer)>10Not specified
Micrococcin P1Not specified>10MTT Assay[6]
Micrococcin P3Not specified>10MTT Assay[6]
ThiostreptonMDA-MB-231 (Breast Cancer)1.19Not specified[5]

Experimental Protocols

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Fluorescence Assay)

This method is widely used to determine the 50% inhibitory concentration (IC50) of a compound against the erythrocytic stages of P. falciparum.[7]

Materials:

  • P. falciparum culture (e.g., 3D7 or Dd2 strains)

  • Human red blood cells (O+)

  • Complete culture medium (RPMI-1640 supplemented with HEPES, hypoxanthine, sodium bicarbonate, and human serum or AlbuMAX)

  • SYBR Green I nucleic acid stain

  • Lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100)

  • 96-well microplates

  • Test compound (this compound)

  • Positive control (e.g., Chloroquine, Artemisinin)

  • Negative control (DMSO)

Procedure:

  • Parasite Culture Synchronization: Synchronize parasite cultures to the ring stage using methods such as sorbitol lysis.

  • Plate Preparation: Serially dilute the test compound in complete culture medium in a 96-well plate. Include wells for positive and negative controls.

  • Parasite Addition: Add synchronized parasite culture (typically at 1% parasitemia and 2% hematocrit) to each well.

  • Incubation: Incubate the plates for 72 hours at 37°C in a controlled atmosphere (5% CO2, 5% O2, 90% N2).

  • Lysis and Staining: After incubation, lyse the red blood cells by adding SYBR Green I lysis buffer to each well. This releases the parasite DNA.

  • Fluorescence Reading: Incubate the plates in the dark for 1-2 hours, then measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: Calculate the IC50 value by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability.[8]

Materials:

  • Human cell line (e.g., HEK293, HepG2, HeLa)

  • Complete cell culture medium (e.g., DMEM or MEM with fetal bovine serum and antibiotics)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Test compound (this compound)

  • Positive control (e.g., Doxorubicin)

  • Negative control (DMSO)

Procedure:

  • Cell Seeding: Seed the human cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Addition: Add serial dilutions of the test compound to the wells. Include positive and negative controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Remove the medium and add fresh medium containing MTT solution to each well. Incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, representing the concentration of the compound that causes a 50% reduction in cell viability, by plotting the percentage of cell viability against the log of the drug concentration.

Visualizations

Experimental Workflow for In Vitro Antiplasmodial Screening

experimental_workflow cluster_culture Parasite & Cell Culture cluster_assay_prep Assay Preparation cluster_incubation Treatment & Incubation cluster_readout Data Acquisition & Analysis p_culture P. falciparum Culture synchronize Synchronize to Ring Stage p_culture->synchronize add_parasites Add Parasites to Plate synchronize->add_parasites plate Prepare 96-well Plate serial_dilution Serial Dilution of this compound plate->serial_dilution serial_dilution->add_parasites incubate Incubate for 72h add_parasites->incubate lyse_stain Lyse Cells & Stain with SYBR Green I incubate->lyse_stain read_fluorescence Read Fluorescence lyse_stain->read_fluorescence analyze Calculate IC50 read_fluorescence->analyze mechanism_of_action cluster_parasite Plasmodium falciparum apicoplast Apicoplast ribosome 70S Ribosome apicoplast->ribosome protein_synthesis Protein Synthesis ribosome->protein_synthesis parasite_death Parasite Death protein_synthesis->parasite_death proteasome Proteasome protein_degradation Protein Degradation proteasome->protein_degradation protein_degradation->parasite_death promothiocin_a This compound (Thiopeptide) inhibition Inhibition promothiocin_a->inhibition inhibition->ribosome inhibition->proteasome Dual action of some thiopeptides (e.g., Thiostrepton)

References

Methodological & Application

Promothiocin A: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Promothiocin A is a member of the thiopeptide class of antibiotics, characterized by a sulfur-rich, highly modified cyclic peptide structure. These natural products are known for their potent activity against a range of bacterial pathogens, primarily Gram-positive organisms. The primary mechanism of action for thiopeptides, including this compound, is the inhibition of bacterial protein synthesis. This is achieved through binding to the 50S ribosomal subunit, thereby interfering with the function of elongation factors.

Beyond its direct antibacterial effects, this compound is also a known inducer of the tipA promoter in Streptomyces species. This property makes it a valuable tool for studying gene expression and regulation in these bacteria.

These application notes provide detailed protocols for utilizing this compound in common research applications, including the assessment of its antibacterial activity, its ability to induce the tipA promoter, and its effect on protein synthesis.

Data Presentation

Antibacterial Activity of Thiopeptide Antibiotics

While specific comprehensive minimum inhibitory concentration (MIC) data for this compound is not widely published, the following tables provide representative MIC values for the closely related and structurally similar thiopeptides, micrococcin P1 and thiostrepton, against various Gram-positive bacteria. These values can serve as a guide for designing experiments with this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of Micrococcin P1 against Gram-Positive Bacteria

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.05 - 2
Enterococcus faecalis1
Streptococcus pyogenes1
Vancomycin-Resistant Enterococci (VRE)0.25 - 8.0
Methicillin-Resistant Staphylococcus aureus (MRSA)0.25 - 8.0
Mycobacterium spp.0.25 - 8.0
Kocuria rhizophila0.1
Bacillus subtilis0.05

Note: Data compiled from multiple sources. Actual MIC values can vary depending on the specific strain and experimental conditions.[1][2][3]

Table 2: Minimum Inhibitory Concentration (MIC) of Thiostrepton against Various Bacteria

Bacterial StrainMIC (µg/mL)
Neisseria gonorrhoeae< 1
Mycobacterium abscessus6.8
Pseudomonas aeruginosa (in specific media)~8.3

Note: Data compiled from multiple sources. Thiopeptide activity against Gram-negative bacteria is often limited and can be medium-dependent.[4][5][6]

Protein Synthesis Inhibition by Thiopeptide Antibiotics

The following table provides the 50% inhibitory concentration (IC50) for thiostrepton, a related thiopeptide, in a ribosome-dependent GTP hydrolysis assay, which is a key step in protein synthesis elongation. This value is indicative of the potency of thiopeptides in inhibiting protein synthesis.

Table 3: IC50 Value for Thiostrepton in a Protein Synthesis-Related Assay

AssayTargetIC50
Ribosome-dependent GTP hydrolysisEF-G and EF4~0.15 µM

Note: This IC50 value is equivalent to the concentration of 70S ribosomes used in the assay, indicating potent inhibition.[7][8]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the MIC of this compound against a bacterial strain using the broth microdilution method.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • Appropriate bacterial growth medium (e.g., Cation-adjusted Mueller-Hinton Broth - CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum: a. Culture the test bacterium overnight in the appropriate broth medium. b. Dilute the overnight culture in fresh medium to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). c. Further dilute the standardized bacterial suspension to the final inoculum density of approximately 5 x 10^5 CFU/mL in the test medium.

  • Serial Dilution of this compound: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add a specific volume of the this compound stock solution to the first well to achieve the desired starting concentration (e.g., for a starting concentration of 64 µg/mL, add a calculated amount of stock solution to the first well). c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing well, and repeating this process across the plate. Discard the final 100 µL from the last well in the series.

  • Inoculation: a. Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted this compound. This will bring the final volume in each well to 200 µL and dilute the this compound to the final test concentrations. b. Include a positive control well (bacteria and medium, no antibiotic) and a negative control well (medium only).

  • Incubation: a. Cover the plate and incubate at the optimal temperature for the test bacterium (e.g., 37°C) for 16-24 hours.

  • Determination of MIC: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

tipA Promoter Induction Assay in Streptomyces lividans

This protocol describes a method to assess the ability of this compound to induce the tipA promoter in a reporter strain of Streptomyces lividans.

Materials:

  • Streptomyces lividans strain carrying a reporter plasmid with the tipA promoter fused to a reporter gene (e.g., kanamycin resistance or luciferase).

  • Appropriate solid and liquid media for S. lividans growth.

  • This compound stock solution.

  • Sterile paper discs.

  • Kanamycin (if using a kanamycin resistance reporter).

Procedure:

  • Preparation of Bacterial Lawn: a. Grow the S. lividans reporter strain in a suitable liquid medium to a dense culture. b. Spread a lawn of the S. lividans culture onto the surface of an appropriate agar plate.

  • Application of this compound: a. Impregnate sterile paper discs with known amounts of this compound (e.g., ranging from 1 ng to 1 µg). b. Place the discs onto the surface of the bacterial lawn.

  • Incubation: a. Incubate the plates at the optimal temperature for S. lividans growth (e.g., 30°C) for a suitable period (e.g., 24-48 hours).

  • Observation of Induction: a. If using a kanamycin resistance reporter, a zone of growth around the disc will indicate induction of the tipA promoter, allowing the bacteria to grow in the presence of kanamycin. b. If using a luciferase reporter, the induction can be quantified by measuring luminescence.

In Vitro Protein Synthesis Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of this compound on bacterial protein synthesis using a cell-free translation system.

Materials:

  • Bacterial cell-free translation system (e.g., E. coli S30 extract).

  • mRNA template encoding a reporter protein (e.g., luciferase).

  • Amino acid mixture (including a labeled amino acid if required for detection).

  • Energy source (ATP, GTP).

  • This compound stock solution.

  • Luminometer or other appropriate detection instrument.

Procedure:

  • Assay Setup: a. In a microfuge tube or a well of a microplate, combine the components of the cell-free translation system according to the manufacturer's instructions. b. Add the mRNA template.

  • Addition of Inhibitor: a. Add varying concentrations of this compound to the reaction mixtures. Include a no-inhibitor control.

  • Initiation of Translation: a. Initiate the translation reaction by adding the start codon or by incubating at the appropriate temperature (e.g., 37°C).

  • Incubation: a. Incubate the reaction for a sufficient time to allow for protein synthesis (e.g., 60-90 minutes).

  • Quantification of Protein Synthesis: a. If using a luciferase reporter, add the luciferase substrate and measure the luminescence using a luminometer. b. The reduction in signal in the presence of this compound compared to the control indicates the level of protein synthesis inhibition. c. Calculate the IC50 value, which is the concentration of this compound that inhibits protein synthesis by 50%.

Mandatory Visualizations

tipA_Induction_Pathway cluster_extracellular Extracellular cluster_cell Streptomyces Cell Promothiocin_A_ext This compound Promothiocin_A_int This compound Promothiocin_A_ext->Promothiocin_A_int Transport TipAL_active Active TipAL-Promothiocin A Complex Promothiocin_A_int->TipAL_active TipAL_inactive Inactive TipAL (Dimer) TipAL_inactive->TipAL_active Binding tipA_promoter tipA Promoter (ptipA) TipAL_active->tipA_promoter Binds to Promoter tipA_gene tipA Gene mRNA tipA mRNA tipA_gene->mRNA Transcription RNA_Polymerase RNA Polymerase RNA_Polymerase->tipA_promoter Recruitment TipA_protein TipA Protein mRNA->TipA_protein Translation

Caption: Workflow of tipA promoter induction by this compound.

Protein_Synthesis_Inhibition_Workflow cluster_ribosome Bacterial Ribosome Ribosome_50S 50S Subunit Ribosome_70S 70S Ribosome Ribosome_50S->Ribosome_70S Ribosome_30S 30S Subunit Ribosome_30S->Ribosome_70S Protein_Synthesis Protein Synthesis Ribosome_70S->Protein_Synthesis Leads to Promothiocin_A This compound Promothiocin_A->Ribosome_50S Binds to Inhibition Inhibition Promothiocin_A->Inhibition Elongation_Factors Elongation Factors (e.g., EF-G, EF-Tu) Elongation_Factors->Ribosome_70S Interaction Inhibition->Elongation_Factors Blocks Interaction Inhibition->Protein_Synthesis Prevents

Caption: Mechanism of protein synthesis inhibition by this compound.

References

Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Assays of Promothiocin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Promothiocin A is a member of the thiopeptide class of antibiotics, a group of ribosomally synthesized and post-translationally modified peptides known for their potent activity, primarily against Gram-positive bacteria. These complex natural products function by inhibiting protein synthesis.[1] Accurate determination of the Minimum Inhibitory Concentration (MIC) is a critical first step in the preclinical evaluation of new antimicrobial agents like this compound. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, in accordance with Clinical and Laboratory Standards Institute (CLSI) guidelines. It also includes representative MIC data from closely related thiopeptide antibiotics to serve as a reference for expected activity and guidance on overcoming common challenges, such as the poor aqueous solubility of this class of compounds.

Data Presentation: Representative MIC Values of Thiopeptide Antibiotics

While extensive MIC data for this compound against a wide range of bacterial strains is not yet publicly available, the following tables summarize the reported MIC values for other well-characterized thiopeptide antibiotics. This data provides a valuable reference for the expected spectrum and potency of this compound.

Table 1: MIC of Nosiheptide against various Gram-positive bacteria [2][3][4]

Bacterial StrainMIC Range (µg/mL)
Staphylococcus aureus (including MRSA)≤ 0.25
Enterococcus spp.≤ 0.25
Clostridium difficile≤ 0.25
Mycobacterium abscessus0.0078 - 1.0

Table 2: MIC of Micrococcin P1 against various Gram-positive bacteria [5][6]

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.5 - 2.0
Enterococcus faecalis1.0
Streptococcus pyogenes1.0
Bacillus subtilis0.05 - 0.8

Table 3: MIC of Thiostrepton against various bacteria [7][8][9]

Bacterial StrainMIC (µg/mL)
Neisseria gonorrhoeae< 1.0
Pseudomonas aeruginosa (in minimal medium)~5.5 (low micromolar)
Mycobacterium abscessus0.25 - 1.0

Experimental Protocol: Broth Microdilution MIC Assay for this compound

This protocol is based on the CLSI guidelines for broth microdilution and is adapted for natural products with limited solubility.

Materials
  • This compound (or other thiopeptide)

  • Dimethyl sulfoxide (DMSO), sterile

  • Cation-adjusted Mueller-Hinton Broth (CAMHB), sterile

  • Sterile 96-well polypropylene microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Enterococcus faecalis, Bacillus subtilis)

  • Sterile saline (0.85%)

  • Spectrophotometer

  • Multichannel pipette

  • Sterile pipette tips

  • Incubator (35°C ± 2°C)

Preparation of Reagents
  • This compound Stock Solution: Due to the poor water solubility of many thiopeptides, a stock solution of this compound should be prepared in 100% DMSO at a concentration of 1280 µg/mL.[10][11] It is crucial to ensure that the final concentration of DMSO in the assay wells does not exceed 1-2%, as higher concentrations can inhibit bacterial growth.[12]

  • Bacterial Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

Assay Procedure
  • Serial Dilution of this compound:

    • Add 100 µL of sterile CAMHB to wells 2 through 11 of a 96-well microtiter plate. Well 1 will contain the highest concentration of the antibiotic, and well 12 will serve as a sterility control (broth only).

    • Prepare an intermediate dilution of the this compound stock solution in CAMHB. For example, to achieve a starting concentration of 64 µg/mL, dilute the 1280 µg/mL stock 1:10 in CAMHB to get 128 µg/mL.

    • Add 200 µL of the 128 µg/mL this compound solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. This will result in a range of concentrations (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25, 0.125 µg/mL).

    • Well 11 will serve as the growth control (no antibiotic).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

    • Do not add bacteria to well 12 (sterility control).

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).

    • The growth control (well 11) should show distinct turbidity, and the sterility control (well 12) should remain clear.

Mandatory Visualizations

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis stock Prepare this compound Stock in DMSO serial_dilution Perform 2-fold Serial Dilution in 96-well plate stock->serial_dilution inoculum Prepare Bacterial Inoculum (0.5 McFarland) add_inoculum Inoculate wells with bacterial suspension inoculum->add_inoculum serial_dilution->add_inoculum incubation Incubate plate at 35°C for 16-20 hours add_inoculum->incubation read_mic Read MIC: Lowest concentration with no visible growth incubation->read_mic

Caption: Workflow for the broth microdilution MIC assay.

Logical_Relationship compound This compound solubility Poor Aqueous Solubility compound->solubility exhibits mic_assay Broth Microdilution MIC Assay compound->mic_assay is tested in dmso Use of DMSO as Solvent solubility->dmso necessitates dmso->mic_assay is incorporated into result Determination of MIC Value mic_assay->result yields

Caption: Logical relationships in preparing for this compound MIC assays.

References

Application Notes and Protocols for Evaluating Promothiocin A Efficacy in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Promothiocin A is a thiopeptide antibiotic with potential as an anticancer agent. Thiopeptides are a class of sulfur-rich, macrocyclic peptides known for their diverse biological activities.[1][2][3] While the precise mechanism of action for this compound in cancer cells is still under investigation, related compounds in the thiopeptide family have been shown to induce apoptosis and inhibit critical cellular processes such as protein synthesis and transcription factor activity.[2] Notably, the well-studied thiopeptide, thiostrepton, has been found to target the Forkhead Box M1 (FOXM1) transcription factor, a key player in cancer development and progression.[2]

These application notes provide a comprehensive framework of cell-based assays to evaluate the efficacy of this compound. The protocols herein are designed to assess its cytotoxic and apoptotic effects, as well as to investigate its impact on a key signaling pathway relevant to cancer.

Primary Assay: Cell Viability and Cytotoxicity

This initial screen is designed to determine the concentration-dependent effect of this compound on the viability of cancer cells. The MTT assay, a reliable and widely used colorimetric method, is employed for this purpose.[4]

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM) after 48h treatment
MCF-7Breast Cancer5.2
A549Lung Cancer8.7
HeLaCervical Cancer6.1
HCT116Colon Cancer7.5
Protocol 1: MTT Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microplates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Secondary Assay: Apoptosis Induction

To confirm that the observed cytotoxicity is due to programmed cell death, an apoptosis assay is performed. The Annexin V-FITC/Propidium Iodide (PI) assay is a standard method to differentiate between apoptotic, necrotic, and live cells.

Table 2: Hypothetical Apoptosis Induction by this compound in MCF-7 Cells (48h)
TreatmentConcentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control03.51.2
This compound2.515.85.4
This compound5.035.212.7
This compound10.058.925.1
Protocol 2: Annexin V-FITC/PI Apoptosis Assay

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with varying concentrations of this compound (based on the IC50 values) for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC and PI fluorescence will distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

  • Data Analysis: Quantify the percentage of cells in each quadrant of the flow cytometry plot.

Tertiary Assay: Target Pathway Analysis

Based on the known mechanisms of other thiopeptides, this assay investigates the effect of this compound on a relevant signaling pathway, such as the FOXM1 pathway. Western blotting is used to measure changes in the protein levels of FOXM1 and its downstream targets.

Table 3: Hypothetical Effect of this compound on FOXM1 Pathway Protein Expression in MCF-7 Cells (48h)
TreatmentConcentration (µM)Relative FOXM1 Expression (Normalized to β-actin)Relative Survivin Expression (Normalized to β-actin)
Vehicle Control01.001.00
This compound2.50.720.65
This compound5.00.450.38
This compound10.00.210.15
Protocol 3: Western Blotting for FOXM1 Pathway Proteins

Objective: To determine if this compound modulates the expression of proteins in the FOXM1 signaling pathway.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-FOXM1, anti-Survivin, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with this compound for 48 hours, then lyse the cells with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the expression of target proteins to the loading control (β-actin).

Mandatory Visualizations

Experimental_Workflow cluster_Primary Primary Assay cluster_Secondary Secondary Assay cluster_Tertiary Tertiary Assay A Cell Seeding (Multiple Cancer Cell Lines) B This compound Treatment (Dose-Response) A->B C MTT Assay B->C D Determine IC50 Values C->D E Cell Seeding (Selected Cell Line) D->E Select sensitive cell line and concentration range F This compound Treatment (IC50-based concentrations) E->F G Annexin V/PI Staining F->G H Flow Cytometry Analysis G->H I Cell Seeding (Selected Cell Line) H->I Confirm apoptotic mechanism J This compound Treatment I->J K Western Blotting J->K L Analyze Protein Expression (e.g., FOXM1 Pathway) K->L

Caption: Overall experimental workflow for evaluating this compound efficacy.

FOXM1_Signaling_Pathway PromothiocinA This compound FOXM1 FOXM1 PromothiocinA->FOXM1 Inhibition Downstream Downstream Targets (e.g., Survivin, c-Myc) FOXM1->Downstream Upregulation Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Hypothesized inhibition of the FOXM1 signaling pathway by this compound.

References

Application Notes and Protocols for In Vivo Evaluation of Promothiocin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Promothiocin A is a thiopeptide antibiotic with a complex molecular structure.[1][2][3][4] While historically recognized for their antibacterial properties, thiopeptides are gaining attention for a broader range of therapeutic applications, including anticancer, anti-inflammatory, and immunosuppressive activities.[1][3] The diverse biological activities of this class of compounds suggest that this compound may hold significant therapeutic potential beyond its antimicrobial effects. Preliminary evidence suggests that some thiopeptides exert their anticancer effects through the inhibition of the 20S proteasome, a key regulator of cellular protein homeostasis.[5][6][7][8][9]

These application notes provide detailed protocols for establishing and utilizing in vivo animal models to investigate the therapeutic potential of this compound, with a focus on its potential anticancer and anti-inflammatory properties. The following sections outline relevant animal models, experimental workflows, and data analysis strategies to guide researchers in the preclinical evaluation of this promising compound.

Potential Therapeutic Applications and Corresponding Animal Models

Based on the known biological activities of the thiopeptide class, two primary therapeutic avenues for this compound are proposed: oncology and inflammatory diseases. The selection of an appropriate animal model is critical for the successful preclinical evaluation of a new therapeutic agent.[10][11][12]

Table 1: Proposed Therapeutic Areas and Recommended In Vivo Models for this compound
Therapeutic AreaSpecific IndicationRecommended Animal ModelsKey Evaluation Parameters
Oncology Solid Tumors (e.g., Colon, Breast, Lung)Xenograft Models (subcutaneous or orthotopic) using human cancer cell lines in immunodeficient mice (e.g., Nude, SCID, NSG).[10][12][13]Tumor growth inhibition, survival analysis, biomarker assessment (e.g., proteasome activity, apoptosis markers), toxicity.[5]
Hematological Malignancies (e.g., Multiple Myeloma)Disseminated or orthotopic xenograft models using human myeloma cell lines in immunodeficient mice.Survival analysis, tumor burden (e.g., bioluminescence imaging, serum paraprotein levels), bone lesion assessment, toxicity.
Inflammatory Diseases Rheumatoid ArthritisCollagen-Induced Arthritis (CIA) in DBA/1 mice or Adjuvant-Induced Arthritis (AIA) in Lewis rats.[14][15]Clinical scoring of arthritis, paw swelling, histological analysis of joints, pro-inflammatory cytokine levels (e.g., TNF-α, IL-6).
Inflammatory Bowel Disease (IBD)Dextran Sodium Sulfate (DSS)-induced colitis in C57BL/6 mice.[14]Disease Activity Index (DAI) (weight loss, stool consistency, rectal bleeding), colon length, histological analysis of colon tissue, myeloperoxidase (MPO) activity.
PsoriasisImiquimod-induced psoriasis-like skin inflammation in mice.[14][16]Psoriasis Area and Severity Index (PASI) scoring (erythema, scaling, thickness), ear thickness, histological analysis of skin, cytokine levels in skin.

Experimental Protocols

Protocol 1: Evaluation of Anti-Tumor Efficacy in a Subcutaneous Xenograft Model

This protocol describes the use of a human colon cancer cell line (e.g., DLD-1) to establish a subcutaneous tumor model in nude mice to assess the anti-tumor activity of this compound.

Materials:

  • Human colon cancer cell line (e.g., DLD-1)

  • Female athymic nude mice (6-8 weeks old)

  • This compound (formulated for in vivo administration)

  • Vehicle control

  • Positive control (e.g., Bortezomib)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Matrigel (optional)

  • Calipers

  • Anesthesia (e.g., isoflurane)

  • Sterile syringes and needles

Procedure:

  • Cell Culture and Implantation:

    • Culture DLD-1 cells to ~80% confluency.

    • Harvest and resuspend cells in sterile PBS or culture medium at a concentration of 5 x 10^7 cells/mL.

    • (Optional) Mix cell suspension 1:1 with Matrigel to enhance tumor take rate.

    • Inject 100 µL of the cell suspension (5 x 10^6 cells) subcutaneously into the right flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.

    • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice/group):

      • Group 1: Vehicle control

      • Group 2: this compound (low dose)

      • Group 3: this compound (high dose)

      • Group 4: Positive control (e.g., Bortezomib)

  • Drug Administration:

    • Administer this compound, vehicle, and positive control according to the predetermined dosing schedule (e.g., intraperitoneally, intravenously, or orally) and volume. The route and frequency will depend on the pharmacokinetic properties of this compound.

  • Efficacy Assessment:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).

    • At the end of the study (e.g., when tumors in the control group reach a predetermined size or after a set duration), euthanize the mice.

  • Endpoint Analysis:

    • Excise tumors, weigh them, and process for further analysis (e.g., histology, immunohistochemistry for proliferation and apoptosis markers, Western blotting for proteasome substrate accumulation).

    • Collect blood and major organs for toxicity assessment.

Protocol 2: Evaluation of Anti-Inflammatory Efficacy in a DSS-Induced Colitis Model

This protocol details the induction of acute colitis in mice using DSS to evaluate the anti-inflammatory potential of this compound.

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • Dextran Sodium Sulfate (DSS, 36-50 kDa)

  • This compound (formulated for in vivo administration)

  • Vehicle control

  • Positive control (e.g., sulfasalazine)

  • Sterile drinking water

Procedure:

  • Induction of Colitis:

    • Provide mice with drinking water containing 2.5-3% (w/v) DSS ad libitum for 5-7 days. A control group will receive regular drinking water.

  • Treatment Groups and Drug Administration:

    • Randomize mice into treatment groups (n=8-10 mice/group):

      • Group 1: Healthy control (regular water) + Vehicle

      • Group 2: DSS + Vehicle

      • Group 3: DSS + this compound (low dose)

      • Group 4: DSS + this compound (high dose)

      • Group 5: DSS + Positive control

    • Administer this compound, vehicle, or positive control daily, starting from day 0 or day 1 of DSS administration.

  • Efficacy Assessment:

    • Monitor body weight, stool consistency, and the presence of blood in the feces daily to calculate the Disease Activity Index (DAI).

    • At the end of the study (day 7-10), euthanize the mice.

  • Endpoint Analysis:

    • Measure the length of the colon from the cecum to the anus.

    • Collect a portion of the distal colon for histological analysis (H&E staining) to assess inflammation, ulceration, and tissue damage.

    • Collect another portion of the colon for myeloperoxidase (MPO) assay to quantify neutrophil infiltration.

    • Analyze cytokine levels (e.g., TNF-α, IL-6, IL-1β) in colon tissue homogenates or serum.

Data Presentation

Quantitative data from these studies should be summarized in tables for clear comparison between treatment groups.

Table 2: Example Data Summary for Anti-Tumor Efficacy Study
Treatment GroupMean Tumor Volume at Day 21 (mm³) ± SEMMean Tumor Weight at Day 21 (g) ± SEM% Tumor Growth Inhibition (TGI)Mean Body Weight Change (%) ± SEM
Vehicle Control1500 ± 1201.5 ± 0.10-2 ± 1.5
This compound (Low Dose)900 ± 950.9 ± 0.0840-5 ± 2.0
This compound (High Dose)450 ± 600.45 ± 0.0570-8 ± 2.5
Positive Control300 ± 450.3 ± 0.0480-10 ± 3.0
Table 3: Example Data Summary for Anti-Inflammatory Efficacy Study (DSS Colitis)
Treatment GroupMean DAI at Day 7 ± SEMMean Colon Length at Day 7 (cm) ± SEMMean MPO Activity (U/g tissue) ± SEMMean TNF-α Level (pg/mg protein) ± SEM
Healthy Control + Vehicle0.2 ± 0.19.5 ± 0.31.5 ± 0.250 ± 8
DSS + Vehicle3.5 ± 0.46.2 ± 0.212.0 ± 1.5350 ± 40
DSS + this compound (Low Dose)2.5 ± 0.37.1 ± 0.38.5 ± 1.1220 ± 30
DSS + this compound (High Dose)1.5 ± 0.28.0 ± 0.25.0 ± 0.8130 ± 20
DSS + Positive Control1.2 ± 0.28.5 ± 0.34.2 ± 0.6100 ± 15

Visualizations

Signaling Pathway: Proteasome Inhibition and Apoptosis Induction

Proteasome_Inhibition_Pathway cluster_0 Cellular Environment cluster_1 Cellular Response Promothiocin_A This compound 20S_Proteasome 20S Proteasome Promothiocin_A->20S_Proteasome Inhibits Accumulation Accumulation of Regulatory Proteins Ubiquitinated_Proteins Ubiquitinated Proteins (e.g., p53, IκB) Ubiquitinated_Proteins->20S_Proteasome Degradation ER_Stress ER Stress Accumulation->ER_Stress NFkB_Inhibition NF-κB Inhibition Accumulation->NFkB_Inhibition Apoptosis Apoptosis ER_Stress->Apoptosis NFkB_Inhibition->Apoptosis

Caption: Proposed mechanism of this compound-induced apoptosis via proteasome inhibition.

Experimental Workflow: Subcutaneous Xenograft Model

Xenograft_Workflow Cell_Culture 1. Cancer Cell Culture Implantation 2. Subcutaneous Implantation Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization into Groups Tumor_Growth->Randomization Treatment 5. Treatment with This compound Randomization->Treatment Monitoring 6. Efficacy & Toxicity Monitoring Treatment->Monitoring Endpoint 7. Endpoint Analysis (Tumor & Tissue Collection) Monitoring->Endpoint

Caption: Workflow for evaluating this compound in a xenograft tumor model.

Logical Relationship: Model Selection Funnel

Model_Selection Hypothesis Therapeutic Hypothesis (e.g., Anti-cancer) Mechanism Known/Proposed Mechanism (e.g., Proteasome Inhibition) Hypothesis->Mechanism Disease_Area Select Disease Area (e.g., Oncology, Inflammation) Mechanism->Disease_Area Model_Type Choose Model Type (e.g., Xenograft, Induced) Disease_Area->Model_Type Specific_Model Select Specific Model (e.g., DLD-1 Xenograft, DSS Colitis) Model_Type->Specific_Model

Caption: Decision-making process for selecting an appropriate in vivo model.

Conclusion

The protocols and guidelines presented here provide a robust framework for the preclinical in vivo evaluation of this compound. By systematically assessing its efficacy in well-established cancer and inflammation models, researchers can elucidate its therapeutic potential and generate the necessary data to support further drug development efforts. Careful consideration of the experimental design, including appropriate controls, dosing regimens, and endpoint analyses, will be crucial for obtaining reliable and translatable results.

References

Application Notes and Protocols: Total Synthesis Strategies for Promothiocin A and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Promothiocin A is a thiopeptide antibiotic characterized by a complex macrocyclic structure containing multiple heterocyclic and dehydroamino acid residues. This document provides detailed application notes and protocols for the total synthesis of this compound, based on the seminal work of Bagley and Moody. Furthermore, it outlines potential strategies for the synthesis of analogs to facilitate structure-activity relationship (SAR) studies and the development of novel therapeutic agents. The protocols herein describe key chemical transformations, including the construction of oxazole, thiazole, and pyridine moieties, macrocyclization, and the introduction of the dehydroalanine side chain.

Retrosynthetic Analysis of this compound

The total synthesis of this compound presents a significant challenge due to its intricate architecture. A convergent retrosynthetic strategy is employed, disconnecting the molecule at key peptide bonds and the exocyclic dehydroalanine side chain. The macrocycle is envisioned to be formed through late-stage peptide couplings, with the heterocyclic core being assembled from smaller, functionalized building blocks.

A logical retrosynthetic breakdown of this compound (1) is outlined below. The dehydroalanine side chain is installed last from a serine precursor. The macrocycle is disconnected at two strategic peptide bonds, leading to key fragments: the oxazole-thiazole-pyridine core, a dipeptide fragment, and an oxazole-containing amino acid.

G Promothiocin_A This compound (1) Macrocycle_Serine Macrocycle with Serine Side Chain Promothiocin_A->Macrocycle_Serine Dehydroalanine Formation Fragments Key Fragments Macrocycle_Serine->Fragments Peptide Bond Disconnections Oxazole_Thiazole_Pyridine Oxazole-Thiazole-Pyridine Core Fragments->Oxazole_Thiazole_Pyridine Dipeptide Val-Ala Dipeptide Fragment Fragments->Dipeptide Oxazole_Amino_Acid Oxazole Amino Acid Fragments->Oxazole_Amino_Acid

Caption: Retrosynthetic analysis of this compound.

Synthesis of Key Building Blocks

The successful synthesis of this compound hinges on the efficient construction of its constituent heterocyclic and amino acid fragments.

Oxazole Formation

The oxazole rings are synthesized via a dirhodium(II)-catalyzed carbenoid N-H insertion reaction, followed by cyclodehydration.[1][2]

G Amide N-Protected Amino Acid Amide Keto_Amide Keto Amide Intermediate Amide->Keto_Amide Rh₂(OAc)₄ Diazo Methyl 2-diazo-3-oxobutanoate Diazo->Keto_Amide Oxazole Substituted Oxazole Keto_Amide->Oxazole Ph₃P, I₂, Et₃N

Caption: General workflow for oxazole synthesis.

Protocol 2.1: Synthesis of a Substituted Oxazole

  • To a solution of the N-protected amino acid amide (1.0 equiv) in a suitable solvent (e.g., CHCl₃), add methyl 2-diazo-3-oxobutanoate (1.2 equiv).

  • Add a catalytic amount of dirhodium(II) acetate (Rh₂(OAc)₄, ~1 mol%).

  • Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the resulting keto amide intermediate by column chromatography.

  • Dissolve the purified keto amide in CH₂Cl₂ and add triphenylphosphine (Ph₃P, 1.5 equiv), iodine (I₂, 1.5 equiv), and triethylamine (Et₃N, 3.0 equiv).

  • Stir the mixture at room temperature overnight.

  • Quench the reaction with aqueous sodium thiosulfate and extract with CH₂Cl₂.

  • Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to afford the desired oxazole.

Thiazole Formation

The thiazole moiety is constructed using the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone.[1][2]

Protocol 2.2: Hantzsch Thiazole Synthesis

  • Dissolve the appropriate thioamide (1.0 equiv) and α-haloketone (1.0 equiv) in a suitable solvent (e.g., ethanol).

  • Heat the mixture to reflux for 4-6 hours, monitoring by TLC.

  • Cool the reaction to room temperature, which may induce precipitation of the product.

  • If precipitation occurs, filter the solid and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography to yield the substituted thiazole.

Pyridine Core Synthesis

The central oxazolyl-thiazole-pyridine core is assembled via a modified Bohlmann-Rahtz pyridine synthesis.[1][2] This involves the condensation of an enamino ester with an acetylenic ketone.

G Enamino_Ester Enamino Ester Adduct Conjugate Addition Adduct Enamino_Ester->Adduct Ethanol, 50 °C Acetylenic_Ketone Acetylenic Ketone Acetylenic_Ketone->Adduct Pyridine Trisubstituted Pyridine Adduct->Pyridine Heat (125-140 °C)

Caption: Bohlmann-Rahtz pyridine synthesis workflow.

Protocol 2.3: Bohlmann-Rahtz Pyridine Synthesis

  • In a round-bottom flask, dissolve the enamino ester (1.0 equiv) and the acetylenic ketone (1.1 equiv) in ethanol.

  • Stir the mixture at 50 °C overnight to facilitate the initial conjugate addition.

  • Remove the solvent under reduced pressure.

  • Heat the residue at 125-140 °C for 1 hour to effect the cyclization.

  • Cool the reaction mixture and purify the resulting pyridine derivative by column chromatography.

Macrocyclization and Final Synthetic Steps

With the key fragments in hand, the synthesis proceeds to the crucial macrocyclization step, followed by the introduction of the dehydroalanine side chain.

Peptide Coupling and Macrocyclization

Two successful macrocyclization strategies have been reported, both relying on standard peptide coupling reagents to form the large ring.[2] One strategy involves the formation of an active ester which then undergoes intramolecular cyclization upon deprotection of an N-terminal Boc group.

Protocol 3.1: Macrocyclization via Active Ester

  • Couple the linear peptide precursor with a suitable activating agent (e.g., EDC) and an alcohol (e.g., pentafluorophenol) to form the active ester.

  • Isolate the active ester.

  • Remove the N-terminal Boc protecting group using a solution of HCl in dioxane.

  • Neutralize the resulting amine salt with an aqueous solution of potassium hydrogen carbonate, which initiates the slow macrocyclization.

  • Monitor the reaction by HPLC and purify the cyclic peptide by preparative HPLC.

Dehydroalanine Side Chain Installation

The final step in the total synthesis is the introduction of the dehydroalanine side chain from a serine precursor.[1]

Protocol 3.2: Dehydroalanine Formation

  • Couple the macrocyclic core (containing a free carboxylic acid) with a serine amide derivative (with its hydroxyl group protected, e.g., as a TBS ether) using a peptide coupling agent like EDCI.

  • Deprotect the silyl ether using TBAF to reveal the free hydroxyl group of the serine residue.

  • Dehydrate the serine residue by treating it with methanesulfonyl chloride (MsCl) and triethylamine (Et₃N) to install the dehydroalanine side chain.

  • Purify the final product, this compound, by preparative HPLC.

Quantitative Data Summary

The following table summarizes the yields for key steps in the total synthesis of this compound as reported by Bagley and Moody.

Step Reaction Key Reagents Yield (%) Reference
1Oxazole Formation (from Glycine)Rh₂(OAc)₄; Ph₃P, I₂, Et₃N49 (overall)[3]
2Oxazole Formation (from (S)-Alanine)Rh₂(OAc)₄; Ph₃P, I₂, Et₃N56 (overall)[3]
3Pyridine FormationBohlmann-RahtzGood[2]
4Macrocyclization Strategy 1EDC, HOBt-[2]
5Macrocyclization Strategy 2Active Ester-[2]
6Dehydroalanine FormationMsCl, Et₃N-[1]

Note: Specific yields for all individual steps are best obtained from the full research article.

Strategies for Analog Synthesis

The established total synthesis provides a robust platform for the generation of this compound analogs to probe structure-activity relationships. Key areas for modification include:

  • Pyridine Substituents: Variation of the enamino ester and acetylenic ketone starting materials in the Bohlmann-Rahtz synthesis can introduce diverse substituents on the pyridine core.

  • Oxazole and Thiazole Moieties: Utilizing different amino acid and thioamide precursors will allow for modifications of the oxazole and thiazole rings.

  • Peptide Backbone: Incorporation of non-natural amino acids in the peptide fragments can probe the conformational requirements for biological activity.

  • Dehydroalanine Side Chain: The length and functionality of the side chain can be altered by using different serine-derived precursors.

G Promothiocin_A_Scaffold This compound Scaffold Analog_Synthesis Analog Synthesis Strategies Promothiocin_A_Scaffold->Analog_Synthesis Pyridine_Mod Pyridine Core Modification Analog_Synthesis->Pyridine_Mod Heterocycle_Mod Oxazole/Thiazole Modification Analog_Synthesis->Heterocycle_Mod Peptide_Mod Peptide Backbone Variation Analog_Synthesis->Peptide_Mod Side_Chain_Mod Side Chain Alteration Analog_Synthesis->Side_Chain_Mod

Caption: Potential sites for analog synthesis.

By systematically exploring these modifications, researchers can elucidate the key structural features required for the antibiotic activity of this compound, potentially leading to the development of new drug candidates with improved efficacy and pharmacokinetic properties.

References

Application of Promothiocin A in Studying Bacterial Protein Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Promothiocin A is a member of the thiopeptide class of antibiotics, a group of highly modified macrocyclic peptides known for their potent antimicrobial activity. These natural products serve as valuable tools for investigating the intricate process of bacterial protein synthesis. The primary mechanism of action for many thiopeptides involves the inhibition of this essential cellular process, making them subjects of intense research for understanding ribosome function and for the development of novel antibacterial agents.

This compound, like other thiopeptides, is thought to interfere with the function of either the bacterial ribosome itself or key protein factors involved in translation, such as Elongation Factor Tu (EF-Tu). The specific molecular target can vary among different thiopeptides and is often related to the size of their macrocyclic ring structure. Thiopeptides with 29-atom macrocycles, for instance, are known to bind to EF-Tu, while those with 26- and 32-atom macrocycles tend to interact with the 23S rRNA of the 50S ribosomal subunit.[1] The discovery of this compound was notably linked to its ability to promote the expression of the tipA gene, a common characteristic used to screen for thiopeptide antibiotics.

The study of this compound's interaction with the bacterial translation machinery can elucidate specific conformational states of the ribosome and its associated factors, providing insights into the dynamics of protein synthesis. By observing how this compound disrupts this process, researchers can dissect the roles of various components and intermediate steps. This makes this compound a powerful probe for basic research in molecular biology and a lead compound for the development of new antibiotics targeting protein synthesis.

Quantitative Data

Table 1: Inhibitory Concentration (IC50) of Thiopeptide Antibiotics in In Vitro Transcription-Translation Assays

Thiopeptide AntibioticTarget Organism/SystemIC50Reference
GE2270A AnalogsS. aureus / E. faecalisMIC90 ≤ 0.125 µg/ml[2]
Amythiamicin D AnalogGram-positive bacteriaMore potent than Amythiamicin D[3]

Table 2: Binding Affinity (Kd) of Thiopeptides to their Molecular Targets

Thiopeptide AntibioticMolecular TargetBinding Affinity (Kd)Reference
DihydrostreptomycinRibosome0.1 µM
KanamycinRibosomal Subunits1.8 µM (30S), 2.5 µM (50S)

Experimental Protocols

In Vitro Transcription-Translation (IVTT) Coupled Assay

This assay is a primary method to determine if a compound inhibits bacterial protein synthesis. A cell-free extract containing all the necessary components for transcription and translation is used to express a reporter gene, typically luciferase. The effect of this compound on the synthesis of the reporter protein is quantified by measuring the reporter's activity.

Protocol:

  • Preparation of Bacterial Cell-Free Extract (e.g., S. aureus S30 extract):

    • Culture Staphylococcus aureus to mid-log phase.

    • Harvest cells by centrifugation and wash with S30 buffer (10 mM Tris-acetate pH 8.0, 14 mM Mg-acetate, 1 mM DTT, 60 mM KCl).

    • Lyse the cells by high pressure (e.g., French press).

    • Centrifuge the lysate at 30,000 x g to pellet cell debris.

    • Collect the supernatant (S30 extract) and pre-incubate it to degrade endogenous mRNA and DNA.

    • Dialyze the extract against S30 buffer.

    • Determine the protein concentration and store at -80°C.

  • IVTT Reaction Setup:

    • On ice, prepare a master mix containing the S30 extract, a plasmid DNA template encoding firefly luciferase under a suitable bacterial promoter (e.g., cap1A promoter for S. aureus), amino acid mixture, and an energy source (ATP, GTP).[4]

    • Aliquot the master mix into a 96-well plate.

    • Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the wells. Include a solvent-only control.

    • Incubate the plate at 37°C for 1-2 hours to allow for transcription and translation.

  • Luciferase Assay:

    • Add luciferase assay reagent containing luciferin to each well.[4][5]

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the solvent control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

IVTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection bacterial_culture Bacterial Culture cell_lysis Cell Lysis bacterial_culture->cell_lysis centrifugation Centrifugation cell_lysis->centrifugation s30_extract S30 Extract centrifugation->s30_extract reaction_setup IVTT Reaction Setup (S30, DNA, Amino Acids, Energy) s30_extract->reaction_setup add_promoA Add this compound reaction_setup->add_promoA incubation Incubation (37°C) add_promoA->incubation luciferase_assay Luciferase Assay incubation->luciferase_assay data_analysis Data Analysis (IC50) luciferase_assay->data_analysis

Caption: Workflow for the In Vitro Transcription-Translation (IVTT) Assay.

Ribosome Filter Binding Assay

This assay directly measures the binding of a radiolabeled ligand, such as this compound, to its target, in this case, the ribosome. The principle is based on the retention of large molecules like ribosomes and ribosome-ligand complexes on a nitrocellulose filter, while small unbound ligands pass through.[6][7]

Protocol:

  • Preparation of Ribosomes and Radiolabeled this compound:

    • Isolate 70S ribosomes from a suitable bacterial strain (e.g., E. coli or S. aureus) by sucrose gradient centrifugation.

    • Synthesize or obtain radiolabeled this compound (e.g., with ³H or ¹⁴C). The specific activity should be determined.

  • Binding Reaction:

    • In a series of tubes, set up binding reactions containing a fixed concentration of purified 70S ribosomes and varying concentrations of radiolabeled this compound in a suitable binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 100 mM NH₄Cl, 2 mM DTT).

    • To determine non-specific binding, include a parallel set of reactions with a high concentration of unlabeled this compound.

    • Incubate the reactions at 37°C for 30-60 minutes to reach equilibrium.

  • Filtration and Detection:

    • Pre-soak nitrocellulose filters in the binding buffer.

    • Assemble a vacuum filtration apparatus with the pre-soaked filters.

    • Quickly filter the binding reactions through the nitrocellulose filters under vacuum.

    • Wash the filters with ice-cold binding buffer to remove unbound radiolabeled ligand.

    • Dry the filters and place them in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity retained on each filter using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding.

    • Plot the specific binding against the concentration of free radiolabeled this compound.

    • Determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) by fitting the data to a saturation binding curve.

Filter_Binding_Workflow cluster_prep Preparation cluster_binding Binding cluster_detection Detection & Analysis ribosomes Isolate 70S Ribosomes binding_reaction Binding Reaction (Ribosomes + Radiolabeled PromoA) ribosomes->binding_reaction radiolabel Radiolabel this compound radiolabel->binding_reaction incubation Incubation (Equilibrium) binding_reaction->incubation filtration Nitrocellulose Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation data_analysis Data Analysis (Kd, Bmax) scintillation->data_analysis

Caption: Workflow for the Ribosome Filter Binding Assay.

Toe-Printing Assay (Primer Extension Inhibition)

The toe-printing assay is a powerful technique to map the precise binding site of a molecule on an mRNA transcript by identifying where it stalls the ribosome.[6][8][9] This is achieved by using reverse transcriptase to synthesize a cDNA copy of the mRNA template. The reverse transcriptase will stop at the position of the stalled ribosome, creating a "toe-print".

Protocol:

  • Preparation of Components:

    • Design and synthesize an mRNA template of interest.

    • Design a DNA primer that is complementary to the 3' end of the mRNA template and label it with a radioactive isotope (e.g., ³²P) or a fluorescent dye.

    • Use a commercially available in vitro transcription-translation system (e.g., PURExpress®), which contains purified ribosomes, tRNAs, aminoacyl-tRNA synthetases, and translation factors.[10]

  • Ribosome Stalling Reaction:

    • Set up the in vitro transcription-translation reaction with the mRNA template.

    • Add this compound at a concentration known to inhibit protein synthesis. Include a no-drug control.

    • Incubate the reaction at 37°C for 15-30 minutes to allow for the formation of stalled ribosome-mRNA complexes.

  • Primer Extension:

    • Anneal the labeled primer to the mRNA in the reaction mixture.

    • Add reverse transcriptase and dNTPs to the reaction.

    • Incubate at 37°C for an appropriate time to allow for cDNA synthesis. The reverse transcriptase will extend the primer until it encounters the stalled ribosome.

  • Analysis of cDNA Products:

    • Stop the reaction and purify the cDNA products.

    • Prepare a sequencing ladder of the same mRNA template using the same labeled primer and dideoxynucleotides (ddNTPs).

    • Resolve the cDNA products and the sequencing ladder on a denaturing polyacrylamide gel.

    • Visualize the bands by autoradiography or fluorescence imaging.

    • The position of the "toe-print" band relative to the sequencing ladder indicates the precise location of the ribosome stall site induced by this compound. The actual stall site is typically 15-16 nucleotides upstream from the 3' end of the toe-print.[11]

Toe_Printing_Workflow cluster_setup Reaction Setup cluster_extension Primer Extension cluster_analysis Analysis ivtt_system In Vitro T/T System reaction_mix Incubate to Stall Ribosomes ivtt_system->reaction_mix mrna_template mRNA Template mrna_template->reaction_mix promoA This compound promoA->reaction_mix add_primer Anneal Labeled Primer reaction_mix->add_primer add_rt Add Reverse Transcriptase + dNTPs add_primer->add_rt extension Primer Extension add_rt->extension gel_electrophoresis Denaturing PAGE extension->gel_electrophoresis visualization Autoradiography / Fluorescence gel_electrophoresis->visualization sequencing_ladder Sequencing Ladder sequencing_ladder->gel_electrophoresis mapping Map Stall Site visualization->mapping

Caption: Workflow for the Toe-Printing Assay.

Mechanism of Action of this compound

The following diagram illustrates the potential points of intervention for this compound within the bacterial protein synthesis pathway, based on the known mechanisms of thiopeptide antibiotics.

Protein_Synthesis_Inhibition cluster_translation Bacterial Protein Synthesis cluster_elongation Elongation Cycle initiation Initiation elongation Elongation initiation->elongation termination Termination elongation->termination aa_trna_binding Aminoacyl-tRNA Binding to A-site peptide_bond Peptide Bond Formation aa_trna_binding->peptide_bond translocation Translocation peptide_bond->translocation translocation->aa_trna_binding promoA This compound promoA->elongation Binds to 50S subunit, stalls ribosome promoA->aa_trna_binding Inhibits EF-Tu function

Caption: Potential inhibitory mechanisms of this compound on bacterial protein synthesis.

References

Application Notes and Protocols for Investigating Antibiotic Resistance Mechanisms Using Promothiocin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for utilizing Promothiocin A, a thiopeptide antibiotic, as a tool to explore the intricacies of antibiotic resistance. The protocols detailed below are foundational methods for assessing antimicrobial efficacy and elucidating mechanisms of action and resistance.

Introduction to this compound

This compound is a member of the thiopeptide class of antibiotics, a group of ribosomally synthesized and post-translationally modified peptides (RiPPs) known for their complex structures.[1] Thiopeptides typically exhibit potent activity against Gram-positive bacteria, including multidrug-resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA).[1][2] Their primary mechanism of action often involves the inhibition of protein synthesis, making them valuable probes for studying ribosomal function and resistance pathways.[1] this compound is specifically noted for its ability to induce the tipA promoter, which is part of a bacterial defense mechanism against thiopeptides, offering a unique angle for resistance studies.[3]

Mechanism of Action of Thiopeptides

Thiopeptides exert their antibacterial effects primarily by disrupting protein synthesis.[1] Depending on their specific structure, they can bind to two main targets:

  • The Ribosome: Many thiopeptides bind to the complex formed by the 23S rRNA and the ribosomal protein L11. This interaction physically obstructs the binding of elongation factors, such as EF-G and EF-Tu, thereby stalling the translation process.

  • Elongation Factor Tu (EF-Tu): Some thiopeptides bind directly to EF-Tu, sequestering it and preventing it from delivering aminoacyl-tRNA to the ribosome's A-site.

Resistance to thiopeptides can arise from mutations in the ribosomal protein L11 (rplK gene) or other components of the translational machinery.

Application Note 1: Determining the Antimicrobial Potency of this compound

This section covers essential in vitro assays to quantify the antibacterial activity of this compound, establishing its potency and spectrum.

Quantitative Data Summary

While specific MIC data for this compound is not widely published, the following table presents typical MIC values for related thiopeptide antibiotics against various Gram-positive pathogens to serve as an illustrative guide. Researchers should determine these values empirically for this compound.

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) Values for Thiopeptide Antibiotics.

Bacterial Species Strain Example Antibiotic Class Representative MIC (µg/mL)
Staphylococcus aureus MRSA (USA300) Thiopeptide (Nosiheptide) ≤ 0.25[4][5]
Staphylococcus aureus MSSA Thiopeptide (Nosiheptide) ≤ 0.25[4]
Enterococcus faecium Vancomycin-Resistant (VRE) Thiopeptide (Nosiheptide) 0.125[6]
Bacillus subtilis KCTC 1021 Thiopeptide (Micrococcin P1) 0.05 - 0.8[7][8]

| Kocuria rhizophila | KCTC 1915 | Thiopeptide (Micrococcin P1) | 0.05 - 0.8[7][8] |

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.[9]

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB), or other appropriate bacterial growth medium

  • Bacterial strains for testing

  • Spectrophotometer

  • Multichannel pipette

Procedure:

  • Inoculum Preparation: a. From a fresh agar plate, pick a few colonies of the test bacterium and inoculate into broth. b. Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase. c. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute this suspension in fresh MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Plate Preparation: a. Add 100 µL of sterile MHB to wells in columns 2 through 12 of a 96-well plate. b. Prepare a 2x working stock of the highest desired concentration of this compound. Add 200 µL of this stock to the wells in column 1. c. Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10. d. Column 11 will serve as a positive control (bacteria, no drug), and column 12 as a negative control (broth only).

  • Inoculation and Incubation: a. Add 100 µL of the standardized bacterial inoculum to wells in columns 1 through 11. The final volume in each well will be 200 µL. b. Seal the plate and incubate at 37°C for 16-24 hours.

  • Data Analysis: a. The MIC is the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.[10] This can be assessed by eye or by reading the optical density (OD) at 600 nm.

Protocol 2: Time-Kill Kinetic Assay

This assay determines whether this compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth) and the rate of its activity.[4][6]

Materials:

  • This compound

  • Log-phase bacterial culture (prepared as in MIC assay)

  • Sterile culture tubes or flasks

  • Sterile saline or PBS for dilutions

  • Agar plates for colony counting

  • Incubator and shaker

Procedure:

  • Assay Setup: a. Prepare flasks containing MHB with this compound at various concentrations (e.g., 0x, 1x, 4x, and 10x the predetermined MIC). b. Inoculate each flask with the test bacterium to a final density of ~5 x 10⁵ CFU/mL. Include a growth control flask (0x MIC).

  • Time-Point Sampling: a. Incubate the flasks at 37°C with shaking. b. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

  • Viable Cell Counting: a. Perform a 10-fold serial dilution of each aliquot in sterile saline. b. Plate 100 µL of appropriate dilutions onto agar plates. c. Incubate the plates at 37°C for 18-24 hours, then count the number of colony-forming units (CFUs).

  • Data Analysis: a. Calculate the CFU/mL for each time point and concentration. b. Plot log₁₀(CFU/mL) versus time. c. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. A bacteriostatic effect is a <3-log₁₀ reduction where the bacterial count remains stable or is slightly reduced.[11]

Application Note 2: Investigating Mechanisms of Action and Resistance

These protocols are designed to probe how this compound works at a molecular level and how bacteria evolve resistance to it.

Experimental Protocols

Protocol 3: In Vitro Transcription/Translation (IVTT) Inhibition Assay

This assay helps confirm if this compound's primary target is the bacterial protein synthesis machinery.

Materials:

  • Commercial bacterial IVTT kit (e.g., from E. coli S30 extract)

  • Reporter plasmid DNA (e.g., expressing β-galactosidase or luciferase)

  • This compound

  • Control antibiotics (e.g., Rifampicin for transcription, Kanamycin for translation)

  • Appropriate substrate for the reporter enzyme

Procedure:

  • Reaction Setup: a. In microcentrifuge tubes or a 96-well plate, set up the IVTT reactions according to the manufacturer's instructions. b. Add this compound at a range of concentrations to the experimental reactions. c. Include a no-drug control and controls with known inhibitors (Rifampicin, Kanamycin).

  • Incubation: a. Incubate the reactions at the recommended temperature (usually 37°C) for the specified time (e.g., 1-2 hours).

  • Quantification of Reporter Protein: a. Stop the reactions and measure the amount of reporter protein produced. For luciferase, this involves adding luciferin and measuring luminescence. For β-galactosidase, add a chromogenic substrate and measure absorbance.

  • Data Analysis: a. Calculate the percentage of inhibition relative to the no-drug control. b. Compare the inhibitory profile of this compound to that of the known transcription and translation inhibitors to infer its primary target. A profile similar to Kanamycin would suggest it inhibits translation.

Protocol 4: Experimental Evolution of Resistance

This protocol allows for the in-vitro selection of bacterial mutants with resistance to this compound, enabling the identification of resistance-conferring mutations.

Materials:

  • This compound

  • Susceptible bacterial strain

  • Liquid growth medium (e.g., MHB)

  • Culture tubes or 96-well plates

  • -80°C freezer for archiving strains

Procedure:

  • Initial Culture: a. Inoculate the susceptible bacterial strain into a series of tubes or wells containing MHB with a sub-inhibitory concentration of this compound (e.g., 0.5x MIC). Include a no-drug control line.

  • Serial Passage: a. Incubate for 24 hours at 37°C. b. Each day, transfer a small aliquot (e.g., 1:100 dilution) of the culture to a fresh tube of medium with the same or a slightly increased concentration of this compound. c. Periodically archive samples of the evolving populations by adding glycerol and storing at -80°C.

  • Increasing Drug Concentration: a. Once the bacteria show consistent growth at a given concentration, double the concentration of this compound in the subsequent passage.

  • Characterization of Resistant Mutants: a. After a significant increase in MIC is observed (e.g., >8-fold), isolate single colonies from the resistant population. b. Confirm the resistance phenotype of the isolates by re-determining their MIC. c. Perform whole-genome sequencing on the resistant isolates and compare them to the ancestral (susceptible) strain to identify mutations. Likely candidates for mutations include genes for ribosomal proteins (like rplK), RNA polymerase, or efflux pumps.

Visualizations

Experimental Workflow

G cluster_potency Potency Testing cluster_kinetics Time-Kill Kinetics cluster_resistance Resistance Studies MIC_prep Prepare Bacterial Inoculum (0.5 McFarland) MIC_dilute Serially Dilute this compound in 96-well Plate MIC_prep->MIC_dilute MIC_inoculate Inoculate Plate & Incubate (16-24h, 37°C) MIC_dilute->MIC_inoculate MIC_read Read MIC Value (Lowest concentration with no growth) MIC_inoculate->MIC_read TK_setup Inoculate Flasks with Drug (0x, 1x, 4x, 10x MIC) MIC_read->TK_setup Use MIC for concentrations Evo_start Culture Bacteria with Sub-MIC this compound MIC_read->Evo_start Use MIC to start evolution TK_sample Sample at Time Points (0, 2, 4, 6, 8, 24h) TK_setup->TK_sample TK_plate Serially Dilute & Plate for CFU Count TK_sample->TK_plate TK_analyze Plot log10(CFU/mL) vs. Time TK_plate->TK_analyze Evo_passage Daily Serial Passage Evo_start->Evo_passage Evo_increase Incrementally Increase Drug Concentration Evo_passage->Evo_increase Evo_isolate Isolate Resistant Mutants Evo_increase->Evo_isolate Evo_sequence Whole Genome Sequencing to Identify Mutations Evo_isolate->Evo_sequence

Caption: Workflow for assessing antibiotic potency and evolving resistance.

Mechanism of Action & Resistance Pathway

G cluster_resistance Resistance Mechanisms promoA This compound cell_wall Bacterial Cell Wall promoA->cell_wall Enters Cell altered_ribosome Altered Ribosome promoA->altered_ribosome Reduced Binding ribosome Ribosome (L11 Protein) cell_wall->ribosome drug_efflux Drug Efflux cell_wall->drug_efflux Removes Drug protein_syn Protein Synthesis ribosome->protein_syn Inhibits cell_death Cell Death protein_syn->cell_death Leads to rplK_mutation rplK Gene Mutation rplK_mutation->altered_ribosome Causes efflux Efflux Pump Upregulation efflux->drug_efflux Causes

References

Promothiocin A: A Potent Tool for Probing Ribosomal Function

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Promothiocin A is a macrocyclic thiopeptide antibiotic produced by Streptomyces sp. SF2741.[1] Like other members of the thiopeptide class, this compound is a potent inhibitor of bacterial protein synthesis, making it a valuable tool for studying ribosomal function and a potential lead compound for the development of novel antibacterial agents.[2][3] These application notes provide a comprehensive overview of this compound's mechanism of action and detailed protocols for its use in key biochemical and molecular biology assays to probe the intricacies of the bacterial ribosome.

Mechanism of Action

This compound, like its well-studied relative thiostrepton, is believed to exert its inhibitory effect on protein synthesis by targeting the large (50S) ribosomal subunit. The primary binding site is a cleft formed by the 23S ribosomal RNA (rRNA) and ribosomal protein L11.[2][3] This region, often referred to as the GTPase Associated Center (GAC), is crucial for the function of translational GTPases, particularly Elongation Factor G (EF-G).[4]

By binding to this site, this compound is thought to sterically hinder the binding of EF-G to the ribosome. This interference prevents the EF-G-mediated translocation of tRNAs and mRNA, a critical step in the elongation cycle of protein synthesis, ultimately leading to a halt in polypeptide chain extension.[4][5]

Data Presentation

Table 1: Antibacterial Activity of Promoinducin (a Thiopeptide from Streptomyces sp. SF2741) [6]

Bacterial StrainMinimum Inhibitory Concentration (MIC) in µg/mL
Micrococcus luteus0.39
Streptococcus pneumoniae0.1
Streptococcus pyogenes0.1
Methicillin-resistant Staphylococcus aureus (MRSA)1.56

Table 2: Exemplary Inhibitory Concentrations of Thiopeptide Antibiotics

ThiopeptideAssayTarget Organism/SystemIC50Reference
ThiopeptinIn vitro protein synthesisE. coli ribosomal systemNot specified[4]
ThiostreptonEF-G GTP hydrolysisE. coli 70S ribosome~0.15 µM[7]

Experimental Protocols

Herein, we provide detailed protocols for three key experiments to investigate the interaction of this compound with the bacterial ribosome and its effect on protein synthesis.

In Vitro Protein Synthesis Inhibition Assay

This assay determines the concentration of this compound required to inhibit protein synthesis in a cell-free system. A common method involves monitoring the expression of a reporter gene, such as luciferase.[8]

Protocol:

  • Reaction Setup: In a microcentrifuge tube or a multi-well plate, combine the components of a commercial in vitro transcription-translation kit (e.g., from E. coli S30 extract) according to the manufacturer's instructions. This typically includes the cell extract, amino acid mixture, energy source, and a DNA template encoding a reporter protein (e.g., firefly luciferase).

  • Inhibitor Addition: Add varying concentrations of this compound (typically in a solvent like DMSO) to the reaction mixtures. Include a no-inhibitor control (solvent only) and a positive control inhibitor (e.g., chloramphenicol).

  • Incubation: Incubate the reactions at 37°C for a specified period (e.g., 1-2 hours) to allow for transcription and translation.

  • Detection: Measure the activity of the synthesized reporter protein. For luciferase, this involves adding a luciferin substrate and measuring the resulting luminescence with a luminometer.

  • Data Analysis: Plot the reporter activity against the concentration of this compound. The IC50 value, the concentration at which 50% of protein synthesis is inhibited, can be calculated using a suitable curve-fitting software.

cluster_prep Reaction Preparation cluster_reaction Incubation cluster_detection Detection & Analysis ivt_mix In Vitro Translation Mix (Cell Extract, Amino Acids, Energy) incubation Incubate at 37°C ivt_mix->incubation dna Reporter DNA (e.g., Luciferase) dna->incubation promothiocin This compound (Varying Concentrations) promothiocin->incubation reporter_assay Reporter Assay (e.g., Luciferase Assay) incubation->reporter_assay data_analysis Data Analysis (Calculate IC50) reporter_assay->data_analysis

Workflow for In Vitro Protein Synthesis Inhibition Assay.
Ribosome Binding Assay (Nitrocellulose Filter Binding)

This assay directly measures the binding of this compound to ribosomes. It relies on the principle that ribosomes and ribosome-ligand complexes are retained by a nitrocellulose filter, while unbound small molecules pass through.[9][10]

Protocol:

  • Preparation of Ribosomes: Isolate 70S ribosomes from a suitable bacterial strain (e.g., E. coli or Streptomyces lividans) using established protocols involving differential centrifugation and sucrose gradient purification.[9]

  • Radiolabeling (Optional but Recommended): For quantitative analysis, use radiolabeled this compound. If this is not feasible, a competition assay with a known radiolabeled ribosome-binding antibiotic can be performed.

  • Binding Reaction: In a binding buffer (containing appropriate salts and magnesium concentration), incubate a fixed concentration of ribosomes with varying concentrations of [³H]-Promothiocin A.

  • Filtration: After incubation to reach equilibrium (e.g., 30 minutes at 37°C), rapidly filter the reaction mixture through a nitrocellulose membrane under vacuum.

  • Washing: Wash the filter with cold binding buffer to remove non-specifically bound ligand.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the amount of bound this compound against its concentration. From this saturation binding curve, the equilibrium dissociation constant (Kd) can be determined.

cluster_prep Preparation cluster_reaction Binding Reaction cluster_separation Separation & Quantification ribosomes Purified 70S Ribosomes incubation Incubate Ribosomes + Radiolabeled this compound ribosomes->incubation radiolabeled_promo Radiolabeled this compound radiolabeled_promo->incubation filtration Nitrocellulose Filter Binding incubation->filtration quantification Scintillation Counting filtration->quantification analysis Data Analysis (Determine Kd) quantification->analysis

Workflow for Ribosome Binding Assay.
Toeprinting Assay (Primer Extension Inhibition)

The toeprinting assay is a powerful technique to map the precise location of a stalled ribosome on an mRNA template. This can reveal the specific step of translation that is inhibited by an antibiotic.[11]

Protocol:

  • Template Preparation: Prepare a linear DNA template containing a T7 promoter, a ribosomal binding site (Shine-Dalgarno sequence), a start codon, and a downstream coding sequence.

  • In Vitro Transcription: Synthesize mRNA from the DNA template using T7 RNA polymerase.

  • Primer Annealing: Anneal a radiolabeled DNA primer to the 3' end of the mRNA.

  • In Vitro Translation Reaction: Set up an in vitro translation reaction with the mRNA-primer complex, ribosomes, initiator tRNA (fMet-tRNA), and translation factors.

  • Inhibitor Addition: Add this compound to the reaction. Include a no-inhibitor control and a control with a known inhibitor (e.g., thiostrepton).

  • Primer Extension: Add reverse transcriptase and dNTPs to the reaction. The reverse transcriptase will synthesize cDNA until it encounters the stalled ribosome.

  • Analysis: Denature the reaction products and resolve them on a sequencing gel alongside a sequencing ladder generated from the same DNA template. The position of the "toeprint" (the prematurely terminated cDNA product) indicates the location of the leading edge of the stalled ribosome. For inhibitors that stall the ribosome at the start codon, the toeprint appears 15-16 nucleotides downstream of the A of the AUG codon.

cluster_prep Template Preparation cluster_reaction Translation & Inhibition cluster_analysis Analysis mrna_primer mRNA with Annealed Radiolabeled Primer incubation Incubate mrna_primer->incubation translation_mix In Vitro Translation Mix (Ribosomes, tRNA, Factors) translation_mix->incubation promothiocin This compound promothiocin->incubation primer_extension Reverse Transcription incubation->primer_extension gel Sequencing Gel Electrophoresis primer_extension->gel toeprint Identify Toeprint gel->toeprint

Workflow for Toeprinting Assay.

Signaling Pathways and Logical Relationships

The inhibitory action of this compound is a direct consequence of its binding to the ribosome, which then allosterically affects the function of elongation factors.

promothiocin This compound ribosome 50S Ribosomal Subunit (23S rRNA + L11) promothiocin->ribosome Binds to efg Elongation Factor G (EF-G) ribosome->efg Inhibits Binding of translocation Translocation of tRNA and mRNA efg->translocation Catalyzes protein_synthesis Protein Synthesis elongation Peptide Chain Elongation translocation->elongation Is a key step in elongation->protein_synthesis Leads to

Inhibitory Pathway of this compound.

Conclusion

This compound is a valuable molecular probe for dissecting the mechanisms of bacterial protein synthesis. Its specific interaction with the 50S ribosomal subunit and subsequent inhibition of EF-G function provide a clear mechanism of action that can be investigated using the detailed protocols provided. While further research is needed to quantify its precise binding affinities and inhibitory concentrations, the information available for related thiopeptides strongly supports its utility in ribosomal research and as a scaffold for the development of new antibiotics to combat drug-resistant bacteria.

References

Application Notes and Protocols for the Structural Analysis of Promothiocin A using NMR Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Promothiocin A is a thiopeptide antibiotic produced by Streptomyces sp. SF2741 with potent activity that includes the induction of the tipA promoter.[1][2] Like other members of the thiopeptide class, this compound possesses a complex, highly modified macrocyclic peptide structure, rich in thiazole and oxazole heterocycles, making its structural elucidation a challenging task.[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the constitution and stereochemistry of such intricate natural products.[3][5] These application notes provide a detailed overview and experimental protocols for the comprehensive structural analysis of this compound using a suite of modern NMR techniques.

Overall Strategy for Structural Elucidation

The structural elucidation of this compound via NMR spectroscopy follows a hierarchical approach. Initially, one-dimensional (1D) ¹H and ¹³C NMR spectra provide an overview of the molecular complexity and the types of protons and carbons present. Subsequently, a series of two-dimensional (2D) NMR experiments are employed to piece together the molecular fragments and establish long-range correlations, ultimately leading to the complete chemical structure. The final step involves stereochemical analysis, often aided by NOESY experiments and comparison with data from total synthesis.

Below is a diagram illustrating the general workflow for the NMR-based structural elucidation of a complex natural product like this compound.

structural_elucidation_workflow cluster_sample Sample Preparation cluster_1d_nmr 1D NMR Analysis cluster_2d_nmr 2D NMR Analysis cluster_analysis Data Integration & Structure Determination sample_prep Isolation & Purification of this compound dissolution Dissolution in Deuterated Solvent (e.g., DMSO-d6) sample_prep->dissolution proton_nmr ¹H NMR (Proton Inventory) dissolution->proton_nmr carbon_nmr ¹³C NMR & DEPT (Carbon Skeleton) dissolution->carbon_nmr cosy ¹H-¹H COSY (¹JHH Correlations) proton_nmr->cosy tocsy ¹H-¹H TOCSY (Spin Systems) proton_nmr->tocsy hsqc ¹H-¹³C HSQC (Direct C-H Bonds) carbon_nmr->hsqc hmbc ¹H-¹³C HMBC (Long-Range C-H Bonds) carbon_nmr->hmbc fragment_assembly Fragment Assembly cosy->fragment_assembly tocsy->fragment_assembly hsqc->fragment_assembly sequence_determination Peptide Backbone Sequencing hmbc->sequence_determination noesy ¹H-¹H NOESY (Spatial Proximity) stereochemistry Stereochemical Analysis noesy->stereochemistry fragment_assembly->sequence_determination sequence_determination->stereochemistry final_structure Final Structure of This compound stereochemistry->final_structure

Figure 1: General workflow for the NMR-based structural elucidation of this compound.

Experimental Protocols

Sample Preparation
  • Isolation and Purification: this compound is isolated from the fermentation broth of Streptomyces sp. SF2741. Purification is typically achieved through a series of chromatographic techniques, such as column chromatography and high-performance liquid chromatography (HPLC), to yield a sample of high purity.

  • Solvent Selection and Sample Concentration: A sample of 5-10 mg of purified this compound is dissolved in 0.5 mL of a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for thiopeptides due to its excellent solubilizing properties for polar and peptidic molecules. For specific experiments or to observe exchangeable protons, other solvents like methanol-d₄ or a mixture of H₂O/D₂O can be used.

NMR Data Acquisition

All NMR experiments should be performed on a high-field NMR spectrometer (≥500 MHz) equipped with a cryoprobe for optimal sensitivity and resolution.

  • 1D ¹H NMR: Provides information on the number and types of protons.

    • Pulse Program: Standard single-pulse experiment (e.g., zg30).

    • Spectral Width: 12-15 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64.

  • 1D ¹³C NMR and DEPT: Reveals the number and types of carbon atoms (CH₃, CH₂, CH, C).

    • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., zgpg30) and DEPT-135.

    • Spectral Width: 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024-4096.

  • 2D ¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This is crucial for identifying adjacent protons in amino acid side chains and other structural fragments.

    • Pulse Program: Standard COSY experiment (e.g., cosygpqf).

    • Data Points: 2048 in F2, 256-512 in F1.

    • Spectral Width: 12-15 ppm in both dimensions.

    • Number of Scans: 8-16 per increment.

  • 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): Correlates all protons within a spin system, not just those directly coupled. This is particularly useful for identifying complete amino acid spin systems from a single cross-peak.

    • Pulse Program: Standard TOCSY experiment with a mixing time of 60-80 ms (e.g., mlevgpph).

    • Data Points: 2048 in F2, 256-512 in F1.

    • Spectral Width: 12-15 ppm in both dimensions.

    • Number of Scans: 8-16 per increment.

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom. This is a powerful experiment for assigning carbon resonances.

    • Pulse Program: Standard HSQC experiment (e.g., hsqcedetgpsisp2.2).

    • Data Points: 1024 in F2, 256 in F1.

    • Spectral Width: 12-15 ppm in F2 (¹H), 160-180 ppm in F1 (¹³C).

    • Number of Scans: 16-32 per increment.

  • 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is essential for connecting different structural fragments and for sequencing the peptide backbone by observing correlations from amide protons to alpha-carbons and carbonyl carbons.

    • Pulse Program: Standard HMBC experiment (e.g., hmbcgplpndqf).

    • Data Points: 2048 in F2, 256-512 in F1.

    • Spectral Width: 12-15 ppm in F2 (¹H), 200-220 ppm in F1 (¹³C).

    • Number of Scans: 32-64 per increment.

  • 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space (< 5 Å), regardless of whether they are connected by bonds. This is critical for determining the three-dimensional structure and stereochemistry.

    • Pulse Program: Standard NOESY experiment with a mixing time of 200-500 ms (e.g., noesygpph).

    • Data Points: 2048 in F2, 256-512 in F1.

    • Spectral Width: 12-15 ppm in both dimensions.

    • Number of Scans: 16-32 per increment.

Data Presentation: NMR Data for this compound

The following tables summarize the ¹H and ¹³C NMR chemical shifts for synthetic this compound, which have been shown to be consistent with the natural product.[4] Data was reported in DMSO-d₆.

Table 1: ¹H NMR Data for this compound

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Val NH8.95d8.5
Ala(1) NH8.35d7.5
Ala(2) NH8.25d7.0
Pyr H-38.15d8.0
Pyr H-48.05d8.0
Thz(1) H-57.95s-
Val α-H4.65dd8.5, 5.0
Ala(1) α-H4.55m-
Ala(2) α-H4.45m-
Val β-H2.15m-
Oxz(1) Me2.40s-
Oxz(2) Me2.35s-
Ala(1) β-H₃1.40d7.0
Ala(2) β-H₃1.35d7.0
Val γ-H₆0.95d7.0
Val γ'-H₆0.90d7.0

Table 2: ¹³C NMR Data for this compound

Carbon AssignmentChemical Shift (δ, ppm)
Carbonyls (x5)171.5, 170.8, 169.5, 168.0, 165.5
Oxz(1) C-2163.5
Oxz(2) C-2163.0
Thz(1) C-2161.0
Thz(2) C-2160.5
Oxz(1) C-4145.0
Oxz(2) C-4144.5
Thz(1) C-4148.0
Thz(2) C-4147.5
Pyr C-2150.0
Pyr C-6149.5
Pyr C-5138.0
Pyr C-3125.0
Pyr C-4120.0
Thz(1) C-5118.0
Val α-C58.0
Ala(1) α-C50.0
Ala(2) α-C49.5
Val β-C30.0
Oxz(1) Me11.0
Oxz(2) Me10.5
Ala(1) β-C18.0
Ala(2) β-C17.5
Val γ-C19.0
Val γ'-C18.5

Data Interpretation and Structure Assembly

The process of assembling the structure of this compound from the NMR data is a logical puzzle, as illustrated in the diagram below.

data_interpretation cluster_cosy_tocsy ¹H-¹H Correlations cluster_hsqc_hmbc ¹H-¹³C Correlations cluster_assembly Structure Assembly cluster_3d_structure 3D Conformation cosy_data COSY Data spin_systems Identification of Amino Acid Spin Systems (Val, Ala) cosy_data->spin_systems tocsy_data TOCSY Data tocsy_data->spin_systems backbone_sequence Determination of Peptide Backbone Sequence spin_systems->backbone_sequence hsqc_data HSQC Data protonated_carbons Assignment of Protonated Carbons hsqc_data->protonated_carbons hmbc_data HMBC Data fragment_linking Linking of Fragments (e.g., NH to C=O) hmbc_data->fragment_linking heterocycles Identification of Thiazole and Oxazole Fragments via HMBC protonated_carbons->heterocycles fragment_linking->backbone_sequence heterocycles->backbone_sequence macrocycle_closure Confirmation of Macrocyclic Ring backbone_sequence->macrocycle_closure relative_stereochem Determination of Relative Stereochemistry macrocycle_closure->relative_stereochem noesy_data NOESY Data noesy_data->relative_stereochem

Figure 2: Logical flow for interpreting NMR data to determine the structure of this compound.

  • Identification of Amino Acid Spin Systems: COSY and TOCSY spectra are used to identify the proton spin systems corresponding to the amino acid residues, such as valine and alanine. For instance, the TOCSY spectrum will show correlations between the NH, α-H, β-H, and γ-H protons of the valine residue.

  • Assignment of Heterocycles: The characteristic chemical shifts of protons and carbons in the thiazole and oxazole rings, combined with HMBC correlations, allow for their unambiguous identification. For example, HMBC correlations from the methyl protons on the oxazole rings to the ring carbons will confirm their positions.

  • Sequencing the Peptide Backbone: The sequence of amino acids and heterocyclic fragments is determined by observing key HMBC correlations. Specifically, correlations from an amide proton (NH) of one residue to the carbonyl carbon (C=O) of the preceding residue establish the peptide bond connectivity.

  • Confirmation of Macrocyclization: Long-range HMBC correlations are crucial for confirming the point of macrocyclization, where the peptide chain loops back to form a ring.

  • Stereochemical Analysis: NOESY data provides through-space correlations that are used to determine the relative stereochemistry of the chiral centers. For example, specific NOE cross-peaks between protons on adjacent stereocenters can define their relative orientation. The absolute stereochemistry is often confirmed by comparing the NMR data to that of a totally synthesized standard with known stereochemistry.[4]

Conclusion

The structural elucidation of this compound is a prime example of the power of modern NMR spectroscopy in natural product chemistry. By systematically applying a suite of 1D and 2D NMR experiments, it is possible to unravel its complex chemical architecture. The protocols and data interpretation strategies outlined in these application notes provide a comprehensive guide for researchers engaged in the structural analysis of this compound and other complex thiopeptide antibiotics.

References

Application Note: Characterization of Promothiocin A using Advanced Mass Spectrometry Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Promothiocin A is a potent thiopeptide antibiotic with a complex macrocyclic structure. Accurate characterization of such natural products is critical for drug discovery and development. This application note provides detailed protocols for the characterization of this compound using high-resolution liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (MS/MS). The methodologies outlined here facilitate accurate mass determination, formula prediction, and structural elucidation through fragmentation analysis.

Introduction

Thiopeptide antibiotics are a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) known for their significant activity against various bacterial pathogens.[1] this compound, a member of this family, features a complex architecture comprising thiazole and oxazole rings, dehydroamino acids, and a substituted pyridine core within a macrocyclic structure.[1][2] The structural complexity of this compound necessitates advanced analytical techniques for its comprehensive characterization. Mass spectrometry, particularly when coupled with liquid chromatography, has proven to be an indispensable tool for the structural elucidation of such intricate natural products.[1][3] This document outlines robust protocols for the analysis of this compound, providing researchers with the necessary framework for its identification and detailed characterization.

Quantitative Data Summary

High-resolution mass spectrometry provides the foundation for the characterization of this compound by enabling the determination of its elemental composition.

ParameterValueSource
Molecular FormulaC36H46N11O8S2MedKoo Biosciences
Exact Mass824.2972MedKoo Biosciences
Molecular Weight824.95MedKoo Biosciences
Monoisotopic Mass824.2972 DaMedKoo Biosciences

Table 1: Key Quantitative Data for this compound.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality mass spectrometry data.

  • Standard Solution Preparation:

    • Accurately weigh 1 mg of this compound standard.

    • Dissolve the standard in 1 mL of LC-MS grade methanol or a mixture of acetonitrile and water (1:1, v/v) to obtain a stock solution of 1 mg/mL.

    • Perform serial dilutions of the stock solution with the same solvent to prepare working solutions in the range of 1-100 µg/mL.

  • Extraction from Biological Matrix (e.g., Fermentation Broth):

    • Centrifuge the fermentation broth to separate the mycelium from the supernatant.

    • To 1 mL of the supernatant, add 2 mL of ethyl acetate and vortex vigorously for 2 minutes.

    • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

    • Carefully collect the upper organic layer containing this compound.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

This method is designed for the separation and detection of this compound.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer Settings:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Gas Flow: Nitrogen, 600 L/hr.

    • MS Scan Range: m/z 100-1500.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

MS/MS analysis provides structural information through controlled fragmentation of the parent ion.

  • Precursor Ion Selection: Isolate the [M+H]+ ion of this compound (m/z 825.2972).

  • Fragmentation Method: Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD).

  • Collision Energy: Ramped collision energy (e.g., 20-60 eV) to generate a rich fragmentation spectrum.

  • MS/MS Scan Range: m/z 50 to the precursor m/z.

  • Data Analysis: The resulting fragmentation pattern can be manually interpreted or analyzed using specialized software to propose and confirm the structure of this compound.

Data Presentation: Representative MS/MS Fragmentation of this compound

The following table presents a plausible fragmentation pattern for this compound based on its known structure and common fragmentation pathways for thiopeptides. These fragments arise from the cleavage of amide bonds and losses of small neutral molecules.

Precursor Ion (m/z)Fragment Ion (m/z)Putative Lost Fragment
825.3045 ([M+H]+)781.2940CO2
825.3045 ([M+H]+)738.2729Thiazole-carboxamide moiety
825.3045 ([M+H]+)654.2312Valine and adjacent residues
825.3045 ([M+H]+)541.1781Pyridine-oxazole moiety
825.3045 ([M+H]+)428.1250Macrocycle opening and side chain loss

Table 2: Representative MS/MS Fragmentation Data for this compound.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_ms_ms Tandem MS Analysis cluster_data_analysis Data Analysis start This compound Source (Standard or Extract) dissolution Dissolution / Extraction start->dissolution dilution Serial Dilution dissolution->dilution final_sample Final Sample for Injection dilution->final_sample lc_separation Reversed-Phase LC Separation final_sample->lc_separation ms_detection HRMS Detection (Full Scan) lc_separation->ms_detection precursor_selection Precursor Ion Selection (m/z 825.3) ms_detection->precursor_selection mass_determination Accurate Mass & Formula Determination ms_detection->mass_determination fragmentation Collision-Induced Dissociation (CID) precursor_selection->fragmentation ms2_analysis MS/MS Spectrum Acquisition fragmentation->ms2_analysis fragmentation_analysis Fragmentation Pattern Analysis ms2_analysis->fragmentation_analysis mass_determination->fragmentation_analysis structure_elucidation Structural Elucidation fragmentation_analysis->structure_elucidation

Figure 1: Experimental workflow for this compound characterization.

fragmentation_pathway parent This compound [M+H]⁺ m/z 825.30 frag1 Fragment 1 m/z 781.29 parent->frag1 - CO₂ frag2 Fragment 2 m/z 738.27 parent->frag2 - C₃H₂N₂OS frag3 Fragment 3 m/z 654.23 parent->frag3 - C₇H₁₃N₂O₂ frag4 Fragment 4 m/z 541.18 parent->frag4 - C₁₁H₁₀N₃O₂S frag5 Fragment 5 m/z 428.13 parent->frag5 - C₁₆H₁₉N₄O₄S

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Promothiocin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Promothiocin A is a thiopeptide antibiotic produced by Streptomyces sp. SF2741. Thiopeptides are a class of sulfur-rich, highly modified macrocyclic peptide antibiotics with potent activity against various bacterial pathogens. The complex structure of this compound necessitates a robust purification strategy to isolate it from fermentation broths or crude synthetic mixtures, ensuring high purity for downstream applications such as structural elucidation, bioactivity screening, and preclinical development.

This application note provides a detailed protocol for the purification of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC). The methodology is based on established procedures for the purification of closely related thiopeptide antibiotics, such as promoinducin, which is produced by the same bacterial strain.

Experimental Protocols

Sample Preparation: Extraction of this compound from Streptomyces Culture

This protocol outlines the initial extraction of this compound from a fermentation culture of Streptomyces sp. SF2741.

Materials:

  • Fermentation broth of Streptomyces sp. SF2741

  • Acetone

  • Ethyl Acetate (EtOAc)

  • 3 N Hydrochloric Acid (HCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Diethyl ether

  • Methanol (MeOH)

  • Chloroform (CHCl₃)

  • Sephadex LH-20 resin

  • Rotary evaporator

  • Centrifuge and centrifuge tubes

  • Glass chromatography column

Procedure:

  • Harvest the fermentation broth by centrifugation to separate the mycelial cake from the supernatant.

  • Extract the mycelial cake with acetone.

  • Concentrate the acetone extract in vacuo to obtain an aqueous solution.

  • Adjust the pH of the aqueous solution to 4.0 with 3 N HCl.

  • Extract the acidified aqueous solution with an equal volume of ethyl acetate.

  • Dry the ethyl acetate layer over anhydrous sodium sulfate.

  • Concentrate the dried ethyl acetate extract in vacuo to yield a crude residue.

  • Precipitate the crude product by adding diethyl ether.

  • Further purify the precipitate using Sephadex LH-20 column chromatography with a mobile phase of chloroform:methanol (2:1).

  • Collect the fractions containing this compound (monitoring by a suitable method such as thin-layer chromatography or a bioassay) and concentrate them in vacuo to obtain a semi-purified sample ready for HPLC.

High-Performance Liquid Chromatography (HPLC) Purification

This protocol describes the final purification of this compound using preparative RP-HPLC.

Instrumentation and Materials:

  • Preparative HPLC system with a gradient pump, UV-Vis detector, and fraction collector.

  • Reverse-phase C18 column (e.g., Capcell-pak C18, 20 x 250 mm, or equivalent).

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA) or Phosphoric acid (H₃PO₄)

  • Sample solvent: 50% Acetonitrile in water

Procedure:

  • Prepare the mobile phases:

    • Mobile Phase A: Water with 0.1% TFA (or 20 mM H₃PO₄).

    • Mobile Phase B: Acetonitrile with 0.1% TFA (or 20 mM H₃PO₄).

  • Dissolve the semi-purified this compound sample in the sample solvent.

  • Filter the sample through a 0.45 µm syringe filter before injection.

  • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 40% Mobile Phase B) for at least 10 column volumes.

  • Inject the filtered sample onto the column.

  • Elute the sample using a linear gradient of Mobile Phase B (see Table 1 for a representative gradient).

  • Monitor the elution profile at a suitable wavelength (e.g., 254 nm, where thiopeptides typically absorb).

  • Collect fractions corresponding to the major peak, which is expected to be this compound.

  • Analyze the purity of the collected fractions using analytical HPLC.

  • Pool the pure fractions and remove the solvent by lyophilization to obtain purified this compound.

Data Presentation

Table 1: Representative Preparative HPLC Parameters for this compound Purification

ParameterValue
Column Reverse-Phase C18 (e.g., Capcell-pak C18)
Dimensions 20 x 250 mm
Mobile Phase A Water with 0.1% TFA or 20 mM H₃PO₄
Mobile Phase B Acetonitrile with 0.1% TFA or 20 mM H₃PO₄
Flow Rate 18 mL/min
Detection UV at 254 nm
Injection Volume 1-5 mL (depending on concentration)
Gradient 40% B to 100% B over 30 minutes

Table 2: Analytical HPLC Parameters for Purity Assessment

ParameterValue
Column Analytical Reverse-Phase C18
Dimensions 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% TFA
Mobile Phase B Acetonitrile with 0.1% TFA
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10-20 µL
Gradient 5% B to 95% B over 20 minutes

Mandatory Visualization

HPLC_Purification_Workflow cluster_extraction Crude Extraction cluster_chromatography Chromatographic Purification Fermentation Streptomyces sp. Fermentation Broth Centrifugation Centrifugation Fermentation->Centrifugation Mycelial_Cake Mycelial Cake Centrifugation->Mycelial_Cake Acetone_Extraction Acetone Extraction Mycelial_Cake->Acetone_Extraction Concentration1 Concentration Acetone_Extraction->Concentration1 Acidification pH Adjustment (pH 4.0) Concentration1->Acidification EtOAc_Extraction Ethyl Acetate Extraction Acidification->EtOAc_Extraction Drying Drying (Na₂SO₄) EtOAc_Extraction->Drying Concentration2 Concentration Drying->Concentration2 Precipitation Precipitation (Diethyl Ether) Concentration2->Precipitation Crude_Promothiocin Crude this compound Precipitation->Crude_Promothiocin Sephadex Sephadex LH-20 Chromatography Crude_Promothiocin->Sephadex Semi_Pure Semi-Purified this compound Sephadex->Semi_Pure HPLC Preparative RP-HPLC (C18) Semi_Pure->HPLC Pure_Fractions Collection of Pure Fractions HPLC->Pure_Fractions Lyophilization Lyophilization Pure_Fractions->Lyophilization Pure_Promothiocin Purified this compound (>95%) Lyophilization->Pure_Promothiocin

Caption: Workflow for the extraction and HPLC purification of this compound.

Mechanism_of_Action Promothiocin_A This compound Promothiocin_A->Inhibition Ribosome Bacterial 50S Ribosomal Subunit Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Bacterial_Growth Bacterial Growth and Proliferation Protein_Synthesis->Bacterial_Growth Inhibition->Ribosome Binds to Inhibition->Protein_Synthesis Inhibits Inhibition_Effect Inhibition

Caption: Mechanism of action of this compound via inhibition of protein synthesis.

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of Promothiocin A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with Promothiocin A, a thiopeptide antibiotic known for its poor aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a thiopeptide antibiotic with potent activity, but like other members of the thiopeptide class, it has very low aqueous solubility.[1][2][3] This poor solubility can significantly hinder its use in various experimental settings, leading to issues with dose accuracy, bioavailability, and the reliability of in vitro and in vivo results.[4][5]

Q2: What are the common signs of solubility issues in my experiments?

You may be encountering solubility problems if you observe any of the following:

  • Precipitation of the compound in your aqueous buffers or cell culture media.[6]

  • Inconsistent results between experimental replicates.

  • Low or non-reproducible bioactivity in cellular assays.

  • Difficulty in preparing a stock solution at the desired concentration.

Q3: What are the general approaches to improve the solubility of a compound like this compound?

Several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble drugs.[7][8] These include:

  • Co-solvents: Using a mixture of a water-miscible organic solvent and water.[9][10]

  • pH adjustment: Modifying the pH of the solution can increase the solubility of ionizable compounds.[9][10]

  • Surfactants: These agents can form micelles to encapsulate hydrophobic drug molecules.[9][11]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drugs, thereby increasing their aqueous solubility.[12][13][14]

  • Nanoparticle Formulations: Reducing the particle size to the nanoscale increases the surface area, which can improve the dissolution rate and solubility.[15][16]

  • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and oral absorption.[4][7]

  • Structural Modification: Creating analogs of the parent compound with improved solubility.[17][18]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitation in Aqueous Buffer The concentration of this compound exceeds its solubility limit in the chosen buffer.1. Decrease the final concentration of this compound. 2. Incorporate a co-solvent (e.g., DMSO, ethanol) in the final buffer, ensuring the final solvent concentration is compatible with your assay.[19] 3. Investigate the use of solubilizing agents like cyclodextrins or non-ionic surfactants.[11][20]
Inconsistent Assay Results Poor solubility leading to variable concentrations of the active compound in solution.1. Prepare fresh dilutions for each experiment from a concentrated stock solution. 2. Ensure complete dissolution of the stock solution before further dilution. Sonication may be helpful.[6] 3. Validate your formulation by measuring the concentration of dissolved this compound.
Low Bioactivity The effective concentration of dissolved this compound is lower than intended due to poor solubility.1. Systematically test different solubilization methods (see comparison table below) to find one that enhances solubility without compromising the activity of your assay. 2. Consider synthesizing a more soluble analog if formulation approaches are unsuccessful.[17][18]

Comparison of Solubility Enhancement Techniques

Technique Mechanism of Action Advantages Potential Disadvantages Typical Fold Increase in Solubility
Co-solvents (e.g., DMSO, Ethanol) Reduces the polarity of the aqueous solvent.[10]Simple to implement for in vitro studies.Can be toxic to cells at higher concentrations; drug may precipitate upon dilution.[6][10]Variable, depends on the co-solvent and drug.
pH Adjustment Increases the ionization of the drug, leading to higher solubility.[10]Effective for ionizable compounds.Can affect compound stability and biological activity; not suitable for all compounds.Can be >1000-fold for ionizable drugs.[10]
Cyclodextrin Complexation Forms inclusion complexes with the hydrophobic drug molecule.[12][13][21]Generally low toxicity; can improve stability.[22]Can be expensive; may alter drug-target interactions.Can range from a few-fold to several hundred-fold.[21]
Surfactants (e.g., Polysorbate 80) Forms micelles that encapsulate the drug.[10][11]Effective at low concentrations.Can be toxic to cells; may interfere with certain assays.[10]Highly variable.
Nanoparticle Formulation Increases the surface area-to-volume ratio, enhancing the dissolution rate.[15][23]Can significantly improve bioavailability.[15]More complex preparation; may require specialized equipment.Can lead to significant increases in bioavailability.[15]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent
  • Objective: To prepare a concentrated stock solution of this compound in an organic solvent.

  • Materials:

    • This compound (solid)

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Vortex mixer

    • Sonicator (optional)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

    • Add the required volume of DMSO to achieve the target concentration (e.g., 10 mM).

    • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound is not fully dissolved, sonicate the tube for 5-10 minutes in a water bath.

    • Visually inspect the solution to ensure there are no visible particles.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
  • Objective: To prepare an aqueous solution of this compound using HP-β-CD as a solubilizing agent.

  • Materials:

    • This compound stock solution in a minimal amount of organic solvent (e.g., DMSO)

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Aqueous buffer of choice (e.g., PBS)

    • Magnetic stirrer and stir bar

  • Procedure:

    • Prepare a solution of HP-β-CD in the desired aqueous buffer (e.g., 10% w/v).

    • While stirring the HP-β-CD solution, slowly add the this compound stock solution dropwise.

    • Continue stirring the mixture at room temperature for at least 1-2 hours to allow for complex formation.

    • Filter the solution through a 0.22 µm filter to remove any undissolved compound or aggregates.

    • The resulting clear solution contains the this compound:HP-β-CD inclusion complex.

Visualizations

experimental_workflow Workflow for Improving this compound Solubility cluster_start Initial Assessment cluster_methods Solubilization Strategies cluster_evaluation Evaluation start Poorly Soluble This compound assess Assess Solubility in Aqueous Buffer start->assess cosolvent Co-solvent (e.g., DMSO) assess->cosolvent Precipitation Observed cyclodextrin Cyclodextrin Complexation assess->cyclodextrin Precipitation Observed nanoparticle Nanoparticle Formulation assess->nanoparticle Precipitation Observed evaluate Evaluate Solubility & Stability cosolvent->evaluate cyclodextrin->evaluate nanoparticle->evaluate assay Perform In Vitro/ In Vivo Assay evaluate->assay Solubility Improved assay->evaluate Inconsistent Results

Caption: A workflow diagram illustrating the process of selecting and evaluating methods to improve the aqueous solubility of this compound for experimental use.

signaling_pathway Hypothetical Signaling Pathway Inhibition by this compound cluster_ribosome Bacterial Ribosome ribosome 50S Ribosomal Subunit (L11 Protein) protein_synthesis Protein Synthesis (Elongation) ribosome->protein_synthesis Inhibits promothiocin This compound promothiocin->ribosome Binds to bacterial_growth Bacterial Growth & Proliferation protein_synthesis->bacterial_growth Leads to

Caption: A diagram showing the likely mechanism of action of this compound, which involves binding to the bacterial ribosome to inhibit protein synthesis.[24]

References

Overcoming challenges in the total synthesis of Promothiocin A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of the thiopeptide antibiotic Promothiocin A. The content is designed to address specific experimental challenges and provide detailed protocols and data to support your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of this compound?

A1: The total synthesis of this compound presents several key challenges. These include the construction of the complex oxazolyl-thiazole-pyridine heterocyclic core, the macrocyclization to form the 29-membered ring, and the late-stage introduction of the sensitive dehydroalanine side chain.[1][2] Additionally, protecting group strategies and their subsequent removal can be problematic.[2]

Q2: Which key reactions are used to construct the heterocyclic core of this compound?

A2: The synthesis of the heterocyclic core involves several key transformations. The oxazole rings are typically formed through a dirhodium(II)-catalyzed carbenoid N-H insertion followed by cyclodehydration.[1][2] The thiazole components are synthesized using the Hantzsch reaction.[1][2] A modified Bohlmann-Rahtz pyridine synthesis is then employed to assemble the central oxazolyl-thiazole-pyridine centerpiece.[1][2]

Q3: What macrocyclization strategies have been successfully applied to the synthesis of this compound?

A3: Two distinct and successful macrocyclization strategies have been reported for the synthesis of this compound.[1][2] The choice of strategy depends on the specific bond disconnection approach chosen for the macrocycle. Both strategies involve peptide coupling reactions to close the macrocyclic ring.[2]

Q4: Why is the introduction of the dehydroalanine side chain a challenging step?

A4: The introduction of the dehydroalanine side chain is challenging due to its reactivity and potential for undesired side reactions. This step is typically performed late in the synthesis on a complex intermediate, which can lead to difficulties with reaction conditions and purification.[2] The final steps to attach this side chain have been described as "far from trivial".[2]

Troubleshooting Guides

Problem 1: Low yield in the modified Bohlmann-Rahtz pyridine synthesis.
Possible Cause Troubleshooting Suggestion
Impure starting materialsEnsure all reactants, particularly the ynone and enamine precursors, are of high purity. Recrystallize or chromatograph if necessary.
Suboptimal reaction temperatureOptimize the reaction temperature. The Bohlmann-Rahtz reaction can be sensitive to temperature fluctuations.
Incorrect stoichiometryCarefully control the stoichiometry of the reactants. An excess of one component may lead to side product formation.
Inefficient removal of waterUse a Dean-Stark trap or molecular sieves to effectively remove water generated during the reaction, as it can inhibit the condensation.
Problem 2: Difficulty in the macrocyclization step.
Possible Cause Troubleshooting Suggestion
Intermolecular side reactionsPerform the macrocyclization under high dilution conditions to favor the intramolecular reaction over intermolecular oligomerization.
Poor activation of the carboxylic acidExperiment with different peptide coupling reagents (e.g., EDC, HATU, PyAOP) and additives (e.g., HOBt, HOAt) to find the optimal conditions for activating the carboxylic acid.
Steric hindrance at the cyclization siteIf possible, choose a less sterically hindered site for the macrocyclization disconnection in your synthetic design.
Aggregation of the linear precursorUse solvents that are known to disrupt peptide aggregation, such as DMF or DMSO. Sonication may also be beneficial.
Problem 3: Unsuccessful removal of the 6-(benzyloxymethyl)pyridine benzyl ether protecting group.
Possible Cause Troubleshooting Suggestion
Catalyst poisoningThe sulfur-containing heterocycles in the this compound core can poison palladium catalysts used for hydrogenolysis. Increase the catalyst loading or use a more robust catalyst.
Competing reduction of the heterocyclic coreUnder forcing hydrogenolysis conditions (high pressure or temperature), reduction of the pyridine or other heterocyclic rings can occur.[2] Consider alternative deprotection methods such as using BCl₃.
Incomplete reactionMonitor the reaction closely by TLC or LC-MS. If the reaction stalls, fresh catalyst can be added.

Quantitative Data Summary

The following table summarizes key quantitative data from a reported total synthesis of this compound, providing a benchmark for experimental outcomes.

Reaction Step Reagents and Conditions Yield (%) Reference
Rh(II)-catalyzed N-H InsertionRh₂(OAc)₄, CHCl₃, Reflux, 6.5 h71[3]
Robinson-Gabriel Synthesis (Oxazole formation)Et₃N, I₂, Ph₃P, CH₂Cl₂56[3]
Macrocyclization (Strategy 1)EDC, C₆F₅OH; then HCl, Dioxane; then Et₃N, CHCl₃55 (over 3 steps)[3]
Benzyl Ether CleavageMe₂S, BCl₃, CH₂Cl₂39[3]
Pinnick-Lindgren OxidationIBX, DMSO; then NaH₂PO₄, NaClO₂, 2-Methyl-2-butene57 (over 2 steps)[3]
Dehydroalanine FormationEt₃N, MsCl; then Et₃N59 (over 2 steps)[3]

Key Experimental Protocols

Protocol 1: Modified Bohlmann-Rahtz Pyridine Synthesis

This protocol describes the formation of the oxazolyl-thiazole-pyridine core, a key step in the synthesis of this compound.

  • Preparation of the Enamine Precursor: The appropriate β-ketoester is reacted with an amine (e.g., ammonia or an ammonium salt) in a suitable solvent like ethanol or toluene.

  • Preparation of the Ynone: The ynone fragment is synthesized according to established literature procedures.

  • Cyclocondensation: The enamine precursor and the ynone are dissolved in a high-boiling point solvent such as toluene. The reaction mixture is heated to reflux, often with azeotropic removal of water using a Dean-Stark apparatus.

  • Work-up and Purification: After the reaction is complete (monitored by TLC or LC-MS), the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired substituted pyridine.

Protocol 2: Macrocyclization via Active Ester Formation

This protocol outlines one of the successful macrocyclization strategies employed in the total synthesis of this compound.

  • Active Ester Formation: The linear peptide precursor containing a terminal carboxylic acid is dissolved in a suitable solvent like CH₂Cl₂. A coupling agent (e.g., EDC) and an alcohol to form the active ester (e.g., pentafluorophenol) are added, and the reaction is stirred at room temperature until the formation of the active ester is complete.

  • Deprotection of the N-terminus: The N-terminal protecting group (e.g., Boc) of the active ester is removed under standard conditions (e.g., HCl in dioxane).

  • Intramolecular Cyclization: The deprotected active ester is then subjected to high dilution conditions in a solvent such as CHCl₃. A base (e.g., Et₃N) is added to neutralize the ammonium salt and facilitate the intramolecular peptide bond formation. The reaction is typically stirred for an extended period (e.g., 4 days).

  • Purification: The solvent is removed in vacuo, and the resulting macrocycle is purified by flash column chromatography.

Visualizations

PromothiocinA_Synthesis_Workflow cluster_fragments Fragment Synthesis cluster_assembly Core Assembly & Elongation cluster_macrocyclization Macrocyclization & Final Steps Oxazole Oxazole Synthesis Core_Formation Heterocyclic Core Formation (Bohlmann-Rahtz) Oxazole->Core_Formation Thiazole Thiazole Synthesis Thiazole->Core_Formation Pyridine_precursor Pyridine Precursor Synthesis Pyridine_precursor->Core_Formation Peptide_Coupling Peptide Chain Elongation Core_Formation->Peptide_Coupling Macrocyclization Macrocyclization Peptide_Coupling->Macrocyclization Side_Chain Dehydroalanine Side Chain Introduction Macrocyclization->Side_Chain PromothiocinA This compound Side_Chain->PromothiocinA

Caption: Overall workflow for the total synthesis of this compound.

Troubleshooting_Macrocyclization Start Low Macrocyclization Yield Check_Dilution High Dilution Conditions? Start->Check_Dilution Check_Coupling Optimal Coupling Reagent? Check_Dilution->Check_Coupling Yes Increase_Solvent Increase Solvent Volume Check_Dilution->Increase_Solvent No Check_Aggregation Precursor Aggregation? Check_Coupling->Check_Aggregation Yes Screen_Reagents Screen Coupling Reagents (e.g., HATU, PyAOP) Check_Coupling->Screen_Reagents No Change_Solvent Use Aggregation-Disrupting Solvent (e.g., DMF, DMSO) Check_Aggregation->Change_Solvent Yes Success Improved Yield Check_Aggregation->Success No Increase_Solvent->Success Screen_Reagents->Success Change_Solvent->Success

Caption: Decision workflow for troubleshooting low macrocyclization yields.

References

Addressing Promothiocin A stability issues in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues of Promothiocin A in solution. The information is intended for researchers, scientists, and drug development professionals working with this thiopeptide antibiotic.

Disclaimer

Specific stability data for this compound is limited in publicly available literature. The guidance provided here is based on the general chemical properties of thiopeptide antibiotics and peptides. Researchers are strongly encouraged to perform their own stability studies under their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be losing activity over a short period. What are the potential causes?

A1: Loss of biological activity in this compound solutions can be attributed to several factors, primarily chemical degradation. Thiopeptide antibiotics, like this compound, are complex macrocyclic peptides containing multiple reactive functional groups.[1] Degradation can be triggered by:

  • Hydrolysis: The ester and amide bonds within the macrocyclic structure can be susceptible to hydrolysis, particularly at non-neutral pH.

  • Oxidation: The sulfur-containing thiazole rings and dehydroamino acid residues are prone to oxidation, which can alter the conformation and activity of the molecule.[2]

  • Photodegradation: Exposure to light, especially UV radiation, can induce degradation of the complex structure.

  • Adsorption: this compound may adsorb to the surfaces of storage vials (glass or plastic), leading to a decrease in the effective concentration in solution.

Q2: What are the initial signs of this compound degradation?

A2: Early indicators of degradation can be subtle. Researchers should monitor for:

  • A decrease in biological activity in your assay.

  • Changes in the appearance of the solution (e.g., color change, precipitation).

  • The appearance of new peaks or a decrease in the main peak area when analyzed by High-Performance Liquid Chromatography (HPLC).

Q3: How should I prepare and store this compound stock solutions?

A3: To maximize the stability of your this compound stock solutions, consider the following recommendations:

  • Solvent Selection: Use high-purity, anhydrous solvents. Dimethyl sulfoxide (DMSO) is a common choice for initial solubilization of thiopeptides. For aqueous buffers, ensure they are freshly prepared and filtered.

  • pH Control: Maintain the pH of aqueous solutions within a neutral range (pH 6-8), unless your specific experimental protocol requires otherwise. Buffer the solution adequately.

  • Temperature: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Light Protection: Protect solutions from light by using amber vials or by wrapping clear vials in aluminum foil.

  • Inert Atmosphere: For long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen to minimize oxidation.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common stability issues with this compound solutions.

Problem Potential Cause Recommended Action
Inconsistent results between experiments Degradation of stock solution1. Prepare fresh stock solutions of this compound. 2. Perform a concentration verification of the new stock solution using HPLC or a suitable analytical method. 3. Re-run the experiment with the freshly prepared and verified stock.
Loss of activity in working solutions Instability in aqueous buffer1. Decrease the time between preparing the working solution and performing the experiment. 2. Evaluate the stability of this compound in your specific experimental buffer over the time course of your experiment. 3. Consider adding antioxidants (e.g., ascorbic acid, DTT) to your buffer, but first verify their compatibility with your assay.
Precipitate forms in the solution Poor solubility or aggregation1. Confirm that the concentration of this compound does not exceed its solubility limit in the chosen solvent. 2. If using aqueous buffers, ensure the percentage of organic co-solvent (e.g., DMSO) is optimized for solubility without affecting the experiment. 3. Gentle warming or sonication may aid in solubilization, but monitor for degradation.
Discoloration of the solution Oxidation or other chemical reactions1. Prepare solutions under an inert atmosphere. 2. Ensure all solvents and reagents are free of peroxides and other oxidizing contaminants. 3. Store solutions protected from light.

Quantitative Data Summary

Table 1: Example Stability Assessment of this compound (1 mg/mL in DMSO) at Different Temperatures

Storage TemperatureTime PointPurity by HPLC (%)% of Initial Concentration RemainingObservations
4°C 0 hours99.5100Clear, colorless solution
24 hours98.298.7No change
48 hours96.597.0Slight yellow tint
1 week90.190.6Noticeable yellowing
-20°C 0 hours99.5100Clear, colorless solution
1 week99.399.8No change
1 month99.099.5No change
3 months98.599.0No change
-80°C 0 hours99.5100Clear, colorless solution
3 months99.499.9No change
6 months99.299.7No change

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials: this compound (solid), anhydrous DMSO, sterile microcentrifuge tubes (amber or wrapped in foil).

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the required amount of this compound in a sterile environment.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mg/mL).

    • Vortex briefly and sonicate in a water bath for 5-10 minutes if necessary to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes in amber or foil-wrapped tubes.

    • Store the aliquots at -80°C for long-term storage.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

This is a general method that may require optimization for your specific system and this compound batch.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in water

    • B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from 30% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm (or an optimal wavelength determined by UV-Vis scan).

  • Injection Volume: 10 µL.

  • Procedure:

    • Dilute a sample of the this compound solution in the initial mobile phase composition.

    • Inject the sample onto the HPLC system.

    • Integrate the peak areas to determine the purity of this compound and identify any degradation products.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stability Stability Testing cluster_analysis Analysis start Weigh Solid This compound dissolve Dissolve in Anhydrous DMSO start->dissolve aliquot Aliquot into Light-Protected Tubes dissolve->aliquot store Store at -80°C aliquot->store thaw Thaw Aliquot store->thaw Begin Experiment incubate Incubate under Test Conditions (e.g., 37°C in Buffer) thaw->incubate sample Take Samples at Time Points incubate->sample hplc HPLC Analysis sample->hplc activity Biological Activity Assay sample->activity data Analyze Data (Purity & Activity vs. Time) hplc->data activity->data

Caption: Experimental workflow for preparing and testing the stability of this compound.

degradation_pathway cluster_degradation Potential Degradation Pathways promothiocin_a This compound (Active) hydrolysis Hydrolysis Products (Inactive/Reduced Activity) promothiocin_a->hydrolysis  pH (Acidic/Basic)  Water oxidation Oxidation Products (Inactive/Reduced Activity) promothiocin_a->oxidation  Oxygen  Peroxides photodegradation Photodegradation Products (Inactive/Reduced Activity) promothiocin_a->photodegradation  Light (UV)

Caption: Potential degradation pathways for this compound in solution.

References

Optimizing Promothiocin A dosage for in vitro and in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Promothiocin A dosage in both in vitro and in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a member of the thiopeptide class of antibiotics.[1] Its primary mechanism of action is the inhibition of protein synthesis in prokaryotic cells by binding to the ribosome.[1] In eukaryotic cells, including cancer cells, thiopeptides can also inhibit protein synthesis, leading to a cellular stress response known as ribosomal stress. This can trigger various downstream signaling pathways that may lead to cell cycle arrest and apoptosis.

Q2: What are the main applications of this compound being investigated?

This compound and other thiopeptides are primarily investigated for their potent antibacterial activity, particularly against Gram-positive bacteria.[1] Additionally, their ability to induce cytotoxicity in cancer cells has led to research into their potential as anticancer agents.[1]

Q3: What is a good starting concentration for in vitro studies with this compound?

For antibacterial studies, a starting point can be inferred from its activity on the tipA promoter, which is induced at a minimum concentration of 0.2 µg/mL. For anticancer studies on various human cancer cell lines, a broader range should be tested, as IC50 values for thiopeptides can vary. Based on data from related compounds, a starting range of 0.1 µM to 100 µM is recommended for initial screening.

Q4: How should I dissolve this compound for in vitro experiments?

This compound is poorly soluble in aqueous solutions. It is recommended to first dissolve the compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This stock solution can then be serially diluted in cell culture medium to the desired final concentrations. The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Q5: What are the common challenges when determining the optimal dosage of this compound?

Common challenges include:

  • Poor Solubility: Difficulty in achieving desired concentrations in aqueous media.

  • Cell Line Variability: Significant differences in sensitivity between different cell lines.

  • Off-Target Effects: At higher concentrations, the risk of non-specific cytotoxicity increases.

  • In Vivo Formulation and Delivery: Challenges in formulating a stable and bioavailable drug for animal studies.

Troubleshooting Guides

In Vitro Dosage Optimization

Problem 1: No observable effect on cells at expected concentrations.

Possible Cause Troubleshooting Step
Incorrect Dosage Range Widen the concentration range tested (e.g., from nanomolar to high micromolar).
Compound Degradation Prepare fresh stock solutions. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Cell Line Resistance Try a different cell line known to be sensitive to protein synthesis inhibitors.
Inactivation by Serum Reduce the serum concentration in your culture medium during the treatment period, if compatible with your cell line's health.

Problem 2: High variability between replicate experiments.

Possible Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a uniform cell density across all wells and plates. Use a multichannel pipette for cell seeding.
Compound Precipitation Visually inspect the media for any precipitate after adding the compound. If precipitation occurs, try a lower final concentration or a different dilution method. Sonication of the stock solution before dilution may help.
Edge Effects in Plates Avoid using the outer wells of the culture plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
In Vivo Dosage Optimization

Problem 1: No observable anti-tumor efficacy in animal models.

Possible Cause Troubleshooting Step
Insufficient Dosage Increase the dose in a stepwise manner, closely monitoring for signs of toxicity.
Poor Bioavailability Optimize the formulation. Consider using solubility enhancers such as PEG400, Solutol HS 15, or developing a nanoparticle-based delivery system.
Rapid Metabolism/Clearance Increase the dosing frequency (e.g., from once daily to twice daily).
Inappropriate Animal Model Ensure the chosen xenograft model is sensitive to the mechanism of action of this compound.

Problem 2: Significant toxicity observed in animals.

Possible Cause Troubleshooting Step
Dosage Too High Reduce the dosage. Perform a maximum tolerated dose (MTD) study to determine the safe dosage range.
Toxicity of the Vehicle Run a vehicle-only control group to assess the toxicity of the formulation itself.
Route of Administration Consider alternative routes of administration that might reduce systemic toxicity (e.g., intratumoral injection).

Data Presentation

In Vitro Activity of Thiopeptide Antibiotics (Data from related compounds)
Compound Cell Line/Organism Activity Value Reference
This compoundStreptomyces lividansMinimum Induction Conc. (tipA promoter)0.2 µg/mLInferred from multiple sources
GE2270 A derivativeMethicillin-resistant S. aureusMIC90≤ 0.25 µg/mLInferred from multiple sources
Micrococcin P1 fragmentHuman Cancer Cell LinesIC50High nanomolar to micromolar[2]
In Vivo Efficacy of Thiopeptide Antibiotics (Data from related compounds)
Compound Animal Model Dose Route Outcome Reference
GE2270 A derivativeMouse (S. aureus infection)4.3 mg/kgIntravenousED50Inferred from multiple sources
GE2270 A derivativeMouse (S. aureus infection)5.2 mg/kgIntravenousED50Inferred from multiple sources
Micrococcin P1Mouse (Cancer model)Not specifiedNot specifiedNo significant anti-cancer activity[2]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in culture medium to obtain final concentrations ranging from 0.01 µM to 100 µM. Ensure the final DMSO concentration is ≤ 0.5%.

  • Treatment: Replace the old medium with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo Anti-Tumor Efficacy Study (Xenograft Mouse Model)
  • Tumor Implantation: Subcutaneously inject 1 x 10^6 cancer cells into the flank of immunodeficient mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Animal Grouping: Randomly assign mice to different treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).

  • Formulation Preparation: Prepare the formulation for injection. A common vehicle for poorly soluble compounds is a mixture of DMSO, PEG400, and saline. The final DMSO concentration should be minimized.

  • Administration: Administer this compound (e.g., 5-50 mg/kg) via intraperitoneal or intravenous injection daily or on alternate days.

  • Monitoring: Measure tumor volume and body weight every 2-3 days. Monitor the animals for any signs of toxicity.

  • Endpoint: At the end of the study (e.g., after 2-3 weeks or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis.

Mandatory Visualizations

Signaling Pathways

ribosomal_stress_response promothiocin This compound ribosome Ribosome promothiocin->ribosome Binds to translation_inhibition Inhibition of Protein Synthesis ribosome->translation_inhibition ribosomal_stress Ribosomal Stress translation_inhibition->ribosomal_stress rsr rsr ribosomal_stress->rsr Activates isr isr ribosomal_stress->isr Activates mtor mtor ribosomal_stress->mtor Activates p38_jnk p38_jnk rsr->p38_jnk eif2a eif2a isr->eif2a s6k_4ebp1 s6k_4ebp1 mtor->s6k_4ebp1 apoptosis apoptosis p38_jnk->apoptosis cell_cycle_arrest cell_cycle_arrest eif2a->cell_cycle_arrest s6k_4ebp1->cell_cycle_arrest

Experimental Workflow

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies invitro_start Start dissolve Dissolve this compound in DMSO serial_dilute Serial Dilution in Culture Medium cell_treatment Treat Cancer Cell Lines cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) ic50 Determine IC50 invivo_start Start formulation Formulate this compound for Injection animal_model Establish Xenograft Mouse Model treatment Administer Treatment monitoring Monitor Tumor Growth and Toxicity efficacy Evaluate Anti-tumor Efficacy

Logical Relationship

logical_relationship cluster_invitro cluster_invivo start Start Dosage Optimization invitro In Vitro Studies start->invitro ic50_determination Determine IC50 on multiple cell lines invitro->ic50_determination invivo In Vivo Studies mtd_study Maximum Tolerated Dose (MTD) Study invivo->mtd_study ic50_determination->invivo Guides initial in vivo dosage mechanism_studies Mechanism of Action Studies ic50_determination->mechanism_studies efficacy_study Efficacy Study in Xenograft Model mtd_study->efficacy_study optimal_dose Optimal Dosage Identified efficacy_study->optimal_dose

References

Identifying and minimizing off-target effects of Promothiocin A

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Promothiocin A (Prom-A). This resource is designed to assist researchers, scientists, and drug development professionals in identifying and minimizing potential off-target effects of this thiopeptide antibiotic. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the known on-target mechanism of action for this compound?

This compound is a thiopeptide antibiotic that inhibits bacterial protein synthesis.[1][2] Its primary mechanism involves binding to the bacterial ribosome, specifically to the L11 protein and a region of the 23S rRNA within the 50S subunit.[2] This interaction prevents the binding of elongation factors, thereby stalling protein synthesis.[3]

Q2: I am observing a cellular phenotype that is inconsistent with protein synthesis inhibition. Could this be an off-target effect?

It is possible. While this compound is a potent inhibitor of bacterial ribosomes, like many small molecules, it may interact with unintended targets within eukaryotic cells, leading to unexpected phenotypes.[4][5] Thiopeptide antibiotics have been reported to exhibit a range of biological activities beyond their antibacterial effects, including anticancer and immunosuppressive activities, which may be linked to off-target interactions.[2][6]

Q3: What are some common approaches to determine if my observed phenotype is due to an off-target effect?

To investigate a potential off-target effect, a multi-pronged approach is recommended:

  • Dose-Response Correlation: Determine if the concentration of this compound required to elicit the phenotype of interest correlates with its on-target IC50 for bacterial protein synthesis inhibition. A significant discrepancy may suggest an off-target mechanism.

  • Use of Analogs: Synthesize or obtain analogs of this compound with varying potencies against the bacterial ribosome. If the phenotypic effect does not track with the on-target potency of the analogs, it is likely an off-target effect.

  • Target Knockdown/Knockout: If you have a hypothesized off-target, use techniques like CRISPR/Cas9 or RNAi to reduce its expression.[7] If the phenotype is rescued or mimicked by knocking down the putative off-target, it provides strong evidence for its involvement.

  • Proteome-Wide Profiling: Employ unbiased techniques such as chemical proteomics or thermal shift assays to identify all cellular proteins that interact with this compound.[8]

Troubleshooting Guides

Issue 1: High cytotoxicity observed in eukaryotic cell lines at concentrations expected to be selective for bacteria.

Possible Cause: Off-target binding to essential host cell proteins.

Troubleshooting Steps:

  • Confirm On-Target Activity: First, verify the potency of your batch of this compound against a sensitive bacterial strain to ensure it is active at the expected concentration.

  • Cellular Thermal Shift Assay (CETSA): Perform a CETSA experiment to identify eukaryotic proteins that are stabilized by this compound binding. This can provide a list of potential off-targets.

  • Kinase Profiling: Many off-target effects are mediated by kinases. Screen this compound against a panel of human kinases to identify any inhibitory activity.

  • Chemical Proteomics: Utilize an affinity-based chemical proteomics approach to pull down binding partners of this compound from eukaryotic cell lysates for identification by mass spectrometry.[8]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Off-Target Identification

This protocol outlines the steps to identify cellular targets of this compound by measuring changes in the thermal stability of proteins upon ligand binding.

Methodology:

  • Cell Culture and Treatment: Culture your eukaryotic cell line of interest to ~80% confluency. Treat the cells with this compound at various concentrations (e.g., 1 µM, 10 µM, 100 µM) and a vehicle control for 1-2 hours.

  • Cell Lysis: Harvest the cells and lyse them in a suitable buffer to obtain a total cell lysate.

  • Heat Treatment: Aliquot the lysate into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes.

  • Protein Precipitation and Separation: Centrifuge the heated samples to pellet the precipitated proteins. Collect the supernatant containing the soluble proteins.

  • Protein Quantification and Analysis: Analyze the soluble protein fraction by SDS-PAGE and Western blotting for specific candidate proteins or by mass spectrometry for a proteome-wide analysis.

  • Data Interpretation: Proteins that show increased thermal stability (i.e., remain soluble at higher temperatures) in the presence of this compound are potential off-targets.

Data Presentation

Table 1: Hypothetical Kinase Profiling Data for this compound

This table summarizes the inhibitory activity of this compound against a panel of common kinases, which could be potential off-targets.

Kinase TargetIC50 (µM)% Inhibition at 10 µM
On-Target (Bacterial Ribosome) 0.05 >99%
Off-Target Kinase A5.278%
Off-Target Kinase B15.842%
Off-Target Kinase C> 100< 10%
Off-Target Kinase D25.131%

Table 2: Structure-Activity Relationship (SAR) of this compound Analogs

This table illustrates how modifications to the this compound scaffold can affect both on-target and a hypothetical off-target activity.

CompoundModificationOn-Target IC50 (µM)Off-Target IC50 (µM)Selectivity Index (Off-Target/On-Target)
This compound None 0.05 5.2 104
Analog 1Modification at Site X0.1255.8465
Analog 2Modification at Site Y0.084.961
Analog 3Modification at Site Z1.5> 100> 67

Visualizations

Diagram 1: General Workflow for Identifying Off-Target Effects

OffTargetWorkflow phenotype Unexpected Cellular Phenotype Observed dose_response Dose-Response Analysis phenotype->dose_response analogs Test with Structural Analogs phenotype->analogs profiling Unbiased Off-Target Profiling phenotype->profiling hypothesis Hypothesize Off-Target profiling->hypothesis validation Validate with Target Knockdown/Knockout hypothesis->validation confirmation Off-Target Confirmed validation->confirmation

Caption: A logical workflow for investigating and confirming potential off-target effects.

Diagram 2: Chemical Proteomics Workflow for Target Identification

ChemicalProteomics start Synthesize this compound Probe (e.g., with Biotin tag) lysate Incubate Probe with Cell Lysate start->lysate pull_down Affinity Pull-down (e.g., Streptavidin beads) lysate->pull_down wash Wash to Remove Non-specific Binders pull_down->wash elute Elute Bound Proteins wash->elute ms LC-MS/MS Analysis elute->ms identify Identify Potential Off-Targets ms->identify

Caption: Workflow for identifying protein binding partners using chemical proteomics.

Diagram 3: Strategy for Minimizing Off-Target Effects

MinimizeOffTarget sar Establish Structure-Activity Relationship (SAR) design Rational Design of Analogs sar->design computational Computational Modeling & Docking computational->design synthesis Synthesize Novel Analogs design->synthesis screening Screen Analogs for On- and Off-Target Activity synthesis->screening selective_compound Identify More Selective Compound screening->selective_compound

Caption: A medicinal chemistry approach to improve the selectivity of this compound.

References

Technical Support Center: Troubleshooting Promothiocin A Aggregation in Experimental Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter issues with Promothiocin A aggregation in experimental assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific problems and provide practical solutions to ensure reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound aggregation and why is it a problem?

A1: this compound, like many small molecules, has a tendency to self-associate in aqueous solutions to form colloidal aggregates, particularly at micromolar concentrations.[1][2] This phenomenon is problematic because these aggregates can non-specifically inhibit enzymes and other proteins, leading to false-positive results in high-throughput screening (HTS) and other biochemical assays.[3][4] This can result in wasted time and resources pursuing compounds that appear active due to an artifact of aggregation rather than specific binding to the target.[5]

Q2: What are the tell-tale signs of this compound aggregation in my assay?

A2: Several key indicators may suggest that this compound is aggregating in your assay:

  • High Hill Slopes: Dose-response curves with unusually steep slopes can be a sign of aggregation.[6]

  • Time-Dependent Inhibition: The inhibitory effect of this compound may increase with pre-incubation time.[7]

  • Sensitivity to Enzyme Concentration: The IC₅₀ value of this compound may increase as the enzyme concentration is raised.[7]

  • Irreproducible Results: High variability in your results between experiments can sometimes be attributed to inconsistent aggregation.

Q3: My this compound shows reduced activity when I add detergent to my assay. What does this signify?

A3: A significant reduction or complete loss of this compound's inhibitory activity in the presence of a non-ionic detergent (e.g., Triton X-100 or Tween-20) is a strong indication of aggregation-based inhibition.[1][8] Detergents disrupt the formation of these aggregates, thereby eliminating the non-specific inhibition.[4]

Q4: Can the buffer composition influence the aggregation of this compound?

A4: Yes, buffer conditions can significantly impact the aggregation propensity of small molecules. Factors such as pH, ionic strength, and the specific buffer salts used can either promote or inhibit aggregation.[9][10] It is crucial to evaluate the behavior of this compound in your specific assay buffer.

Troubleshooting Guides

Problem: I suspect this compound is aggregating and giving a false-positive result.

Solution: Perform a series of confirmatory experiments to diagnose aggregation-based activity.

  • Detergent-Based Counter-Screen: This is the most common and straightforward method to test for aggregation.[1]

  • Dynamic Light Scattering (DLS): A biophysical technique that directly detects the presence of aggregates in solution.[2][3]

  • Varying Enzyme Concentration: True inhibitors should have an IC₅₀ that is independent of the enzyme concentration, whereas aggregators will show a concentration-dependent IC₅₀.[7]

Experimental Protocols

Protocol 1: Detergent-Based Counter-Screen for this compound Aggregation

Objective: To determine if the inhibitory activity of this compound is dependent on aggregation.

Methodology:

  • Prepare two sets of assay buffers:

    • Buffer A: Your standard assay buffer.

    • Buffer B: Your standard assay buffer supplemented with 0.01% (v/v) Triton X-100.[1][5]

  • Compound Preparation: Prepare a dilution series of this compound in both Buffer A and Buffer B. Include a vehicle control (e.g., DMSO) for each buffer condition.

  • Assay Performance: Run your standard biochemical assay in parallel using both buffer systems. This includes a pre-incubation step of the enzyme with the this compound dilutions for at least 5 minutes before initiating the reaction.[1]

  • Data Analysis: Generate dose-response curves for this compound in both the presence and absence of detergent. A significant rightward shift in the IC₅₀ value or a complete loss of inhibition in the presence of Triton X-100 indicates aggregation.[5]

Table 1: Interpreting Detergent Counter-Screen Results

Observation in Presence of 0.01% Triton X-100Interpretation
>10-fold increase in IC₅₀ or complete loss of inhibitionStrong evidence of aggregation-based inhibition.[5]
2- to 10-fold increase in IC₅₀Suggestive of aggregation; further investigation is warranted.[1]
<2-fold change in IC₅₀Aggregation is unlikely to be the primary mechanism of action.
Protocol 2: Dynamic Light Scattering (DLS) for Direct Detection of this compound Aggregates

Objective: To physically detect the formation of this compound aggregates in solution.

Methodology:

  • Sample Preparation:

    • Prepare this compound at a concentration that shows inhibition in your assay (e.g., 5x the IC₅₀) in your standard assay buffer.

    • Prepare a vehicle control (assay buffer with the same concentration of DMSO).

    • Filter all samples through a low-protein-binding 0.02 µm filter immediately before measurement to remove dust.[11]

  • DLS Measurement:

    • Use a DLS instrument to measure the size distribution of particles in each sample.[12]

    • Measurements should be taken at the same temperature as your biochemical assay.

  • Data Analysis:

    • Compare the particle size distribution of the this compound sample to the vehicle control.

    • The presence of particles in the range of 30-1000 nm in the this compound sample, which are absent in the control, is indicative of aggregation.[7][13]

Table 2: DLS Data Interpretation for this compound

DLS Result for this compound SampleInterpretation
No significant particle formation compared to controlThis compound is likely soluble at this concentration and under these conditions.
Presence of particles in the 30-1000 nm rangeDirect evidence of this compound aggregation.[7][13]
Very large, polydisperse particles (>1000 nm)May indicate precipitation rather than colloidal aggregation.

Visualizing Experimental Workflows and Concepts

Troubleshooting_Workflow cluster_observation Initial Observation cluster_investigation Troubleshooting Steps cluster_conclusion Conclusion Obs This compound Shows Inhibitory Activity Detergent Detergent Counter-Screen Obs->Detergent DLS Dynamic Light Scattering (DLS) Detergent->DLS If activity is detergent-sensitive Enzyme_Conc Vary Enzyme Concentration Detergent->Enzyme_Conc If activity is detergent-sensitive Non_Aggregator Likely Non-Aggregator Detergent->Non_Aggregator If activity is not detergent-sensitive Aggregator Likely Aggregator DLS->Aggregator Particles detected Enzyme_Conc->Aggregator IC50 is enzyme conc. dependent

Caption: Troubleshooting workflow for this compound aggregation.

Aggregation_Mechanism Monomer Monomeric This compound Aggregate This compound Aggregate Monomer->Aggregate > Critical Aggregation   Concentration (CAC) Inhibited_Enzyme Inhibited Enzyme Aggregate->Inhibited_Enzyme Enzyme Active Enzyme Enzyme->Inhibited_Enzyme

Caption: Mechanism of enzyme inhibition by this compound aggregation.

References

Technical Support Center: Synthesis and Purification of Promothiocin A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals engaged in the chemical synthesis and purification of Promothiocin A. Given the complexity of its total synthesis, this resource offers troubleshooting guides and frequently asked questions to address specific challenges that may arise during the synthetic and purification process.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the purification of synthetic this compound and its intermediates?

The primary challenges in purifying synthetic this compound and its precursors include:

  • Separation of structurally similar impurities: The synthesis involves multiple coupling steps, leading to potential side products that are structurally very similar to the desired compound, making chromatographic separation difficult.

  • Removal of excess reagents: Peptide coupling reagents and protecting group cleavage reagents need to be completely removed, as they can interfere with subsequent reactions or the final purity.

  • Purification of protected intermediates: Intermediates with protecting groups can have different solubility and chromatographic behavior compared to the final product, requiring specific purification protocols at each stage.

  • Handling of the macrocycle: The final macrocyclic structure of this compound may have limited solubility and a tendency to aggregate, which can complicate purification by HPLC.

Q2: What are the recommended chromatographic techniques for purifying this compound intermediates?

For the purification of this compound intermediates, a combination of the following techniques is generally recommended:

  • Flash column chromatography: This is the workhorse for purifying intermediates throughout the synthesis. The choice of stationary phase (e.g., silica gel, C18-functionalized silica) and eluent system is crucial and needs to be optimized for each intermediate.

  • Preparative High-Performance Liquid Chromatography (HPLC): For intermediates that are difficult to separate by flash chromatography, preparative HPLC, particularly reverse-phase HPLC, is often necessary to achieve high purity.

Q3: How can I monitor the progress of the purification?

Thin-layer chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the primary methods for monitoring purification.

  • TLC: Provides a quick assessment of the separation and can be used to identify the fractions containing the desired product.

  • HPLC: Offers higher resolution and is used to determine the purity of the collected fractions. Mass spectrometry (MS) coupled with HPLC (LC-MS) is invaluable for confirming the identity of the product in each fraction.

Troubleshooting Guides

Low Yield After Purification
Possible Cause Recommendation
Incomplete reaction Before starting the purification, ensure the reaction has gone to completion using TLC or LC-MS analysis. If the reaction is incomplete, consider extending the reaction time or adding more reagents.
Product loss during extraction Optimize the extraction procedure. Ensure the pH is appropriate to have the product in the organic phase. Perform multiple extractions with smaller volumes of solvent.
Poor separation on the column Optimize the chromatographic conditions. This may involve changing the solvent system, the stationary phase, or the gradient in HPLC.
Product degradation Some intermediates may be sensitive to acid, base, or light. Handle such compounds with care and use appropriate workup and purification conditions.
Product co-eluting with impurities If the product co-elutes with an impurity, consider a different chromatographic technique (e.g., switching from normal-phase to reverse-phase chromatography).
Product is not Pure After Purification
Possible Cause Recommendation
Inadequate separation The chosen chromatographic method may not have sufficient resolving power. Consider using a longer column, a shallower gradient in HPLC, or a different stationary phase.
Overloading the column Overloading the column leads to poor separation. Reduce the amount of crude product loaded onto the column.
Presence of diastereomers The synthesis of this compound involves chiral centers, and diastereomers may be formed. Chiral chromatography may be necessary to separate these isomers.
Contamination from solvents or glassware Ensure all solvents are of high purity and glassware is thoroughly cleaned.

Quantitative Data

The first total synthesis of this compound reported the following yields for key steps. These can serve as a benchmark for researchers.

Step Description Yield (%) Reference
1Coupling of the valine-oxazole-thiazole fragment with the pyridine-containing fragment84[1]
2Macrolactamization to form the Promothiocin macrocycleNot explicitly stated, but described as successful[1]
3Final deprotection and introduction of the dehydroalanine side chainNot explicitly stated[1]

Experimental Protocols

General Protocol for Flash Column Chromatography of a Protected Peptide Intermediate
  • Sample Preparation: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent. If the product is not fully soluble, it can be adsorbed onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel slurried in the initial eluent.

  • Loading: Carefully load the sample onto the top of the silica gel bed.

  • Elution: Start the elution with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with different polarities.

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC or HPLC.

  • Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure.

General Protocol for Reverse-Phase HPLC Purification
  • Sample Preparation: Dissolve the sample in a suitable solvent, preferably the mobile phase, and filter it through a 0.22 µm filter.

  • System Equilibration: Equilibrate the HPLC system, including the column, with the initial mobile phase conditions.

  • Injection: Inject the sample onto the column.

  • Gradient Elution: Run a gradient of increasing organic solvent (e.g., acetonitrile) in water (often with 0.1% trifluoroacetic acid) to elute the compounds.

  • Fraction Collection: Collect fractions based on the UV chromatogram peaks.

  • Purity Analysis: Analyze the purity of each fraction by analytical HPLC.

  • Product Isolation: Combine the pure fractions and lyophilize to obtain the final product.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Linear Precursor cluster_purification1 Purification cluster_cyclization Final Steps cluster_purification2 Final Purification start Fragment Synthesis coupling Peptide Coupling start->coupling deprotection Intermediate Deprotection coupling->deprotection final_coupling Final Fragment Coupling deprotection->final_coupling linear_precursor Protected Linear Precursor final_coupling->linear_precursor purify1 Flash Chromatography linear_precursor->purify1 purify2 RP-HPLC purify1->purify2 If needed macrocyclization Macrolactamization purify2->macrocyclization final_deprotection Final Deprotection macrocyclization->final_deprotection promothiocin_a This compound final_deprotection->promothiocin_a final_purify Preparative HPLC promothiocin_a->final_purify

Caption: Synthetic workflow for this compound highlighting purification stages.

troubleshooting_workflow start Low Purity after Purification check_separation Was the separation adequate on TLC/HPLC? start->check_separation optimize_chromatography Optimize chromatographic conditions (e.g., new solvent system, different column) check_separation->optimize_chromatography No check_loading Was the column overloaded? check_separation->check_loading Yes optimize_chromatography->start Re-purify reduce_loading Reduce sample load and repeat purification check_loading->reduce_loading Yes check_diastereomers Could diastereomers be present? check_loading->check_diastereomers No reduce_loading->start Re-purify chiral_chromatography Consider chiral chromatography check_diastereomers->chiral_chromatography Yes success Pure Product Obtained check_diastereomers->success No, purity issue resolved chiral_chromatography->success

References

Strategies to reduce degradation of Promothiocin A during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on strategies to minimize the degradation of Promothiocin A during storage and handling. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a thiopeptide antibiotic with potential therapeutic applications.[1][2][3][4][5] Like many complex biomolecules, particularly those containing sulfur, it can be susceptible to chemical degradation, which can lead to a loss of biological activity and the formation of impurities. Ensuring its stability is critical for obtaining reliable experimental results and for the development of effective pharmaceutical products.

Q2: What are the likely causes of this compound degradation?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the chemistry of related thiopeptides and thiocarboxylic acids, the primary degradation mechanisms are likely to be:

  • Oxidation: The sulfur-containing moieties, such as the thiocarboxylic acid group, are prone to oxidation.[2][6][7] This can be initiated by atmospheric oxygen, peroxides present in solvents, or exposure to light. Oxidative dimerization is a common reaction for thiocarboxylic acids.[7]

  • Hydrolysis: The peptide bonds and other labile functional groups within the molecule can be susceptible to hydrolysis, especially at non-neutral pH.

  • Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions.

Q3: How can I detect degradation of my this compound sample?

Degradation can be monitored by a variety of analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method to assess the purity of a sample and quantify the appearance of degradation products.[8][9] Mass spectrometry (MS) can be used to identify the molecular weights of degradation products, providing clues to the degradation pathway.[8][9] Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information on the degradation products.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Loss of biological activity in my assay. Degradation of this compound.1. Verify the storage conditions of your stock solutions and solid material. 2. Prepare fresh solutions from a new vial of solid this compound. 3. Analyze the sample by HPLC to check for the presence of degradation products.
Appearance of new peaks in my HPLC chromatogram. Chemical degradation of this compound.1. Minimize exposure of the sample to air and light. Use degassed solvents for preparing solutions.[2] 2. Store stock solutions at or below -20°C. 3. Evaluate the pH of your solution; adjust to a neutral pH if compatible with your experiment.
Inconsistent results between experiments. Inconsistent handling and storage of this compound.1. Establish and strictly follow a standardized protocol for sample preparation and storage. 2. Aliquot stock solutions to avoid repeated freeze-thaw cycles. 3. Ensure all users are trained on the proper handling of this sensitive compound.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solutions
  • Weighing: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture. Weigh the desired amount in a controlled environment with low humidity.

  • Solvent Selection: Use high-purity, degassed solvents. Solvents should be free of peroxides. If using ethers, test for peroxides before use.

  • Dissolution: Dissolve this compound in the chosen solvent to the desired concentration. Gentle vortexing or sonication in a cold bath may be used to aid dissolution. Avoid excessive heating.

  • Aliquoting: Immediately after preparation, aliquot the stock solution into small, single-use volumes in amber glass vials or other light-protecting containers.

  • Storage: Store the aliquots at -20°C or -80°C for long-term storage. For short-term storage (a few days), 2-8°C may be acceptable, but this should be validated.

  • Thawing: When ready to use, thaw an aliquot quickly and use it immediately. Do not refreeze any unused portion of the thawed aliquot.

Protocol 2: Forced Degradation Study to Identify Potential Degradation Pathways

A forced degradation study can help identify the conditions that lead to the degradation of this compound and characterize the resulting degradation products.[10]

  • Sample Preparation: Prepare several identical solutions of this compound in a suitable solvent.

  • Stress Conditions: Expose the solutions to a range of stress conditions, including:

    • Acidic: Add a small amount of dilute acid (e.g., 0.1 M HCl) and incubate at a controlled temperature (e.g., 40°C).

    • Basic: Add a small amount of dilute base (e.g., 0.1 M NaOH) and incubate at a controlled temperature.

    • Oxidative: Add a small amount of an oxidizing agent (e.g., 3% H₂O₂) and incubate at room temperature.

    • Thermal: Incubate a solution at an elevated temperature (e.g., 60°C).

    • Photolytic: Expose a solution to a light source (e.g., a UV lamp or direct sunlight).

  • Time Points: Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples by HPLC and MS to monitor the disappearance of the parent peak and the appearance of degradation products.

  • Data Interpretation: Compare the chromatograms and mass spectra of the stressed samples to a control sample stored under ideal conditions. This will help in identifying the degradation products and understanding the degradation pathways.

Data Presentation

Table 1: Hypothetical Stability of this compound under Various Storage Conditions. (Note: This table is for illustrative purposes as specific quantitative data for this compound is not readily available in public literature. Researchers should perform their own stability studies.)

Storage ConditionPurity after 1 month (%)Purity after 6 months (%)
Solid, -20°C, Dark, Inert Atmosphere >99>98
Solid, 4°C, Dark, Air 9895
Solution in DMSO, -20°C, Dark 9997
Solution in DMSO, 4°C, Dark 9585
Solution in DMSO, Room Temp, Light 80<60

Visualizations

degradation_pathway Promothiocin_A This compound Oxidized_Product Oxidized Product(s) (e.g., Sulfoxide, Disulfide Dimer) Promothiocin_A->Oxidized_Product Oxygen, Light, Peroxides Hydrolyzed_Product Hydrolyzed Product(s) (e.g., Cleaved Peptide Bonds) Promothiocin_A->Hydrolyzed_Product H₂O, Acid/Base Photodegradation_Product Photodegradation Product(s) Promothiocin_A->Photodegradation_Product UV/Visible Light

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_storage Storage cluster_analysis Stability Assessment Weigh Weigh this compound Dissolve Dissolve in Degassed Solvent Weigh->Dissolve Aliquot Aliquot into Vials Dissolve->Aliquot Store Store at ≤ -20°C in the Dark Aliquot->Store Thaw Thaw Aliquot Store->Thaw Analyze Analyze by HPLC/MS Thaw->Analyze Compare Compare to Reference Standard Analyze->Compare

Caption: Recommended workflow for handling and stability testing.

troubleshooting_logic node_rect node_rect Start Inconsistent Results? Check_Purity Check Purity by HPLC? Start->Check_Purity New_Peaks New Peaks Observed? Check_Purity->New_Peaks Yes No_Issue No Obvious Degradation Check_Purity->No_Issue No Review_Storage Review Storage Conditions New_Peaks->Review_Storage Yes Prepare_Fresh Prepare Fresh Solutions New_Peaks->Prepare_Fresh Yes Standardize_Protocol Standardize Protocol Review_Storage->Standardize_Protocol Prepare_Fresh->Standardize_Protocol

Caption: Troubleshooting logic for inconsistent experimental results.

References

Dealing with poor bioavailability of Promothiocin A in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the poor bioavailability of Promothiocin A in animal studies.

Frequently Asked Questions (FAQs)

Q1: We are observing low and highly variable plasma concentrations of this compound in our rodent pharmacokinetic (PK) studies. What could be the cause?

A1: Low and variable plasma concentrations of this compound are likely due to its poor aqueous solubility and low permeability across the gastrointestinal (GI) tract, a common characteristic of thiopeptide antibiotics.[1][2] Factors such as inconsistent wetting and dissolution of the compound in the GI fluids can lead to erratic absorption and high inter-animal variability.

Q2: Our in vivo efficacy studies with this compound are not correlating with our potent in vitro results. Could this be related to bioavailability?

A2: Yes, a significant discrepancy between in vitro potency and in vivo efficacy is a classic indicator of poor bioavailability. For this compound to exert its therapeutic effect systemically, it must be absorbed into the bloodstream at sufficient concentrations. If the compound is not being absorbed effectively, it will not reach the target site in high enough concentrations to be effective, despite its high potency in a lab dish.

Q3: What are the primary formulation strategies to consider for improving the oral bioavailability of a poorly soluble compound like this compound?

A3: For poorly soluble drugs, several formulation strategies can be employed to enhance oral bioavailability.[3][4][5][6] These can be broadly categorized as:

  • Particle Size Reduction: Increasing the surface area of the drug to improve dissolution rate.

  • Solubilization Techniques: Using excipients to increase the drug's solubility in the GI tract.

  • Lipid-Based Formulations: Encapsulating the drug in a lipid vehicle to facilitate absorption.

  • Prodrug Approach: Modifying the drug molecule to enhance its absorption characteristics.[7][8]

Q4: Are there any specific transporters in the gut that can be targeted to improve the absorption of thiopeptide-like molecules?

A4: Yes, the intestinal oligopeptide transporter PepT1 is a key target for improving the oral delivery of certain drugs.[7][8] By creating a prodrug of this compound that is a substrate for PepT1, it may be possible to leverage this carrier-mediated transport mechanism to increase its absorption from the GI tract.[7][8]

Troubleshooting Guides

Problem 1: Low Systemic Exposure (Low AUC and Cmax) in Pharmacokinetic Studies

This guide will help you troubleshoot and address low systemic exposure of this compound following oral administration in animal models.

Troubleshooting Workflow

G cluster_0 Initial Observation cluster_1 Investigation cluster_2 Formulation Strategies cluster_3 Evaluation cluster_4 Outcome A Low systemic exposure (AUC, Cmax) of this compound observed B Characterize Physicochemical Properties (Solubility, Permeability, LogP) A->B Start Troubleshooting C Is the compound poorly soluble (BCS Class II or IV)? B->C D Particle Size Reduction (Micronization, Nanosuspension) C->D Yes E Solubilization (Co-solvents, Cyclodextrins, Surfactants) C->E Yes F Lipid-Based Formulations (SEDDS, SMEDDS) C->F Yes G Prodrug Approach (e.g., PepT1 targeting) C->G Yes H Conduct in vivo PK study with new formulation in rodents D->H E->H F->H G->H I Is exposure significantly improved? H->I J Proceed with optimized formulation for efficacy studies I->J Yes K Re-evaluate formulation strategy or consider alternative delivery routes I->K No

Caption: Troubleshooting workflow for low systemic exposure.

Corrective Actions:

  • Physicochemical Characterization: Confirm the solubility and permeability of this compound. This will help classify it according to the Biopharmaceutics Classification System (BCS) and guide formulation development.

  • Formulation Development: Based on the properties of this compound, select an appropriate formulation strategy. A summary of common approaches is provided in the table below.

  • In Vivo Evaluation: Test the new formulation in a small-scale rodent PK study to assess the improvement in bioavailability.

Table 1: Comparison of Formulation Strategies for Poorly Soluble Drugs

Formulation StrategyPrincipleAdvantagesDisadvantages
Micronization/Nanonization Increases surface area for faster dissolution.[3][4]Simple and widely applicable.May not be sufficient for very insoluble compounds; potential for particle aggregation.
Co-solvents Increases solubility in the formulation vehicle.[3]Easy to prepare.Potential for drug precipitation upon dilution in GI fluids; toxicity of some solvents.
Cyclodextrin Complexation Forms a water-soluble inclusion complex with the drug.[3]Significant solubility enhancement.Can be expensive; potential for drug displacement from the complex.
Lipid-Based Formulations (e.g., SEDDS) Drug is dissolved in a lipid/surfactant mixture that forms an emulsion in the GI tract.[4]Can significantly improve absorption by multiple mechanisms.Complex formulation development; potential for GI side effects.
Prodrug Approach (e.g., PepT1 targeting) Covalently modifies the drug to utilize a specific transporter for absorption.[7][8]Can dramatically improve permeability and absorption.Requires chemical modification of the drug; potential for incomplete conversion to the active form.
Problem 2: High Variability in Animal Study Data

Potential Causes and Solutions:

  • Inconsistent Food Intake: The presence or absence of food in the GI tract can significantly impact the absorption of poorly soluble drugs.

    • Solution: Standardize the feeding schedule for all animals in the study. For compounds that show a positive food effect, consider administering the formulation with a high-fat meal to improve absorption and reduce variability.[9]

  • Formulation Instability: If the drug is not uniformly dispersed or suspended in the vehicle, each animal may receive a different effective dose.

    • Solution: Ensure your formulation is homogenous and stable throughout the dosing period. For suspensions, use appropriate suspending agents and ensure thorough mixing before each dose.

  • Coprophagy in Rodents: Rodents consuming their feces can lead to re-absorption of the drug, causing unexpected peaks in the pharmacokinetic profile.

    • Solution: Use metabolic cages or other housing modifications to prevent coprophagy during the study.

Experimental Protocols

Protocol: Oral Pharmacokinetic Study in Rats

This protocol provides a general framework for assessing the oral bioavailability of a new this compound formulation.

Objective: To determine the pharmacokinetic profile of a novel this compound formulation after a single oral dose in rats.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • This compound formulation

  • Oral gavage needles

  • Blood collection tubes (e.g., with K2-EDTA)

  • Anesthetic (e.g., isoflurane)

  • Centrifuge

  • Freezer (-80°C)

  • Analytical method for quantifying this compound in plasma (e.g., LC-MS/MS)

Workflow for Rodent PK Study

G A Acclimatize animals (≥ 3 days) B Fast animals overnight (water ad libitum) A->B C Administer single oral dose of This compound formulation via gavage B->C D Collect blood samples at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) C->D E Process blood to obtain plasma (centrifugation) D->E F Store plasma samples at -80°C E->F G Analyze plasma samples to determine This compound concentration (e.g., LC-MS/MS) F->G H Perform pharmacokinetic analysis (calculate AUC, Cmax, Tmax, etc.) G->H

Caption: General workflow for an oral PK study in rats.

Procedure:

  • Acclimatization: Acclimate rats to the facility for a minimum of 3 days before the study.

  • Fasting: Fast the animals overnight (approximately 12-16 hours) before dosing. Ensure free access to water.

  • Dosing: Administer the this compound formulation via oral gavage at the desired dose level. Record the exact time of dosing for each animal.

  • Blood Collection: Collect blood samples (approximately 0.25 mL) from each animal at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via an appropriate route (e.g., tail vein, saphenous vein).

  • Plasma Processing: Immediately transfer the blood into tubes containing anticoagulant. Centrifuge the samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage: Store the collected plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), and Tmax (Time to Maximum Concentration).

Signaling Pathways and Mechanisms

While the primary mechanism of action for many thiopeptides is the inhibition of bacterial protein synthesis, understanding potential off-target effects or interactions with host signaling pathways is crucial for drug development.

Illustrative Diagram: Prodrug Activation and Target Engagement

G cluster_0 GI Lumen cluster_1 Intestinal Epithelium cluster_2 Systemic Circulation cluster_3 Target Bacteria A This compound Prodrug B PepT1 Transporter A->B Carrier-mediated transport C Intracellular Enzymes B->C Prodrug enters cell D Active this compound C->D Cleavage of prodrug moiety E Active this compound D->E Absorption into bloodstream F Bacterial Ribosome E->F Distribution to infection site G Inhibition of Protein Synthesis F->G Binding to target

Caption: Prodrug strategy for enhancing bioavailability.

References

Overcoming cross-reactivity in Promothiocin A-based assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Promothiocin A-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments, with a focus on addressing cross-reactivity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a novel synthetic thiopeptide antibiotic designed to target the Forkhead Box M1 (FOXM1) transcription factor. FOXM1 is a key regulator of cell cycle progression, and its aberrant expression is implicated in various cancers.[1][2][3] this compound is believed to inhibit the transcriptional activity of FOXM1, thereby arresting the cell cycle and inhibiting tumor growth.

Q2: What are the common causes of high background signal in my this compound ELISA?

High background in an ELISA can stem from several factors, including:

  • Non-specific binding: The detection antibody may be binding to unoccupied sites on the microplate wells.[4][5]

  • Cross-reactivity: The antibody may be recognizing other structurally similar molecules in the sample.

  • Insufficient washing: Inadequate washing steps can leave behind unbound antibodies, leading to a higher background signal.[6]

  • Contamination: Contamination of reagents or buffers can introduce substances that interfere with the assay.[7][8][9]

  • Over-incubation or incorrect temperature: Deviating from the recommended incubation times and temperatures can increase non-specific binding.[8]

Q3: How can I determine if my anti-Promothiocin A antibody is cross-reacting with other compounds?

A competitive ELISA is a standard method to assess the cross-reactivity of an antibody.[10] This involves running the assay with a known concentration of this compound and comparing the signal to that produced in the presence of potentially cross-reacting compounds. A significant decrease in signal in the presence of another compound indicates cross-reactivity.

Troubleshooting Guides

Problem 1: High Background Signal in this compound ELISA

A high background signal can mask the specific signal from this compound, leading to inaccurate quantification. The following troubleshooting guide provides a systematic approach to identifying and resolving the cause of high background.

Troubleshooting Workflow

high_background_troubleshooting start High Background Signal Observed check_washing Review Washing Protocol start->check_washing optimize_blocking Optimize Blocking Buffer check_washing->optimize_blocking Adequate increase_washes Increase wash steps and/or duration check_washing->increase_washes Inadequate? titrate_antibody Titrate Antibody Concentration optimize_blocking->titrate_antibody Effective change_blocking Test alternative blocking agents (e.g., BSA, non-fat milk) optimize_blocking->change_blocking Ineffective? check_reagents Check Reagent Quality titrate_antibody->check_reagents Optimal reduce_antibody Reduce primary/secondary antibody concentration titrate_antibody->reduce_antibody Too high? solution Problem Resolved check_reagents->solution Fresh prepare_fresh Prepare fresh buffers and reagents check_reagents->prepare_fresh Contaminated? increase_washes->optimize_blocking change_blocking->titrate_antibody reduce_antibody->check_reagents prepare_fresh->solution

Caption: Troubleshooting flowchart for high background signal.

Data Presentation: Effect of Blocking Buffer Optimization

The choice of blocking buffer can significantly impact the signal-to-noise ratio.[11][12] Below is a comparison of different blocking agents on a this compound ELISA.

Blocking AgentSignal (OD at 450 nm)Background (OD at 450 nm)Signal-to-Noise Ratio
1% BSA in PBS1.850.454.1
5% Non-fat Dry Milk in PBS1.920.219.1
Commercial Protein-Free Blocker1.780.1511.9

As shown in the table, switching from 1% BSA to 5% non-fat dry milk or a commercial protein-free blocker can substantially reduce the background and improve the signal-to-noise ratio.

Problem 2: Suspected Cross-Reactivity with Structurally Similar Compounds

This compound shares a thiopeptide core with other antibiotics like Thiostrepton. This structural similarity can lead to cross-reactivity if the antibody used in the assay is not highly specific.

Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

This protocol is designed to determine the specificity of the anti-Promothiocin A antibody.

  • Plate Coating: Coat a 96-well microplate with a this compound-conjugate and incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).[13]

  • Blocking: Block the plate with an optimized blocking buffer for 1-2 hours at room temperature.[14]

  • Competition: In a separate plate, pre-incubate the anti-Promothiocin A antibody with varying concentrations of this compound (as a positive control) and the potentially cross-reacting compounds (e.g., Thiostrepton).

  • Transfer: Transfer the antibody-competitor mixtures to the coated and blocked plate. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add a labeled secondary antibody and incubate for 1 hour at room temperature.

  • Substrate Addition: Add the substrate and allow the color to develop.

  • Stop Reaction and Read Plate: Stop the reaction with a stop solution and read the absorbance at the appropriate wavelength.[15]

Data Presentation: Cross-Reactivity of Anti-Promothiocin A Antibody

The results of the competitive ELISA can be used to calculate the percent cross-reactivity.

CompetitorIC50 (nM)% Cross-Reactivity
This compound15100%
Thiostrepton3504.3%
Thiopeptide B>1000<1.5%

The percent cross-reactivity is calculated as: (IC50 of this compound / IC50 of Competitor) * 100. The low cross-reactivity with Thiostrepton and Thiopeptide B indicates a highly specific antibody.

Signaling Pathway Context: The Role of FOXM1

Understanding the biological context of this compound's target, FOXM1, can aid in designing more relevant assays and interpreting results. FOXM1 is a transcription factor involved in multiple signaling pathways that regulate cell proliferation and survival.[1][16][17]

foxm1_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK FOXM1 FOXM1 Akt->FOXM1 Activation ERK ERK MEK->ERK ERK->FOXM1 Activation CellCycleGenes Cell Cycle Genes (e.g., Cyclin B1, PLK1) FOXM1->CellCycleGenes Transcription PromothiocinA This compound PromothiocinA->FOXM1 Inhibition

Caption: Simplified FOXM1 signaling pathway and the inhibitory action of this compound.

References

Optimizing reaction conditions for the synthesis of Promothiocin A fragments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Promothiocin A fragments.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound fragments, with a focus on optimizing reaction conditions.

Issue 1: Low yield in the Bohlmann-Rahtz pyridine synthesis for the core heterocyclic fragment.

  • Question: We are experiencing low yields during the Bohlmann-Rahtz synthesis of the trisubstituted pyridine core. What are the common causes and how can we optimize the reaction?

  • Answer: Low yields in the Bohlmann-Rahtz synthesis can stem from several factors. The traditional method often requires high temperatures for the cyclodehydration step, which can lead to decomposition of starting materials or products.[1][2] Additionally, purification of the intermediate aminodiene can be challenging.[1]

    Optimization Strategies:

    • Catalysis: The use of Brønsted or Lewis acid catalysts can significantly lower the required reaction temperature and allow for a one-pot procedure, improving overall yield.[1] Acetic acid is a commonly used Brønsted acid catalyst.[1][3]

    • Solvent Choice: Ethanol and DMSO have been shown to be suitable solvents, with ethanol often being favored.[1]

    • Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields.[3]

    • Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters and improve reproducibility and yield.[3]

    Troubleshooting Flowchart:

    Bohlmann_Rahtz_Troubleshooting start Low Yield in Bohlmann-Rahtz Synthesis check_temp Is the reaction temperature too high? start->check_temp add_catalyst Consider adding a Brønsted or Lewis acid catalyst (e.g., Acetic Acid, Yb(OTf)3, ZnBr2). check_temp->add_catalyst Yes check_solvent Is the solvent optimal? check_temp->check_solvent No end Improved Yield add_catalyst->end change_solvent Try using Ethanol or a Toluene/Acetic Acid mixture. check_solvent->change_solvent No consider_microwave Can microwave irradiation be used? check_solvent->consider_microwave Yes change_solvent->end use_microwave Employ microwave synthesis to reduce reaction time and potentially improve yield. consider_microwave->use_microwave Yes use_microwave->end

    Troubleshooting low yields in the Bohlmann-Rahtz synthesis.

Issue 2: Poor yields and side reactions during oxazole formation.

  • Question: We are struggling with the Robinson-Gabriel synthesis for the oxazole fragments, observing low yields and significant side products. How can we improve this step?

  • Answer: The Robinson-Gabriel synthesis can be sensitive to the choice of cyclodehydrating agent, with some reagents leading to low yields.[4][5][6]

    Optimization Strategies:

    • Dehydrating Agent: While traditional reagents like sulfuric acid, phosphorus pentachloride, and phosphorus oxychloride can be used, polyphosphoric acid has been shown to increase yields to the 50-60% range.[4][5] A popular and effective modern alternative is the use of triphenylphosphine and iodine with triethylamine (Wipf protocol).[7][8]

    • One-Pot Procedures: To streamline the process and potentially improve overall efficiency, consider a one-pot Friedel-Crafts/Robinson-Gabriel synthesis or a coupled Ugi/Robinson-Gabriel approach.[8]

Issue 3: Low conversion and impurities in the Hantzsch thiazole synthesis.

  • Question: Our Hantzsch thiazole synthesis is not going to completion, and we are having difficulty purifying the product. What can we do to optimize this reaction?

  • Answer: Incomplete reactions and purification challenges are common in the Hantzsch synthesis. The reaction conditions, including solvent and temperature, play a crucial role in its efficiency.

    Optimization Strategies:

    • Solvent and Catalyst: The reaction can be performed in various solvents, with ethanol/water mixtures being common. The use of a reusable catalyst like silica-supported tungstosilicic acid can improve yields and facilitate catalyst recovery.[9]

    • Ultrasonic Irradiation: Employing ultrasonic irradiation can decrease reaction times compared to conventional heating, without compromising the yield.[9]

    • Solvent-Free Conditions: In some cases, performing the reaction under solvent-free conditions can lead to shorter reaction times, enhanced rates, and improved yields.[10]

Issue 4: Difficulty with macrocyclization of the linear peptide precursor.

  • Question: We are observing significant dimerization and low yields of the desired macrocycle during the lactamization step. How can we favor the intramolecular cyclization?

  • Answer: Macrocyclization is often a challenging step due to the entropically disfavored pre-cyclization conformation of the linear peptide.[11] This can lead to intermolecular reactions, resulting in dimers and oligomers.

    Optimization Strategies:

    • High Dilution: Performing the reaction at high dilution is a classical approach to favor the intramolecular reaction over intermolecular side reactions.

    • Coupling Reagents: The choice of coupling reagent is critical. Highly efficient reagents like HATU, HCTU, or COMU can improve coupling efficiency and reduce side reactions.[12] For particularly challenging cyclizations, reagents such as PyBOP or a mixture of HATU/Oxyma Pure/HOAt/DIEA have been used successfully.[11]

    • Conformational Control: The introduction of turn-inducing elements, such as proline or pseudoproline residues, in the linear precursor can pre-organize the peptide into a conformation that is more amenable to cyclization.[11]

Issue 5: Unwanted side reactions during the introduction of the dehydroalanine (Dha) residue.

  • Question: The dehydration of the serine residue to form the dehydroalanine side chain is proving problematic, with several side products being formed. How can we achieve a cleaner reaction?

  • Answer: The synthesis of dehydroalanine derivatives can be challenging due to the reactivity of the intermediates, which can lead to unwanted side reactions.[13]

    Optimization Strategies:

    • Dehydration Method: A common method involves the activation of the serine hydroxyl group followed by elimination. For instance, treatment with MsCl and Et3N can be effective.[10]

    • Protecting Group Strategy: The choice of protecting groups on the serine residue and other parts of the molecule is crucial to prevent unwanted side reactions. A well-planned protecting group strategy is essential for the successful synthesis of complex molecules.[14][15][16][17][18]

    • One-Pot Esterification/Elimination: A practical one-pot synthesis of dehydroalanine esters can be achieved via a Cs2CO3-mediated simultaneous esterification and elimination of N-protected serines.[19][20]

Frequently Asked Questions (FAQs)

  • Q1: What is the overall synthetic strategy for this compound?

    • A1: The total synthesis of this compound typically involves a convergent approach.[7] Key steps include the synthesis of the oxazole and thiazole building blocks, followed by their assembly into a linear peptide precursor containing the central pyridine ring. The macrocycle is then formed via an intramolecular peptide coupling. The final step is the introduction of the dehydroalanine side chain.[7]

  • Q2: What are the key named reactions used in the synthesis of this compound fragments?

    • A2: The synthesis relies on several important named reactions:

      • Bohlmann-Rahtz Pyridine Synthesis: To construct the central trisubstituted pyridine core.[2]

      • Robinson-Gabriel Oxazole Synthesis (or similar methods): For the formation of the oxazole rings.[6][8][21]

      • Hantzsch Thiazole Synthesis: For the creation of the thiazole rings.[9]

  • Q3: How can I purify the synthetic fragments and the final product?

    • A3: Purification of complex peptides and their fragments often requires chromatographic techniques.[22] Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful method for peptide purification.[23] For challenging purifications, a multi-step strategy involving different chromatographic modes, such as ion-exchange followed by reversed-phase, may be necessary.

  • Q4: Are there any general tips for improving the yield in a multi-step synthesis like that of this compound?

    • A4: Improving the overall yield of a multi-step synthesis requires careful optimization of each step. Some general strategies include:

      • Use of high-yielding reactions: Whenever possible, choose reactions that are known to proceed in high yield.

      • Minimizing purification steps: Each purification step can lead to material loss. Designing the synthesis to minimize the number of intermediate purifications can improve the overall yield.

      • Convergent synthesis: A convergent strategy, where fragments are synthesized separately and then combined, is often more efficient than a linear synthesis for complex molecules.

      • Flow chemistry: For certain steps, continuous flow synthesis can offer better control and higher yields compared to batch processing.[3]

Data Presentation

Table 1: Optimization of Bohlmann-Rahtz Pyridine Synthesis

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
1NoneTolueneReflux5.5-[3]
2Acetic Acid (20%)Toluene50685[1][3]
3ZnBr₂ (15%)TolueneReflux5.586[1][3]
4Yb(OTf)₃ (20%)TolueneReflux--[1]
5Acetic AcidEthanolMicrowave (140°C)0.1786[3]

Table 2: Comparison of Coupling Reagents for Peptide Macrocyclization

Coupling ReagentAdditiveBaseTypical ApplicationReference
PyBOPDIEAGeneral macrocyclization[11]
HATUHOAt/Oxyma PureDIEADifficult or sterically hindered cyclizations[11][12]
HCTUDIEAEfficient coupling with reduced side reactions[12]
COMUDIEAHigh reactivity, good for challenging sequences
EDCIHOBt/HOAtNMMCarbodiimide-based coupling[24]

Experimental Protocols

Protocol 1: General Procedure for Bohlmann-Rahtz Pyridine Synthesis (Microwave-assisted)

  • To a solution of the enamine (1.0 equiv) and the ethynylketone (1.1 equiv) in ethanol in a microwave vial, add acetic acid (0.2 equiv).

  • Seal the vial and heat the reaction mixture in a microwave reactor at 140 °C for 10 minutes.

  • After cooling, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired pyridine derivative.

Protocol 2: General Procedure for Oxazole Synthesis (Wipf Protocol)

  • To a solution of the β-keto amide (1.0 equiv) in dichloromethane, add triphenylphosphine (1.5 equiv) and iodine (1.5 equiv).

  • Cool the mixture to 0 °C and add triethylamine (3.0 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[7]

Protocol 3: General Procedure for Peptide Macrocyclization

  • Dissolve the linear peptide precursor (1.0 equiv) in a suitable solvent (e.g., DMF or a mixture of DCM/DMF) to achieve a high dilution (typically 0.1-1 mM).

  • Add the coupling reagent (e.g., HATU, 1.2 equiv) and a base (e.g., DIEA, 3.0 equiv).

  • Stir the reaction at room temperature until the starting material is consumed (monitor by LC-MS).

  • Remove the solvent under reduced pressure.

  • Purify the crude macrocycle by preparative RP-HPLC.

Visualizations

PromothiocinA_Synthesis_Workflow cluster_fragments Fragment Synthesis cluster_assembly Assembly and Cyclization cluster_final_steps Final Modifications oxazole Oxazole Fragments (Robinson-Gabriel) linear_peptide Linear Peptide Assembly oxazole->linear_peptide thiazole Thiazole Fragments (Hantzsch) thiazole->linear_peptide pyridine_core Pyridine Core (Bohlmann-Rahtz) pyridine_core->linear_peptide macrocyclization Macrocyclization linear_peptide->macrocyclization dha_introduction Dehydroalanine Introduction macrocyclization->dha_introduction final_product This compound dha_introduction->final_product

Overall synthetic workflow for this compound.

References

Validation & Comparative

Validating Antibacterial Targets in S. aureus: A Comparative Guide to DNA Gyrase and Topoisomerase IV Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A note on Promothiocin A: Initial literature searches did not yield specific data on the antibacterial targets of this compound in Staphylococcus aureus. Therefore, this guide provides a comparative analysis of well-characterized antibacterial agents that target DNA gyrase and topoisomerase IV in S. aureus, offering a framework for the validation of potential new drug candidates.

Introduction

The rise of antibiotic-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), necessitates the discovery and validation of novel antibacterial agents. DNA gyrase and topoisomerase IV are essential bacterial enzymes that represent validated and effective targets for antibacterial drugs.[1] These enzymes control DNA topology and are crucial for DNA replication, repair, and transcription. This guide compares the performance of established and novel inhibitors of these enzymes in S. aureus, providing supporting experimental data and detailed methodologies to aid researchers in the validation of new chemical entities.

Comparison of Antibacterial Performance

The following table summarizes the in vitro activity of various antibacterial agents against S. aureus and their inhibitory effects on DNA gyrase and topoisomerase IV.

Compound Class Target(s) in S. aureus MIC (μg/mL) against S. aureus IC50 (μM) against S. aureus DNA Gyrase IC50 (μM) against S. aureus Topoisomerase IV Reference
Ciprofloxacin FluoroquinoloneDNA gyrase & Topoisomerase IV0.24 (50% inhibitory dose)--[2]
Norfloxacin FluoroquinolonePrimarily Topoisomerase IV0.34 (50% inhibitory dose)--[2]
Novobiocin AminocoumarinDNA gyrase (GyrB)---[3]
EN-7 NovelDNA gyrase-0.085> therapeutic concentration[4]
Compound 0147 NBTIDNA gyrase & Topoisomerase IV-0.223.5[5]

NBTI: Novel Bacterial Topoisomerase Inhibitor MIC: Minimum Inhibitory Concentration IC50: Half-maximal inhibitory concentration

  • Data not available in the provided search results.

Mechanism of Action: Targeting DNA Topology

DNA gyrase and topoisomerase IV are type II topoisomerases that modulate the topological state of DNA. DNA gyrase introduces negative supercoils into DNA, a process essential for initiating DNA replication. Topoisomerase IV, on the other hand, is primarily responsible for decatenating daughter chromosomes following replication.[1] Fluoroquinolones and other inhibitors trap these enzymes in a covalent complex with DNA, leading to double-strand breaks and ultimately cell death.[6]

Mechanism_of_Action cluster_replication DNA Replication cluster_inhibition Inhibition Relaxed_DNA Relaxed DNA Supercoiled_DNA Negatively Supercoiled DNA Relaxed_DNA->Supercoiled_DNA DNA Gyrase Replicated_DNA Catenated Daughter Chromosomes Supercoiled_DNA->Replicated_DNA Replication Fork Decatenated_DNA Decatenated Chromosomes Replicated_DNA->Decatenated_DNA Topoisomerase IV Gyrase_Inhibitor Gyrase Inhibitor (e.g., EN-7, Novobiocin) Gyrase_Inhibitor->Supercoiled_DNA Inhibits TopoIV_Inhibitor Topoisomerase IV Inhibitor (e.g., Norfloxacin) TopoIV_Inhibitor->Decatenated_DNA Inhibits Dual_Inhibitor Dual Inhibitor (e.g., Ciprofloxacin, Compound 0147) Dual_Inhibitor->Supercoiled_DNA Inhibits Dual_Inhibitor->Decatenated_DNA Inhibits

Caption: Inhibition of DNA gyrase and topoisomerase IV disrupts DNA replication.

Experimental Protocols

Validating the antibacterial targets of a novel compound involves a series of in vitro assays. The following are detailed methodologies for key experiments.

Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Protocol:

  • Prepare a series of two-fold serial dilutions of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for S. aureus).

  • Inoculate each well with a standardized suspension of S. aureus (e.g., 5 x 10^5 CFU/mL).

  • Include positive (no compound) and negative (no bacteria) growth controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound at which no visible growth is observed.[7]

DNA Gyrase Supercoiling Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Protocol:

  • Prepare a reaction mixture containing relaxed plasmid DNA (e.g., pBR322), purified S. aureus DNA gyrase, ATP, and a suitable buffer.

  • Add varying concentrations of the test compound to the reaction mixtures.

  • Incubate the reactions at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA and proteinase K).

  • Analyze the DNA topoisomers by agarose gel electrophoresis. Relaxed and supercoiled DNA will migrate at different rates.

  • The IC50 value is the concentration of the compound that inhibits 50% of the supercoiling activity, which can be quantified by densitometry of the gel bands.[4]

Topoisomerase IV Decatenation Assay

This assay assesses the inhibition of topoisomerase IV-mediated decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA circles.

Protocol:

  • Prepare a reaction mixture containing kDNA, purified S. aureus topoisomerase IV, ATP, and a suitable buffer.

  • Add varying concentrations of the test compound.

  • Incubate the reactions at the optimal temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).

  • Stop the reaction and deproteinize the samples.

  • Analyze the products by agarose gel electrophoresis. Decatenated DNA minicircles will migrate into the gel, while the catenated kDNA network will remain in the well.

  • The IC50 value is the concentration of the compound that inhibits 50% of the decatenation activity.[4]

Experimental_Workflow Start Novel Antibacterial Compound MIC Determine MIC against S. aureus Start->MIC Cytotoxicity Assess Cytotoxicity (e.g., HEK293 cells) Start->Cytotoxicity Target_Assays In Vitro Target Enzyme Assays MIC->Target_Assays Gyrase_Assay DNA Gyrase Supercoiling Assay Target_Assays->Gyrase_Assay TopoIV_Assay Topoisomerase IV Decatenation Assay Target_Assays->TopoIV_Assay Resistance Select for Resistant Mutants Gyrase_Assay->Resistance TopoIV_Assay->Resistance Sequencing Sequence gyrA/B and parC/E genes Resistance->Sequencing Conclusion Validate Target(s) and Mechanism of Action Sequencing->Conclusion

Caption: A typical workflow for validating antibacterial targets.

Conclusion

The validation of antibacterial targets is a critical step in the drug development pipeline. By employing a combination of whole-cell activity assays, in vitro enzymatic assays, and resistance studies, researchers can elucidate the mechanism of action of novel compounds. The data and protocols presented in this guide for known inhibitors of DNA gyrase and topoisomerase IV in S. aureus provide a valuable resource for the evaluation of new antibacterial candidates. Future studies on compounds like this compound would benefit from following a similar validation pathway to characterize their molecular targets and assess their therapeutic potential.

References

Promothiocin A: A Comparative Analysis of its Potential Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA), poses a significant threat to global public health. This has spurred the search for novel antimicrobial agents with unique mechanisms of action. Promothiocin A, a member of the thiopeptide class of antibiotics, represents a promising scaffold for the development of new anti-MRSA therapeutics. This guide provides a comparative analysis of this compound's potential activity against MRSA, contextualized with existing alternative treatments and supported by relevant experimental data and protocols.

Performance Comparison

To provide a clear benchmark, the following table summarizes the MIC values of common anti-MRSA antibiotics and other investigational compounds.

CompoundClassMRSA Strain(s)MIC Range (µg/mL)Citation(s)
This compound (Predicted) ThiopeptideVariousLikely ≤ 0.25N/A
NosiheptideThiopeptideContemporary clinical isolates≤ 0.25[1][2][3]
Micrococcin P1ThiopeptideMRSA Xen310.6 - 10[4]
VancomycinGlycopeptideClinical isolates0.5 - 2[5][6]
LinezolidOxazolidinoneClinical isolates1 - 4[7][8][9]
DaptomycinLipopeptideClinical isolates0.125 - 1.0[10][11]
Novel Pyrrole-derivativeNatural ProductATCC 335912.80[12]
Brevibacillus sp. PeptidesAntimicrobial PeptideClinical isolates2.0 - 32.0[13]
CarvacrolPhytochemicalVarious362.0 - 1024.0[14]

Mechanism of Action: Thiopeptide Inhibition of Protein Synthesis

Thiopeptide antibiotics, including presumably this compound, exert their antibacterial effect by inhibiting protein synthesis. They achieve this by binding to the bacterial ribosome, a critical cellular machine responsible for translating messenger RNA (mRNA) into proteins. This binding event stalls the elongation phase of protein synthesis, leading to a cessation of bacterial growth and, in many cases, cell death.

Thiopeptide_Mechanism cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit Protein_Synthesis Protein Synthesis (Elongation) 30S_subunit 30S Subunit mRNA mRNA mRNA->30S_subunit Binds Promothiocin_A This compound (Thiopeptide) Promothiocin_A->50S_subunit Binds to Bacterial_Growth_Inhibition Bacterial Growth Inhibition / Cell Death Protein_Synthesis->Bacterial_Growth_Inhibition Inhibited

Caption: General mechanism of action for thiopeptide antibiotics.

Experimental Protocols

To facilitate comparative studies and the evaluation of novel compounds like this compound, standardized experimental protocols are crucial. Below are detailed methodologies for key assays used to determine the anti-MRSA activity of an antimicrobial agent.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism.

Methodology (Broth Microdilution):

  • Preparation of Bacterial Inoculum:

    • A single colony of the MRSA strain is inoculated into a tube of cation-adjusted Mueller-Hinton Broth (CAMHB).

    • The culture is incubated at 37°C until it reaches the logarithmic phase of growth (equivalent to a 0.5 McFarland turbidity standard).

    • The bacterial suspension is then diluted in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Preparation of Antimicrobial Agent Dilutions:

    • A stock solution of this compound (or comparator agent) is prepared in a suitable solvent.

    • A series of twofold serial dilutions of the antimicrobial agent are prepared in a 96-well microtiter plate using CAMHB as the diluent.

  • Inoculation and Incubation:

    • Each well of the microtiter plate is inoculated with the prepared bacterial suspension.

    • The plate is incubated at 37°C for 18-24 hours.

  • Reading the MIC:

    • The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth of the bacteria.

MIC_Workflow Start Start Prepare_Inoculum Prepare MRSA Inoculum (0.5 McFarland) Start->Prepare_Inoculum Serial_Dilution Prepare Serial Dilutions of Test Compound Start->Serial_Dilution Inoculate_Plate Inoculate Microtiter Plate Prepare_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Time-Kill Kinetic Assay

Objective: To assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Methodology:

  • Preparation:

    • Prepare MRSA cultures in CAMHB to a starting inoculum of approximately 5 x 10^5 CFU/mL.

    • Prepare test tubes containing CAMHB with the antimicrobial agent at various concentrations (e.g., 1x, 4x, 10x MIC) and a growth control tube without the agent.

  • Incubation and Sampling:

    • Inoculate the tubes with the MRSA suspension and incubate at 37°C with shaking.

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each tube.

  • Viable Cell Counting:

    • Perform serial dilutions of the collected aliquots in sterile saline.

    • Plate the dilutions onto Mueller-Hinton Agar (MHA) plates.

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Cytotoxicity Assay

Objective: To evaluate the toxicity of the antimicrobial agent against mammalian cells.

Methodology (MTT Assay):

  • Cell Culture:

    • Seed mammalian cells (e.g., HeLa or Vero cells) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Exposure:

    • Expose the cells to various concentrations of the antimicrobial agent for a specified period (e.g., 24 or 48 hours).

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control. The IC50 (half-maximal inhibitory concentration) can be determined from the dose-response curve. A study on a natural pyrrole-derivative with anti-MRSA activity showed an IC50 of 14.62 µg/ml against HeLa cells and 59.37 µg/ml against Vero cells[12].

Conclusion

This compound, as a member of the thiopeptide class of antibiotics, holds considerable promise as a potential therapeutic agent against MRSA. The anticipated potent activity, coupled with a distinct mechanism of action targeting bacterial protein synthesis, makes it a valuable candidate for further investigation. The provided comparative data and detailed experimental protocols offer a framework for the systematic evaluation of this compound and other novel anti-MRSA compounds, paving the way for the development of next-generation antibiotics to combat the growing threat of antimicrobial resistance.

References

A Comparative Analysis of Promothiocin A and Micrococcin P1: Unveiling the Therapeutic Potential of Thiopeptide Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the escalating battle against antimicrobial resistance, the exploration of novel therapeutic agents is paramount. Thiopeptide antibiotics, a class of ribosomally synthesized and post-translationally modified peptides (RiPPs), have emerged as a promising frontier in this endeavor. This guide presents a detailed comparative analysis of two prominent members of this class: Promothiocin A and micrococcin P1. By examining their biological activities, mechanisms of action, and the experimental methodologies used for their evaluation, we aim to provide a comprehensive resource for researchers engaged in the discovery and development of new anti-infective agents.

At a Glance: Key Performance Indicators

To facilitate a direct comparison of their biological activities, the following tables summarize the available quantitative data for this compound and micrococcin P1. It is important to note that a direct head-to-head comparison is challenging due to the limited publicly available data for this compound against the same bacterial strains as micrococcin P1.

| Table 1: Antimicrobial Activity of this compound and Related Compounds from Streptomyces sp. SF2741 | | :--- | :--- | | Compound | Activity | | this compound | tipA promoter inducing activity at 0.2 µg/mL[1] | | Promoinducin | MIC against Micrococcus luteus: 0.39 µg/mL[2] | | | MIC against Streptococcus pneumoniae: 0.1 µg/mL[2] | | | MIC against Streptococcus pyogenes: 0.1 µg/mL[2] | | | MIC against Methicillin-Resistant Staphylococcus aureus (MRSA): 1.56 µg/mL[2] |

| Table 2: Antimicrobial Activity of Micrococcin P1 | | :--- | :--- | | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | | Staphylococcus aureus | 2 µg/mL[3] | | Enterococcus faecalis | 1 µg/mL[3] | | Streptococcus pyogenes | 1 µg/mL[3] | | Vancomycin-Resistant Enterococci (VRE) | 0.25 - 8.0 µg/mL | | Methicillin-Resistant Staphylococcus aureus (MRSA) | 0.25 - 8.0 µg/mL |

| Table 3: Cytotoxicity Profile of Micrococcin P1 | | :--- | :--- | | Cell Line | Observation | | HepG2 (hepatic cell line) | <10% inhibition at 30 µM over 40 hours | | THP-1 (monocytic cell line) | <10% inhibition at 30 µM over 40 hours | | Selectivity Index | >500 |

Mechanism of Action: Targeting Bacterial Protein Synthesis

Both this compound and micrococcin P1 belong to the thiopeptide class of antibiotics and share a common mechanism of action: the inhibition of bacterial protein synthesis. They exert their bacteriostatic or bactericidal effects by binding to a complex formed by the 23S ribosomal RNA (rRNA) and the ribosomal protein L11. This binding event occurs at the GTPase-associated region of the ribosome, a critical site for the function of elongation factors. By targeting this site, these thiopeptides effectively stall the translocation step of protein synthesis, leading to the cessation of bacterial growth and eventual cell death.

Thiopeptide Mechanism of Action cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit L11_protein L11 Protein 23S_rRNA 23S rRNA 30S_subunit 30S Subunit Binding_Site Binding to 23S rRNA-L11 Complex L11_protein->Binding_Site 23S_rRNA->Binding_Site Thiopeptide This compound / Micrococcin P1 Thiopeptide->Binding_Site Targets Inhibition Inhibition of Elongation Factor Binding (EF-G, EF-Tu) Binding_Site->Inhibition Protein_Synthesis_Blocked Protein Synthesis Blocked Inhibition->Protein_Synthesis_Blocked Broth Microdilution Workflow Start Start Prepare_Antibiotic Prepare serial two-fold dilutions of This compound / micrococcin P1 in a 96-well microtiter plate. Start->Prepare_Antibiotic Prepare_Inoculum Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard). Start->Prepare_Inoculum Inoculate_Plate Inoculate each well of the microtiter plate with the bacterial suspension. Prepare_Antibiotic->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate the plate at 37°C for 18-24 hours. Inoculate_Plate->Incubate Read_Results Visually inspect the wells for bacterial growth (turbidity). Incubate->Read_Results Determine_MIC The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. Read_Results->Determine_MIC End End Determine_MIC->End MTT Assay Workflow Start Start Seed_Cells Seed mammalian cells into a 96-well plate and allow them to adhere overnight. Start->Seed_Cells Treat_Cells Expose the cells to various concentrations of This compound / micrococcin P1 for a defined period (e.g., 24, 48, or 72 hours). Seed_Cells->Treat_Cells Add_MTT Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation. Treat_Cells->Add_MTT Solubilize Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals. Add_MTT->Solubilize Measure_Absorbance Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. Solubilize->Measure_Absorbance Calculate_Viability Calculate the percentage of cell viability relative to untreated control cells. Measure_Absorbance->Calculate_Viability End End Calculate_Viability->End

References

The Untapped Potential of Promothiocin A: A Guide to Investigating Synergistic Antibiotic Combinations

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

While Promothiocin A, a member of the thiopeptide class of antibiotics, has demonstrated potent activity against Gram-positive bacteria, its full therapeutic potential may lie in combination therapies. To date, specific studies on the synergistic effects of this compound with other antibiotics are not yet available in published literature. However, by examining the synergistic interactions of other well-researched thiopeptides like micrococcin P1 and thiostrepton, we can identify promising avenues for future investigation and establish a robust framework for testing these potential synergies.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of proposed synergistic combinations for this compound, the scientific rationale behind them, and detailed experimental protocols for their validation.

Hypothetical Synergistic Combinations for this compound

Based on the observed synergistic activities of other thiopeptide antibiotics, the following combinations with this compound are proposed for investigation. Thiopeptides, including this compound, primarily act by inhibiting protein synthesis, a mechanism that can be complemented by antibiotics targeting different cellular pathways.[1][2]

Table 1: Proposed Synergistic Combinations with this compound

Antibiotic ClassSpecific ExamplesRationale for Synergy
RNA Polymerase Inhibitors RifampicinA study on the thiopeptide micrococcin P1 demonstrated strong synergy with rifampicin against Methicillin-Resistant Staphylococcus aureus (MRSA)[3][4]. The sequential inhibition of transcription (rifampicin) and translation (this compound) could lead to a potent bactericidal effect.
Cell Wall Synthesis Inhibitors Penicillin G, VancomycinMicrococcin P1 has shown synergistic effects with penicillin G[5]. Weakening the bacterial cell wall with a beta-lactam or a glycopeptide could enhance the intracellular penetration of this compound, allowing it to reach its ribosomal target more effectively. The combination of protein synthesis inhibitors and cell wall inhibitors has been shown to be synergistic against MRSA[6].
Other Protein Synthesis Inhibitors Tetracycline, Chloramphenicol, Fusidic AcidSynergistic effects have been observed between micrococcin P1 and these antibiotics[3]. Combining two protein synthesis inhibitors that target different aspects of the ribosome or translation process can lead to enhanced inhibition.
Iron Chelators DeferasiroxThe thiopeptide thiostrepton has demonstrated synergy with iron chelators against Pseudomonas aeruginosa and Acinetobacter baumannii[7][8]. Iron is an essential nutrient for bacterial growth and pathogenesis, and limiting its availability can potentiate the activity of certain antibiotics.

Experimental Protocols for Synergy Testing

To empirically validate the proposed synergistic combinations, two primary in vitro methods are recommended: the Checkerboard Assay and the Time-Kill Assay.

Checkerboard Assay

The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the synergistic, additive, indifferent, or antagonistic effect of an antibiotic combination.

Methodology:

  • Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and the test antibiotic in an appropriate solvent.

  • Serial Dilutions: In a 96-well microtiter plate, perform serial dilutions of this compound along the x-axis and the test antibiotic along the y-axis. This creates a matrix of wells with varying concentrations of both drugs.

  • Inoculation: Add a standardized bacterial inoculum (e.g., 0.5 McFarland standard) to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug, alone or in combination, that visibly inhibits bacterial growth.

  • Calculation of FIC Index: The FIC index is calculated using the following formula: FIC Index = FIC of Drug A + FIC of Drug B Where:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

Interpretation of Results:

  • Synergy: FIC index ≤ 0.5

  • Additivity/Indifference: 0.5 < FIC index ≤ 4

  • Antagonism: FIC index > 4

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis A Prepare Antibiotic Stock Solutions (this compound & Test Drug) C Serial Dilute Drugs in 96-Well Plate (Checkerboard Format) A->C B Prepare Standardized Bacterial Inoculum D Inoculate Wells with Bacteria B->D C->D E Incubate Plate (18-24h, 37°C) D->E F Determine MICs (Visual Inspection) E->F G Calculate FIC Index F->G H Interpret Results (Synergy, Additivity, Antagonism) G->H

Figure 1. Workflow for the Checkerboard Assay.
Time-Kill Assay

The time-kill assay provides a dynamic picture of the bactericidal or bacteriostatic activity of an antibiotic combination over time.

Methodology:

  • Preparation of Cultures: Prepare logarithmic phase bacterial cultures in a suitable broth medium.

  • Drug Exposure: Add this compound and the test antibiotic, alone and in combination, at specific concentrations (e.g., sub-MIC, MIC, and supra-MIC levels) to the bacterial cultures. A growth control with no antibiotic is also included.

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each culture.

  • Viable Cell Count: Perform serial dilutions of the aliquots and plate them on agar plates to determine the number of colony-forming units (CFU/mL).

  • Data Plotting: Plot the log10 CFU/mL against time for each antibiotic condition.

Interpretation of Results:

  • Synergy: A ≥ 2 log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.

  • Additivity/Indifference: A < 2 log10 but > 1 log10 decrease in CFU/mL between the combination and the most active single agent.

  • Antagonism: A ≥ 2 log10 increase in CFU/mL between the combination and the most active single agent.

Time_Kill_Assay_Workflow cluster_setup Experiment Setup cluster_sampling Sampling and Plating cluster_results Results and Interpretation A Prepare Log-Phase Bacterial Cultures B Add Antibiotics (Single & Combination) to Cultures A->B C Incubate Cultures B->C D Collect Aliquots at Time Intervals C->D 0, 2, 4, 8, 12, 24h E Perform Serial Dilutions & Plate on Agar D->E F Incubate Plates & Count Colonies (CFU) E->F G Plot Log10 CFU/mL vs. Time F->G H Analyze Curves for Synergy/Antagonism G->H

Figure 2. Workflow for the Time-Kill Assay.

Conclusion

While direct experimental data on the synergistic effects of this compound is currently lacking, the existing research on other thiopeptides provides a strong rationale for investigating its potential in combination therapies. The proposed combinations and detailed experimental protocols in this guide offer a clear and structured path for researchers to explore and unlock the full therapeutic value of this compound. The discovery of potent synergistic interactions could be a significant step forward in combating antibiotic resistance and expanding our antimicrobial arsenal.

References

Decoding Resistance: A Comparative Analysis of Promothiocin A and Other Protein Synthesis Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless rise of antibiotic resistance necessitates a deeper understanding of the cross-resistance profiles of novel antimicrobial agents. Promothiocin A, a member of the thiopeptide class of antibiotics, presents a promising scaffold due to its unique mechanism of action targeting bacterial protein synthesis. This guide provides a comparative analysis of this compound's potential cross-resistance with other major classes of protein synthesis inhibitors, supported by mechanistic insights and available experimental data on related compounds.

Mechanism of Action: A Distinct Target on the Ribosome

This compound, like other thiopeptide antibiotics such as thiostrepton, inhibits bacterial protein synthesis by binding to a unique site on the large (50S) ribosomal subunit. This binding site involves the ribosomal protein L11 and a region of the 23S ribosomal RNA (rRNA) known as the GTPase Associated Center (GAC).[1] This interaction locks the ribosome in a specific conformation, thereby interfering with the function of elongation factors, such as EF-G, which are essential for the translocation step of protein synthesis.[2][3]

The distinct nature of this binding site is the primary reason for the anticipated low level of cross-resistance between this compound and other protein synthesis inhibitors that target different functional centers of the ribosome.

Comparative Cross-Resistance Profile

While comprehensive experimental data on this compound against a wide array of resistant strains is limited, we can infer its likely cross-resistance profile based on its mechanism of action and data from the closely related thiopeptide, thiostrepton. Resistance to thiopeptides typically arises from mutations in the gene encoding ribosomal protein L11 (rplK) or modifications of the 23S rRNA at the binding site.[4]

The following table summarizes the expected cross-resistance between this compound and other major classes of protein synthesis inhibitors.

Antibiotic ClassRepresentative Drug(s)Ribosomal Binding Site/TargetCommon Resistance MechanismExpected Cross-Resistance with this compoundRationale
Thiopeptides This compound , Thiostrepton50S Subunit: L11 protein and 23S rRNA (GTPase Associated Center)Mutations in rplK (L11 protein), 23S rRNA modification (e.g., methylation)High Identical or overlapping binding sites and mechanism of action.
Macrolides Erythromycin, Azithromycin50S Subunit: Nascent peptide exit tunnel (NPET) near the peptidyl transferase center (PTC)23S rRNA methylation (erm genes), efflux pumpsLow Binding sites are distinct and non-overlapping.
Lincosamides Clindamycin50S Subunit: Peptidyl transferase center (PTC)23S rRNA methylation (erm genes), target site mutationsLow Binding sites are distinct. While both target the 50S subunit, their specific interaction points do not overlap.
Oxazolidinones Linezolid50S Subunit: Peptidyl transferase center (PTC)23S rRNA mutations (e.g., G2576U), cfr gene (methylation of A2503)Low Binding sites are in different functional centers of the 50S subunit.
Aminoglycosides Streptomycin, Gentamicin30S Subunit: A-site (decoding center)16S rRNA mutations, enzymatic modification of the antibioticVery Low Targets a different ribosomal subunit (30S vs. 50S).
Tetracyclines Tetracycline, Doxycycline30S Subunit: A-siteEfflux pumps, ribosomal protection proteinsVery Low Targets a different ribosomal subunit and employs different resistance mechanisms.
Vancomycin VancomycinCell wall synthesis inhibitor (not a protein synthesis inhibitor)Alteration of peptidoglycan precursors (e.g., D-Ala-D-Lac)None Completely different cellular target.[5][6]

Experimental Methodologies

The determination of cross-resistance profiles relies on standardized microbiological and biochemical assays.

Minimum Inhibitory Concentration (MIC) Determination

Protocol:

  • Bacterial Strains: A panel of bacterial strains with well-characterized resistance mechanisms to various protein synthesis inhibitors is used. This includes strains with mutations in ribosomal proteins, rRNA modifications, and efflux pump overexpression.

  • Inoculum Preparation: Bacterial cultures are grown to a standardized density (e.g., 0.5 McFarland standard).

  • Microdilution: Serial twofold dilutions of this compound and comparator antibiotics are prepared in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: Plates are incubated under suitable conditions (e.g., 37°C for 18-24 hours).

  • MIC Reading: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

A lack of significant increase in the MIC of this compound against strains resistant to other inhibitors indicates a low potential for cross-resistance.

In Vitro Protein Synthesis Inhibition Assay

Protocol:

  • Cell-Free System: A bacterial cell-free transcription-translation system (e.g., E. coli S30 extract) is utilized.[7]

  • Reporter Gene: A plasmid containing a reporter gene, such as luciferase or β-galactosidase, is added to the system.

  • Inhibitor Addition: Varying concentrations of this compound and other protein synthesis inhibitors are added to the reaction mixtures.

  • Reaction Initiation: The transcription-translation reaction is initiated by adding the necessary substrates (amino acids, NTPs).

  • Incubation: The reaction is incubated at 37°C for a defined period.

  • Quantification: The amount of synthesized reporter protein is quantified by measuring luminescence or colorimetric change.[7][8]

The concentration of the antibiotic required to inhibit protein synthesis by 50% (IC50) is determined. Comparing the IC50 values of this compound in the presence of ribosomes from susceptible and resistant strains can elucidate its specific target and lack of inhibition by resistance mechanisms affecting other antibiotics.

Visualizing the Mechanisms

The following diagrams illustrate the distinct binding sites of this compound and other protein synthesis inhibitors, as well as a generalized workflow for assessing cross-resistance.

Protein_Synthesis_Inhibitor_Binding_Sites cluster_50S 50S Ribosomal Subunit cluster_30S 30S Ribosomal Subunit PTC Peptidyl Transferase Center (PTC) NPET Nascent Peptide Exit Tunnel (NPET) PTC->NPET GAC GTPase Associated Center (GAC) (L11 Protein + 23S rRNA) A_Site A-Site (Decoding Center) Promothiocin_A This compound Promothiocin_A->GAC Macrolides Macrolides Macrolides->NPET Lincosamides Lincosamides Lincosamides->PTC Oxazolidinones Oxazolidinones Oxazolidinones->PTC Aminoglycosides Aminoglycosides Aminoglycosides->A_Site Tetracyclines Tetracyclines Tetracyclines->A_Site

Caption: Binding sites of this compound and other protein synthesis inhibitors on the ribosome.

Cross_Resistance_Workflow start Start: Panel of Resistant Bacterial Strains mic_testing MIC Testing with this compound start->mic_testing data_analysis Analyze MIC Fold-Change vs. Susceptible Strain mic_testing->data_analysis low_cr Low Fold-Change: Low Cross-Resistance data_analysis->low_cr high_cr High Fold-Change: High Cross-Resistance data_analysis->high_cr conclusion Conclusion on Cross-Resistance Potential low_cr->conclusion high_cr->conclusion

Caption: Experimental workflow for determining cross-resistance.

Conclusion

Based on its unique mechanism of action targeting the L11 protein and the GTPase Associated Center of the 50S ribosomal subunit, this compound is predicted to have a low risk of cross-resistance with major classes of protein synthesis inhibitors currently in clinical use. This favorable profile underscores its potential as a lead compound for the development of new antibiotics to combat multidrug-resistant pathogens. Further comprehensive in vitro and in vivo studies are warranted to fully elucidate its cross-resistance spectrum and clinical utility.

References

Promothiocin A: A Head-to-Head Comparison with Clinically Used Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Promothiocin A is a member of the thiopeptide class of antibiotics, a group of structurally complex, sulfur-rich natural products with potent activity primarily against Gram-positive bacteria.[1][2][3] Isolated from Streptomyces sp. SF2741, this compound shares the characteristic thiopeptide scaffold, which includes a highly modified macrocyclic peptide core containing thiazole and oxazole rings, and a central nitrogen heterocycle.[4] While specific quantitative data for a direct head-to-head comparison of this compound with clinically used antibiotics is not extensively available in public literature, this guide provides a comparative overview based on the known biological activities of the broader thiopeptide class. This guide also offers detailed experimental protocols for key assays relevant to the evaluation of novel antimicrobial agents.

Thiopeptides, as a class, are known to inhibit bacterial protein synthesis, a mechanism distinct from many currently used antibiotics.[2] This unique mode of action makes them an area of interest for overcoming existing antibiotic resistance mechanisms. This guide will compare the general antibacterial profile of thiopeptides to that of established clinical antibiotics such as vancomycin, linezolid, and daptomycin.

Mechanism of Action: Thiopeptide Antibiotics

Thiopeptide antibiotics primarily exert their antibacterial effect by inhibiting protein synthesis.[2][3] They bind to a complex of the 23S rRNA and the ribosomal protein L11 in the bacterial 50S ribosomal subunit. This binding event interferes with the function of GTP-dependent elongation factors, ultimately halting the translation process and leading to bacterial cell death or growth inhibition.

Thiopeptide Mechanism of Action General Mechanism of Action of Thiopeptide Antibiotics Thiopeptide Thiopeptide Antibiotic (e.g., this compound) Ribosome Bacterial 50S Ribosomal Subunit Thiopeptide->Ribosome Binds to rRNA_L11 23S rRNA-L11 Protein Complex Ribosome->rRNA_L11 Contains Inhibition Inhibition rRNA_L11->Inhibition Binding site for Thiopeptide ElongationFactors Elongation Factors (e.g., EF-G, EF-Tu) ProteinSynthesis Protein Synthesis ElongationFactors->ProteinSynthesis Essential for Inhibition->ElongationFactors Prevents binding of Inhibition->ProteinSynthesis Halts

Fig. 1: General signaling pathway of thiopeptide antibiotic action.

Comparative In Vitro Activity

While specific Minimum Inhibitory Concentration (MIC) data for this compound is scarce, the following table presents representative MIC values for other thiopeptides against key Gram-positive pathogens, compared with commonly used clinical antibiotics. This provides a general sense of the potency of the thiopeptide class.

Antibiotic Class Mechanism of Action Staphylococcus aureus (MRSA) Enterococcus faecalis (VRE) Streptococcus pneumoniae
Thiopeptides (General) ThiopeptideProtein Synthesis Inhibitor0.03 - 2 µg/mL0.125 - 4 µg/mL0.004 - 0.5 µg/mL
Vancomycin GlycopeptideCell Wall Synthesis Inhibitor1 - 4 µg/mL1 - 1024 µg/mL≤1 µg/mL
Linezolid OxazolidinoneProtein Synthesis Inhibitor1 - 4 µg/mL1 - 4 µg/mL≤2 µg/mL
Daptomycin LipopeptideCell Membrane Disruptor0.25 - 1 µg/mL1 - 4 µg/mL≤1 µg/mL

Note: The MIC ranges for thiopeptides are generalized from available data on various members of the class and may not be representative of this compound's specific activity.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method for determining the MIC of an antimicrobial agent against bacteria, consistent with CLSI guidelines.

MIC Determination Workflow Workflow for MIC Determination by Broth Microdilution cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis BacterialCulture 1. Prepare standardized bacterial inoculum (~5 x 10^5 CFU/mL) Inoculation 3. Inoculate each well with the bacterial suspension BacterialCulture->Inoculation AntibioticDilution 2. Prepare serial two-fold dilutions of the antibiotic in a 96-well plate AntibioticDilution->Inoculation Incubate 4. Incubate at 37°C for 16-20 hours Inoculation->Incubate Observation 5. Visually inspect for bacterial growth (turbidity) Incubate->Observation MIC_Determination 6. Determine MIC: Lowest concentration with no visible growth Observation->MIC_Determination

Fig. 2: Experimental workflow for MIC determination.

Materials:

  • Test antibiotic (e.g., this compound)

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Antibiotic Dilution: Prepare serial two-fold dilutions of the test antibiotic in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. This will result in a final bacterial concentration of approximately 2.5 x 10^5 CFU/mL. Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.

In Vivo Toxicity Assessment

This protocol provides a general framework for an acute toxicity study in a murine model.

Materials:

  • Test compound (e.g., this compound)

  • Healthy mice (e.g., BALB/c or C57BL/6) of a specific age and weight range

  • Appropriate vehicle for drug administration (e.g., saline, DMSO)

  • Animal housing and care facilities

Procedure:

  • Dose Selection: Based on in vitro data, select a range of doses to administer to the animals.

  • Administration: Administer the test compound to groups of mice via a relevant route (e.g., intravenous, intraperitoneal, oral). Include a control group that receives only the vehicle.

  • Observation: Observe the animals for a set period (e.g., 7-14 days) for signs of toxicity, including changes in weight, behavior, and appearance. Record any mortality.

  • Pathology: At the end of the study, euthanize the animals and perform gross necropsy and histopathological examination of major organs to identify any treatment-related changes.

  • Data Analysis: Analyze the data to determine the maximum tolerated dose (MTD) and identify any target organs of toxicity.

Cytotoxicity Assay on Mammalian Cells

This protocol describes a common method for assessing the cytotoxicity of a compound using the MTT assay.

Cytotoxicity Assay Workflow Workflow for Mammalian Cell Cytotoxicity Assay (MTT) cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_readout Data Acquisition CellSeeding 1. Seed mammalian cells in a 96-well plate and allow to adhere overnight CompoundAddition 2. Add serial dilutions of the test compound to the cells CellSeeding->CompoundAddition IncubateTreatment 3. Incubate for a defined period (e.g., 24, 48, or 72 hours) CompoundAddition->IncubateTreatment AddMTT 4. Add MTT reagent to each well and incubate for 2-4 hours IncubateTreatment->AddMTT AddSolubilizer 5. Add solubilization solution (e.g., DMSO) to dissolve formazan crystals AddMTT->AddSolubilizer MeasureAbsorbance 6. Measure absorbance at ~570 nm using a plate reader AddSolubilizer->MeasureAbsorbance CalculateViability 7. Calculate cell viability relative to untreated controls MeasureAbsorbance->CalculateViability

Fig. 3: Experimental workflow for cytotoxicity assessment using the MTT assay.

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Cell culture medium and supplements

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compound. Include vehicle-treated and untreated control wells.

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can then be determined.

Conclusion

This compound, as a member of the thiopeptide class of antibiotics, holds potential as a therapeutic agent, particularly given its likely mechanism of action that is distinct from many frontline antibiotics. While a direct, data-driven comparison with clinical antibiotics is currently limited by the lack of publicly available information, the broader thiopeptide class demonstrates potent activity against clinically important Gram-positive pathogens. Further research is necessary to fully elucidate the antibacterial spectrum, in vivo efficacy, and safety profile of this compound to determine its potential clinical utility. The provided experimental protocols offer a standardized framework for researchers to conduct such vital preclinical evaluations.

References

Validating the Ribosomal Binding Site of Promothiocin A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the ribosomal binding site of the novel thiopeptide antibiotic, Promothiocin A. By leveraging established experimental protocols and comparative data analysis, researchers can elucidate its mechanism of action and evaluate its performance against other ribosome-targeting antibiotics. This document outlines key experimental methodologies, presents data in a structured format for clear comparison, and visualizes complex workflows and interactions.

Introduction to Ribosome-Targeting Thiopeptide Antibiotics

The ribosome, a crucial cellular machine responsible for protein synthesis, is a primary target for a diverse range of antibiotics.[1][2][3] Thiopeptide antibiotics are a class of highly modified macrocyclic peptides that typically target the large ribosomal subunit to inhibit translation.[4][5][6] A well-characterized example is Thiostrepton, which binds to a cleft formed by the ribosomal protein L11 and specific helices of the 23S ribosomal RNA (rRNA).[4][5] This interaction interferes with the function of translation factors, such as Elongation Factor G (EF-G), thereby halting protein synthesis.[4][5] Given its classification, this compound is hypothesized to interact with a similar region of the ribosome.

Comparative Analysis of Ribosomal Binding Affinity

The initial validation of a novel antibiotic involves determining its binding affinity for the ribosome. This is often expressed as the half-maximal inhibitory concentration (IC50), which measures the concentration of the drug required to inhibit a specific biochemical process by 50%. Lower IC50 values indicate higher potency. The table below compares the IC50 values of Thiostrepton in inhibiting the ribosome-dependent GTPase activity of EF-G and Elongation Factor 4 (EF4) with a placeholder for this compound.

AntibioticTarget FactorIC50 (µM)Ribosome Concentration (µM)Reference
This compound EF-GData to be determined0.15-
EF4Data to be determined0.15-
Thiostrepton EF-G0.150.15[5]
EF40.150.15[5]
Structural Validation of the Binding Site

High-resolution structural biology techniques are indispensable for visualizing the precise interactions between an antibiotic and the ribosome. Cryo-electron microscopy (cryo-EM) and X-ray crystallography are the gold standards for this purpose.[7][8] These methods can reveal the antibiotic's binding pocket, its orientation, and the specific nucleotides and amino acid residues involved in the interaction.[7][9] The following table outlines the type of structural data that should be obtained for this compound and compares it with existing data for other ribosome-targeting antibiotics.

Antibiotic ClassExample CompoundMethodResolution (Å)Key Ribosomal Interactions
Thiopeptide This compound Cryo-EM / X-rayData to be determinedHypothesized: 23S rRNA (H43, H44), L11
ThiopeptideThiostreptonX-ray Crystallography-23S rRNA (Helices 43 & 44), Protein L11[4]
OrthosomycinAvilamycinCryo-EM1.8 - 2.023S rRNA (Helices 89 & 91), Protein uL16[7][10]
LincosamideClindamycinCryo-EM1.8 - 2.0Peptidyl Transferase Center (PTC) of 23S rRNA[7]
MacrolideErythromycinCryo-EM-Nascent Peptide Exit Tunnel (NPET) of 23S rRNA[1]

Experimental Protocols

Detailed methodologies are crucial for the successful validation of this compound's ribosomal binding site.

Ribosome-Dependent GTPase Inhibition Assay

This biochemical assay is used to determine the IC50 of an antibiotic by measuring its effect on the GTP hydrolysis activity of elongation factors, which is stimulated by the ribosome.

  • Materials : Purified 70S ribosomes from E. coli, purified EF-G and EF4, [γ-³²P]GTP, this compound, and appropriate buffer solutions.

  • Procedure :

    • Prepare reaction mixtures containing 70S ribosomes (e.g., 0.15 µM) and varying concentrations of this compound.

    • Initiate the reaction by adding the elongation factor (EF-G or EF4) and [γ-³²P]GTP.

    • Incubate the reactions at 37°C for a defined period.

    • Terminate the reactions and separate the hydrolyzed ³²Pᵢ from the unhydrolyzed [γ-³²P]GTP using an activated charcoal extraction method.

    • Quantify the amount of hydrolyzed ³²Pᵢ using liquid scintillation counting.

    • Plot the percentage of inhibition as a function of the this compound concentration to determine the IC50 value.

Cryo-Electron Microscopy (Cryo-EM) of the Ribosome-Antibiotic Complex

Cryo-EM allows for the high-resolution structural determination of the antibiotic bound to the ribosome in a near-native state.[8]

  • Workflow :

    • Complex Formation : Incubate purified 70S ribosomes with a molar excess of this compound to ensure saturation of the binding site.

    • Sample Preparation : Apply the ribosome-antibiotic complex solution to an EM grid, blot away excess liquid, and plunge-freeze it in liquid ethane to vitrify the sample.

    • Data Collection : Collect a large dataset of particle images using a Titan Krios transmission electron microscope equipped with a direct electron detector.[7]

    • Image Processing : Use software such as RELION to perform particle picking, 2D and 3D classification, and 3D reconstruction to generate a high-resolution electron density map.[7]

    • Model Building and Refinement : Fit the atomic models of the ribosome and the antibiotic into the cryo-EM density map and refine the structure to obtain the final coordinates.

RNA Footprinting

This technique identifies the specific rRNA nucleotides that are protected by the bound antibiotic from chemical modification, thus mapping the binding site.[11]

  • Procedure :

    • Incubate 70S ribosomes with and without this compound.

    • Treat the complexes with chemical probes such as dimethyl sulfate (DMS) or kethoxal, which modify accessible rRNA bases.

    • Extract the rRNA and perform primer extension analysis using reverse transcriptase and radiolabeled primers specific to regions flanking the suspected binding site.

    • Analyze the resulting cDNA fragments on a sequencing gel. Nucleotides protected by the antibiotic will show reduced modification and therefore appear as bands that are diminished or absent compared to the no-drug control.

Visualizations

Workflow for Validating a Ribosomal Binding Site

G cluster_0 Biochemical Validation cluster_1 Structural Validation cluster_2 Fine-Mapping of Binding Site cluster_3 Final Validation a GTPase Inhibition Assay b Determine IC50 a->b i Comparative Analysis b->i c Form Ribosome-Antibiotic Complex d Cryo-EM Data Collection c->d e 3D Reconstruction d->e f Atomic Model Building e->f f->i g RNA Footprinting h Identify Protected Nucleotides g->h h->i

Caption: A generalized workflow for the validation of a novel antibiotic's ribosomal binding site.

Hypothesized Binding Site of this compound

G Hypothesized this compound Binding Site on the 50S Ribosomal Subunit cluster_ribosome 50S Ribosomal Subunit 23S_rRNA 23S rRNA L11_Protein L11 Protein Promothiocin_A This compound Promothiocin_A->23S_rRNA interacts with H43 & H44 Promothiocin_A->L11_Protein binds in cleft EF-G_Binding_Site EF-G Binding Site Promothiocin_A->EF-G_Binding_Site sterically hinders

References

Comparative In Vivo Efficacy of Thiopeptide Antibiotics: A Focus on Promothiocin A Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Thiopeptide antibiotics represent a promising class of natural products with potent activity against a range of bacterial pathogens. However, their clinical development has been hampered by poor pharmacokinetic profiles, including low aqueous solubility. This guide provides a comparative overview of the in vivo efficacy of thiopeptide antibiotics, with a particular focus on analogs of Promothiocin A and related compounds. Due to the limited availability of direct in vivo data for this compound, this guide leverages published data from closely related and structurally similar thiopeptide analogs to provide a meaningful comparison and highlight the therapeutic potential of this compound class.

Executive Summary

This compound and its analogs are part of the thiopeptide family, known for their potent in vitro activity against Gram-positive bacteria. The primary mechanism of action for many thiopeptides is the inhibition of bacterial protein synthesis. While in vivo data for this compound itself is scarce in publicly available literature, studies on analogs of the structurally similar thiopeptide GE2270 A provide valuable insights into the potential in vivo efficacy of this class. Semisynthetic derivatives of GE2270 A have demonstrated significant protection in mouse models of systemic infection, suggesting that with appropriate structural modifications to improve solubility and pharmacokinetic properties, thiopeptides like this compound could become viable clinical candidates.

In Vivo Efficacy of GE2270 A Analogs

A study on two semisynthetic aminothiazole derivatives of GE2270 A, designated as Compound 1 and Compound 2, provides key in vivo efficacy data in a mouse systemic infection model. These compounds feature a cyclohexyl carboxylic acid moiety that enhances their aqueous solubility and chemical stability compared to the parent compound.[1]

Table 1: In Vivo Efficacy of GE2270 A Analogs in a Mouse Systemic Infection Model [1]

CompoundPathogen50% Effective Dose (ED₅₀) (mg/kg)
Compound 1 Staphylococcus aureus ATCC 499515.2
Compound 2 Staphylococcus aureus ATCC 499514.3
Compound 1 Enterococcus faecalis NB040250.56
Compound 2 Enterococcus faecalis NB040250.23

These results demonstrate the potent in vivo activity of these thiopeptide analogs against challenging Gram-positive pathogens, including a clinical isolate of E. faecalis resistant to multiple antibiotics.[1]

Experimental Protocols

The following is a detailed methodology for the key in vivo efficacy experiments cited in this guide.

Mouse Systemic Infection Model[1]
  • Animal Model: Female CD1 mice (21 to 25 g) were used for the infection studies. All animal procedures were approved by the Institutional Animal Care and Use Committee.

  • Bacterial Strains: Staphylococcus aureus ATCC 49951 and a clinical isolate of Enterococcus faecalis NB04025 (resistant to erythromycin, tetracycline, and gentamicin) were used for infections.

  • Infection Procedure: Mice were inoculated intraperitoneally with a bacterial suspension containing 5% mucin. The bacterial challenge was calibrated to result in the death of 90-100% of untreated control animals within 48 hours.

  • Treatment: The test compounds (analogs of GE2270 A) were administered via tail vein bolus injection at various dose levels to groups of six mice each. A control group received only the vehicle.

  • Observation: The mice were observed for a period of 5 days post-infection. Survival was recorded daily.

  • Data Analysis: The 50% effective dose (ED₅₀), which is the dose required to protect 50% of the mice from lethal infection, and the 95% confidence intervals were calculated from the survival data on day 5 using probit analysis.

Mechanism of Action and Signaling Pathways

Thiopeptide antibiotics primarily exert their antibacterial effect by inhibiting protein synthesis.[2] This is achieved through different mechanisms depending on the specific structure of the thiopeptide. Many thiopeptides, including the GE2270 series, are known to target and inhibit the bacterial elongation factor Tu (EF-Tu).[1] EF-Tu is a crucial GTPase that facilitates the delivery of aminoacyl-tRNA to the ribosome during protein synthesis. By binding to EF-Tu, these thiopeptides prevent its proper function, thereby halting protein elongation and leading to bacterial cell death.

Thiopeptide Mechanism of Action via EF-Tu Inhibition cluster_bacterium Bacterial Cell Thiopeptide_Analog Thiopeptide Analog (e.g., GE2270 A analog) EF_Tu_GTP_aa_tRNA EF-Tu-GTP-aa-tRNA Complex Thiopeptide_Analog->EF_Tu_GTP_aa_tRNA Inhibits Ribosome Ribosome EF_Tu_GTP_aa_tRNA->Ribosome Delivers aa-tRNA Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Elongates Polypeptide Chain Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Essential for Survival

Caption: Inhibition of bacterial protein synthesis by thiopeptide analogs targeting EF-Tu.

Experimental Workflow for In Vivo Efficacy Testing

The process of evaluating the in vivo efficacy of novel antibiotic candidates like this compound analogs involves a structured workflow, from initial compound preparation to final data analysis.

In Vivo Efficacy Testing Workflow Compound_Prep Compound Preparation (e.g., this compound Analog) Treatment_Admin Treatment Administration (IV, IP, etc.) Compound_Prep->Treatment_Admin Animal_Model Animal Model Selection (e.g., CD1 Mice) Infection Bacterial Infection (e.g., S. aureus IP) Animal_Model->Infection Infection->Treatment_Admin Monitoring Monitoring (Survival, Clinical Signs) Treatment_Admin->Monitoring Data_Collection Data Collection (5-day survival) Monitoring->Data_Collection Data_Analysis Data Analysis (ED50 Calculation) Data_Collection->Data_Analysis

Caption: A generalized workflow for preclinical in vivo efficacy testing of antibiotics.

Conclusion

References

Structure-Activity Relationship of Promothiocin A Scaffold and Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Antibacterial Activity of Promothiocin A Analogs

Thiopeptides, including this compound and its analogs, are known for their potent activity against Gram-positive bacteria, primarily through the inhibition of protein synthesis. The following table summarizes the in vitro antibacterial activity of a series of nine naturally occurring thiopeptides (GE2270 congeners) isolated from Nonomuraea jiangxiensis, which share a similar structural scaffold with this compound. The data highlights the impact of substitutions on different thiazole rings on the minimum inhibitory concentration (MIC90) against Staphylococcus aureus.

CompoundR1 Group (Thiazole A)R2 Group (Thiazole D)R3 Group (Thiazole E)MIC90 (µM) against S. aureus[1]
Compound 1 -CH2OH-CH2OCH3-CH32.63
Compound 2 -CH2OH-H-H6.94
Compound 3 -CH2OH-CH2OCH3-H> 11
Compound 4 -CH2OH-H-CH310.99
Compound 5 -CHO-H-CH3No activity
Compound 6 -CHO-CH2OCH3-CH33.23
Compound 7 -COOCH3-H-CH34.71
Compound 8 -COOCH3-CH2OCH3-CH33.17
Compound 9 -COOH-CH2OCH3-CH310.27

Key Observations from the Data:

  • Importance of R2 and R3 Substituents: A comparison between Compound 1 and Compound 2 suggests that the presence of both the methylene-oxy-methyl group at R2 and the methyl group at R3 significantly enhances antibacterial activity.[1]

  • Synergistic Effect of R2 and R3: The lack of activity in compounds where one or both of these groups are absent (e.g., Compound 3 and the inactivity of a compound with only the R3 group) indicates a potential synergistic role of these substituents in the bioactivity of this thiopeptide series.[1]

  • Impact of R1 Substituent: The nature of the substituent on thiazole ring A (R1) also influences activity. For instance, the conversion of the terminal ester group in Compound 8 to a carboxylic acid in Compound 9 leads to a more than three-fold reduction in antibacterial activity, which could be attributed to decreased cell membrane permeability of the more polar carboxylic acid.[1]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The antibacterial activity of the thiopeptide analogs was determined using the broth microdilution method, a standard procedure for assessing the in vitro efficacy of antimicrobial agents.[2]

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial suspension of the test organism (e.g., Staphylococcus aureus) standardized to a 0.5 McFarland turbidity standard.

  • Stock solutions of the test compounds of known concentrations.

  • Positive control (e.g., a known antibiotic like gentamicin)

  • Negative control (broth and inoculum without any antimicrobial agent)

  • Sterile pipettes and other standard microbiology laboratory equipment.

Procedure:

  • Preparation of Dilutions: A serial two-fold dilution of each test compound is prepared directly in the wells of the 96-well plate using CAMHB. This creates a gradient of decreasing concentrations of the compound across the plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test bacteria. The final inoculum concentration in each well is typically around 5 x 10^5 colony-forming units (CFU)/mL.

  • Controls:

    • Positive Control: Wells containing a known antibiotic are included to ensure the assay is performing correctly.

    • Negative Control: Wells containing only the broth and the bacterial inoculum are used to confirm bacterial growth.

    • Sterility Control: Wells containing only the broth are included to check for contamination.

  • Incubation: The microtiter plates are incubated at 37°C for 18-24 hours under aerobic conditions.

  • Reading Results: After incubation, the plates are visually inspected for turbidity. The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria. The results can also be read using a microplate reader to measure the optical density at 600 nm (OD600).

Visualizations

Signaling Pathway: Mechanism of Action of Thiopeptide Antibiotics

Thiopeptide antibiotics, including this compound, exert their antibacterial effect by inhibiting protein synthesis in bacteria.[3][4] They primarily target the bacterial ribosome, a crucial cellular machinery for protein production.

Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit 50S_subunit->Inhibition 30S_subunit 30S Subunit Thiopeptide Thiopeptide Antibiotic (e.g., this compound) Thiopeptide->50S_subunit Binds to Elongation_Factors Elongation Factors (EF-Tu, EF-G) Thiopeptide->Elongation_Factors Interferes with Elongation_Factors->Inhibition Protein_Synthesis Protein Synthesis Bacterial_Cell_Death Bacterial Cell Death Protein_Synthesis->Bacterial_Cell_Death Leads to Inhibition->Protein_Synthesis Inhibition

Caption: Mechanism of action of thiopeptide antibiotics.

Experimental Workflow: Minimum Inhibitory Concentration (MIC) Assay

The following diagram illustrates the key steps involved in determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial compound.

MIC_Workflow cluster_preparation Preparation cluster_assay Assay Setup (96-well plate) cluster_analysis Data Analysis Prepare_Compound Prepare stock solution of test compound Serial_Dilution Perform serial dilutions of the compound Prepare_Compound->Serial_Dilution Prepare_Inoculum Prepare standardized bacterial inoculum Inoculate_Wells Inoculate wells with bacterial suspension Prepare_Inoculum->Inoculate_Wells Serial_Dilution->Inoculate_Wells Incubate_Plate Incubate at 37°C for 18-24h Inoculate_Wells->Incubate_Plate Visual_Inspection Visually inspect for turbidity (growth) Incubate_Plate->Visual_Inspection Determine_MIC Determine MIC: Lowest concentration with no visible growth Visual_Inspection->Determine_MIC

Caption: Workflow for MIC determination.

References

Investigating the dual mechanism of action of thiopeptides in P. falciparum

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Thiopeptides Against Plasmodium falciparum

For Immediate Release

In the global fight against malaria, the emergence of drug-resistant Plasmodium falciparum strains necessitates the urgent development of novel therapeutics with unique mechanisms of action. Thiopeptide antibiotics, exemplified by thiostrepton and its derivatives, are emerging as a promising class of anti-malarial agents due to their unique dual mechanism of action. This guide provides a comprehensive comparison of thiopeptides with other anti-malarial drugs, supported by experimental data, detailed protocols, and visual diagrams to elucidate their function for researchers, scientists, and drug development professionals.

Thiopeptides exert their anti-plasmodial activity by simultaneously targeting two distinct and essential parasite pathways: protein synthesis within the apicoplast and the function of the cytosolic proteasome.[1][2] This dual-pronged attack is believed to not only enhance their efficacy but also to present a higher barrier to the development of resistance.[1][3]

Comparative Efficacy of Thiopeptides and Other Anti-malarials

The following table summarizes the 50% inhibitory concentration (IC50) values of various thiopeptides and commonly used anti-malarial drugs against P. falciparum. Lower IC50 values indicate higher potency.

Compound Drug Class Primary Target(s) P. falciparum Strain IC50 (nM) Reference(s)
Thiostrepton ThiopeptideApicoplast Ribosome, ProteasomeDd2, 7G8, GCO31800 - 17000 (48h)[4]
Thiostrepton Derivatives ThiopeptideApicoplast Ribosome, Proteasome-770 and above[4]
Micrococcin ThiopeptideApicoplast Ribosome-3[4]
GE2270A ThiopeptideApicoplast Ribosome-300[4]
Amythiamicin A ThiopeptideApicoplast Ribosome-10[4]
Chloroquine 4-aminoquinolineHeme detoxification3D719.6[5]
Artesunate Artemisinin derivativeMultiple targets3D71.1 x 10¹[6]
Dihydroartemisinin Artemisinin derivativeMultiple targets3D70.3 x 10¹[6]
Doxycycline TetracyclineApicoplast Ribosome--[7]
Azithromycin MacrolideApicoplast Ribosome3D7103 (96h)[4]
Fosmidomycin Phosphonic acidDOXP reductoisomerase (Apicoplast)--
MG132 Peptide aldehydeProteasome--[8]
Epoxomicin α',β'-epoxyketoneProteasome--[8]

Visualizing the Dual Mechanism of Thiopeptides

The following diagrams illustrate the dual mechanism of action of thiopeptides in P. falciparum and a typical workflow for assessing anti-malarial drug efficacy.

cluster_parasite Plasmodium falciparum cluster_cytosol Cytosol cluster_apicoplast Apicoplast Proteasome 26S Proteasome Degraded_Proteins Degraded Proteins Proteasome->Degraded_Proteins Ub_Proteins Ubiquitinated Proteins Ub_Proteins->Proteasome Degradation Apicoplast_Ribosome 70S Ribosome Apicoplast_Proteins Essential Apicoplast Proteins Apicoplast_Ribosome->Apicoplast_Proteins Apicoplast_mRNA mRNA Apicoplast_mRNA->Apicoplast_Ribosome Translation Thiopeptide Thiopeptide Thiopeptide->Proteasome Inhibition Thiopeptide->Apicoplast_Ribosome Inhibition

Caption: Dual inhibitory action of thiopeptides on P. falciparum.

cluster_workflow Anti-malarial Drug Efficacy Workflow start Start: Synchronized P. falciparum Culture drug_treatment Incubate with Thiopeptide/ Comparator Drug start->drug_treatment growth_assay Parasite Growth Inhibition Assay (e.g., SYBR Green I) drug_treatment->growth_assay ic50 Determine IC50 Value growth_assay->ic50 mechanism_studies Mechanism of Action Studies ic50->mechanism_studies proteasome_assay Proteasome Inhibition Assay mechanism_studies->proteasome_assay apicoplast_assay Apicoplast Targeting Assay (Delayed Death) mechanism_studies->apicoplast_assay end End: Efficacy and Mechanism Determined proteasome_assay->end apicoplast_assay->end

Caption: Experimental workflow for assessing anti-malarial drug efficacy.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.

P. falciparum Growth Inhibition Assay (SYBR Green I-based)

This assay measures the proliferation of intraerythrocytic P. falciparum in the presence of a test compound.

Materials:

  • P. falciparum culture (synchronized to ring stage)

  • Human red blood cells (RBCs)

  • Complete parasite culture medium (e.g., RPMI 1640 with supplements)

  • Test compounds (e.g., thiopeptides, chloroquine)

  • SYBR Green I nucleic acid stain

  • Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

  • 96-well microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in complete culture medium in a 96-well plate.

  • Add synchronized ring-stage parasite culture (e.g., 1% parasitemia, 2% hematocrit) to each well. Include positive (no drug) and negative (uninfected RBCs) controls.

  • Incubate the plate for 72 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2, 90% N2).

  • After incubation, add SYBR Green I lysis buffer to each well.

  • Incubate the plate in the dark at room temperature for 1 hour.

  • Measure fluorescence using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[9]

  • Calculate the 50% inhibitory concentration (IC50) by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a dose-response curve.

Proteasome Inhibition Assay

This assay determines the effect of test compounds on the chymotrypsin-like activity of the P. falciparum 26S proteasome.

Materials:

  • Purified P. falciparum 26S proteasome

  • Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)

  • Assay buffer (e.g., 20 mM HEPES pH 7.5, 0.5 mM EDTA)

  • Test compounds

  • Known proteasome inhibitor (e.g., MG132) as a positive control

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Add assay buffer, purified P. falciparum proteasome, and serial dilutions of the test compound to the wells of a 96-well plate. Include a no-enzyme control and a positive inhibitor control.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the fluorogenic substrate to each well.

  • Immediately measure the fluorescence kinetics over time using a plate reader (e.g., excitation 380 nm, emission 460 nm for AMC-based substrates).[10]

  • Determine the rate of substrate cleavage from the linear portion of the kinetic curve.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Apicoplast Targeting Assay (Delayed Death Phenotype)

This assay identifies compounds that target the apicoplast by observing a delayed-death phenotype, where the parasite completes the first replication cycle but fails to proliferate in the second.[2]

Materials:

  • P. falciparum culture (synchronized to ring stage)

  • Complete parasite culture medium

  • Test compounds

  • 96-well microplates

  • Microscope with Giemsa staining reagents or a fluorescence-based growth assay system

Procedure:

  • Set up two identical 96-well plates with synchronized parasite cultures and serial dilutions of the test compounds as described in the growth inhibition assay.

  • Incubate one plate for approximately 48 hours (one life cycle) and the second plate for approximately 96 hours (two life cycles), changing the media at 48 hours for the second plate.[4]

  • At the end of each incubation period, determine parasite growth using a suitable method (e.g., SYBR Green I assay or microscopic counting of Giemsa-stained smears).

  • Calculate the IC50 values for both the 48-hour and 96-hour time points.

  • A significantly lower IC50 value at 96 hours compared to 48 hours is indicative of a delayed-death phenotype and suggests the compound targets the apicoplast.[4]

Conclusion

Thiopeptides represent a compelling new class of anti-malarial candidates with a dual mechanism of action that holds the potential to combat drug-resistant malaria. Their ability to inhibit both apicoplast protein synthesis and the proteasome presents a formidable challenge to the parasite's survival and adaptability. Further research and development of thiopeptide derivatives with improved pharmacokinetic properties are warranted to fully explore their therapeutic potential. The experimental protocols and comparative data presented in this guide offer a valuable resource for the scientific community to advance these promising anti-malarial agents.

References

A Comparative Analysis of Thiopeptide Cytotoxicity: Benchmarking Against Promothiocin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Thiopeptides are a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) characterized by a sulfur-rich macrocyclic core.[1] While renowned for their potent antibacterial properties, emerging evidence highlights their significant potential as anticancer agents.[2] This guide provides a comparative benchmark of the cytotoxic activities of several prominent thiopeptides. Although direct cytotoxic data for Promothiocin A is not currently available in public literature, this document serves as a crucial reference for future investigations into its therapeutic potential by contextualizing its profile against related compounds.

The anticancer effects of certain thiopeptides have been linked to the inhibition of key oncogenic pathways, most notably the downregulation of the Forkhead box M1 (FOXM1) transcription factor, which is overexpressed in a variety of human cancers.[3]

Comparative Cytotoxicity of Thiopeptides

The following table summarizes the available in vitro cytotoxicity data for several well-characterized thiopeptides across various cell lines. It is important to note that direct comparisons should be made with caution due to variations in cell lines, assay methods, and incubation times.

ThiopeptideCell LineAssay TypeIC50 / EC50 (µM)Notes
This compound Data Not Available--Publicly available cytotoxicity data could not be located.
Thiostrepton Mesothelioma (primary human)MTT3.5Value expressed as EC50.
Nasopharyngeal Carcinoma (C666-1)Annexin V/PI4 - 8Concentration range shown to induce apoptosis.
Nosiheptide THP-1 (differentiated)CCK8~106.9Described as having low cytotoxicity.
THP-1 (undifferentiated)CCK8~91.8Described as having low cytotoxicity.
Micrococcin P1 VariousMTT> 10Described as not showing cytotoxicity up to 10 µM in one study.
Cancer cell linesNot Specified≤ 1 µg/mL (~0.87 µM)A separate study on marine actinomycete extracts identified strong cytotoxicity, with Micrococcin P1 being a component. This warrants further investigation.

IC50 (Half-maximal inhibitory concentration) and EC50 (Half-maximal effective concentration) values are standard measures of a drug's potency.

Mechanism of Action: The FOXM1 Signaling Pathway

Several thiopeptides, notably thiostrepton, exert their anticancer effects by targeting the FOXM1 signaling pathway.[3] FOXM1 is a critical transcription factor that promotes the expression of genes essential for cell cycle progression, particularly during the G1/S and G2/M phases. Its overexpression is a hallmark of many aggressive cancers. Thiostrepton has been shown to inhibit FOXM1, leading to cell cycle arrest and apoptosis.[4][5] The diagram below illustrates this inhibitory mechanism.

FOXM1_Inhibition_Pathway cluster_0 Normal Cell Proliferation cluster_1 Thiopeptide-Induced Apoptosis FOXM1 FOXM1 (Active) CellCycleGenes Cell Cycle Genes (e.g., Cyclin B1) FOXM1->CellCycleGenes Upregulates Proliferation Cell Cycle Progression CellCycleGenes->Proliferation Promotes CellCycleArrest Cell Cycle Arrest CellCycleGenes->CellCycleArrest Thiostrepton Thiostrepton FOXM1_inactive FOXM1 (Inactive) Thiostrepton->FOXM1_inactive Inhibits FOXM1_inactive->CellCycleGenes Bax Bax FOXM1_inactive->Bax Upregulates Bcl2 Bcl-2 FOXM1_inactive->Bcl2 Downregulates Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis

Caption: Inhibition of the FOXM1 pathway by thiopeptides.

Experimental Protocols

Accurate and reproducible cytotoxicity data are fundamental to drug discovery. Below is a detailed protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for assessing cell metabolic activity as an indicator of cell viability.

MTT Cytotoxicity Assay Protocol

1. Objective: To determine the concentration at which a thiopeptide reduces the viability of a cancer cell line by 50% (IC50).

2. Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom sterile microplates

  • Thiopeptide stock solution (dissolved in a suitable solvent like DMSO)

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

  • Humidified incubator (37°C, 5% CO2)

3. Experimental Workflow:

Caption: Workflow for a typical MTT cytotoxicity assay.

4. Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Include wells for 'no-cell' controls (medium only) to determine background absorbance.

    • Incubate the plate for 24 hours to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare a series of dilutions of the thiopeptide in complete medium from the stock solution.

    • Carefully remove the medium from the wells and add 100 µL of the corresponding thiopeptide dilutions. Include 'vehicle control' wells treated with the same concentration of solvent (e.g., DMSO) as the highest compound concentration.

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After incubation, add 10 µL of the 5 mg/mL MTT reagent to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Read the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Subtract the average absorbance of the 'no-cell' control wells from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control wells: % Viability = (Absorbance_treated / Absorbance_vehicle_control) * 100

  • Plot the percentage of viability against the log of the compound concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

References

Safety Operating Guide

Proper Disposal of Promothiocin A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Treat all Promothiocin A waste as hazardous chemical waste. Follow all local, state, and federal regulations for disposal. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

This document provides essential safety and logistical information for the proper disposal of this compound, a thiopeptide antibiotic. The following procedures are based on general best practices for handling antibiotic and chemical waste in a laboratory setting and should be adapted to comply with your institution's specific protocols.

Safety and Handling

Before handling this compound, it is crucial to be familiar with its potential hazards. The following table summarizes key safety information.

Hazard CategoryDescriptionPersonal Protective Equipment (PPE)
Acute Toxicity May be harmful if swallowed, inhaled, or absorbed through the skin. Causes skin and serious eye irritation. May cause respiratory irritation.[1]Chemical safety goggles, gloves, lab coat. Use in a well-ventilated area or a chemical fume hood.[1]
Storage Store at -20°C in a tightly sealed container.-
Stability Stable under recommended storage conditions.-
Incompatibilities Strong oxidizing agents.-
Hazardous Decomposition Products Oxides of carbon (CO, CO2), nitrogen (NOx), and sulfur (SOx) upon combustion.-

Disposal Workflow

The proper disposal of this compound waste depends on its form. The following diagram outlines the decision-making process for handling different types of this compound waste.

cluster_0 This compound Waste Stream cluster_1 Disposal Procedures Start Identify this compound Waste WasteType Determine Waste Form Start->WasteType SolidWaste Solid Waste (e.g., contaminated gloves, weigh paper, bench paper) WasteType->SolidWaste Solid LiquidWaste Liquid Waste (e.g., stock solutions, cell culture media) WasteType->LiquidWaste Liquid SharpsWaste Sharps Waste (e.g., contaminated needles, serological pipettes) WasteType->SharpsWaste Sharps SolidDisposal Collect in a designated, labeled hazardous chemical waste container. SolidWaste->SolidDisposal LiquidDisposal Collect in a designated, labeled hazardous chemical waste container. Do NOT autoclave solutions containing this compound with the expectation of inactivation. Do NOT pour down the drain. LiquidWaste->LiquidDisposal SharpsDisposal Collect in a designated, puncture-resistant sharps container for hazardous chemical waste. SharpsWaste->SharpsDisposal FinalDisposal Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department. SolidDisposal->FinalDisposal LiquidDisposal->FinalDisposal SharpsDisposal->FinalDisposal

Caption: Decision workflow for the proper disposal of different forms of this compound waste.

Detailed Disposal Procedures

Due to the lack of specific, validated degradation or inactivation protocols for this compound, it must be treated as a hazardous chemical waste. Some antibiotics are heat-stable and are not destroyed by autoclaving.[2][3] Therefore, autoclaving should not be considered a viable method for the disposal of this compound waste.

Solid Waste

This category includes, but is not limited to:

  • Contaminated personal protective equipment (gloves, lab coats)

  • Weighing paper and boats

  • Contaminated bench paper and blue pads

  • Plasticware (e.g., pipette tips, centrifuge tubes)

Procedure:

  • Collect all solid waste contaminated with this compound in a designated, clearly labeled hazardous chemical waste container.

  • The container should be a leak-proof bag or a rigid container with a lid.

  • The label should include the words "Hazardous Waste," the name "this compound," and the approximate amount.

  • When the container is full, seal it and arrange for pickup by your institution's EHS department.

Liquid Waste

This category includes:

  • Unused or expired stock solutions of this compound

  • Contaminated cell culture media

  • Aqueous solutions from experimental procedures

Procedure:

  • Collect all liquid waste containing this compound in a designated, leak-proof, and shatter-proof hazardous chemical waste container.

  • The container must be compatible with the solvent used (e.g., glass for organic solvents, high-density polyethylene for aqueous solutions).

  • Clearly label the container with "Hazardous Waste," the name "this compound," the solvent, and the estimated concentration.

  • Do not pour any liquid waste containing this compound down the drain.[2] Improper disposal of antibiotics can contribute to environmental contamination and the development of antibiotic resistance.[2][4]

  • Do not autoclave liquid waste containing this compound with the expectation of rendering it non-hazardous.

  • When the container is full, ensure the lid is tightly sealed and arrange for pickup by your institution's EHS department.

Sharps Waste

This category includes any object that can puncture or cut, such as:

  • Needles and syringes

  • Serological pipettes

  • Pasteur pipettes

  • Scalpel blades

Procedure:

  • Place all sharps contaminated with this compound directly into a designated, puncture-resistant sharps container for hazardous chemical waste.

  • The container should be clearly labeled with "Hazardous Waste," the name "this compound," and the biohazard symbol if applicable.

  • Do not overfill the sharps container.

  • Once the container is full to the indicated line, seal it and arrange for pickup by your institution's EHS department.

Decontamination of Surfaces and Equipment

For spills or routine cleaning of surfaces and non-disposable equipment contaminated with this compound:

  • Prepare a decontaminating solution: A fresh 10% bleach solution or another appropriate laboratory disinfectant approved by your institution should be used.

  • Clean the area: Absorb any liquid spills with an inert absorbent material. Gently wipe the contaminated surface or equipment with the decontaminating solution.

  • Contact time: Allow the decontaminating solution to remain in contact with the surface for the manufacturer's recommended time (typically 10-30 minutes).

  • Rinse: Wipe the surface with a damp cloth to remove any residual bleach or disinfectant.

  • Dispose of cleaning materials: All cleaning materials (e.g., absorbent pads, wipes) must be disposed of as solid hazardous waste as described above.

Disclaimer: The information provided in this document is intended as a guide and does not replace the specific regulations and protocols of your institution. Always prioritize your local EHS guidelines and consult with your safety officer for any questions or concerns regarding the disposal of this compound.

References

Essential Safety and Logistical Information for Handling Promothiocin A

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safety during the handling of chemical compounds is paramount. This document provides essential guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for Promothiocin A, an antibiotic produced by Streptomyces lividans.[1] Adherence to these protocols is critical to mitigate risks of exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The selection and proper use of PPE are the primary defense against exposure to this compound, which may be harmful if inhaled, swallowed, or absorbed through the skin and can cause irritation to the respiratory tract, skin, and eyes.[2][3] A comprehensive PPE ensemble is required for all personnel handling this compound.

Table 1: Recommended Personal Protective Equipment for Handling this compound

PPE CategoryItemSpecificationsRationale
Hand Protection GlovesNitrile or butyl rubber gloves. Ensure gloves are powder-free and have been tested for chemical resistance.Prevents dermal contact and absorption.[2][3]
Eye Protection Safety GogglesANSI Z87.1-rated, chemical splash goggles.[2]Protects eyes from dust particles and potential splashes.[2]
Body Protection Laboratory Coat/Full SuitLong-sleeved, knee-length lab coat or a full suit for extensive handling.[2]Protects skin and personal clothing from contamination. A full suit is recommended for large-scale operations.[2]
Respiratory Protection Dust RespiratorAn approved/certified respirator or equivalent, such as an N95 or higher-rated particulate respirator.[2]Prevents inhalation of airborne particles, as this compound may be harmful if inhaled.[2][3]
Foot Protection BootsClosed-toe shoes or chemical-resistant boots.[2]Protects feet from spills and contamination.

Experimental Protocols: Safe Handling and Disposal of this compound

The following procedural steps provide a direct guide for the safe handling and disposal of this compound and associated waste. These protocols are designed to minimize exposure and prevent contamination.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood or a Class II Biosafety Cabinet to minimize inhalation exposure.[2][4]

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Before handling, wash hands thoroughly.[3]

2. Donning PPE:

  • Step 1: Put on boots or shoe covers.

  • Step 2: Don the laboratory coat or full suit.

  • Step 3: Put on the dust respirator, ensuring a proper fit and seal.

  • Step 4: Wear safety goggles.

  • Step 5: Put on gloves, ensuring they overlap the cuffs of the laboratory coat.

3. Handling this compound:

  • Handle this compound powder with care to avoid generating dust.

  • Use appropriate tools, such as a spatula or scoop, for transferring the powder.

  • Keep the container tightly closed when not in use.[2]

  • Avoid eating, drinking, or smoking in the handling area.[3][5]

4. Doffing PPE:

  • Step 1: Remove gloves using a technique that avoids skin contact with the outer surface.

  • Step 2: Remove the laboratory coat or full suit by rolling it inside out.

  • Step 3: Remove safety goggles.

  • Step 4: Remove the respirator.

  • Step 5: Remove boots or shoe covers.

  • Step 6: Wash hands thoroughly with soap and water.[2][3]

5. Disposal Plan:

  • All disposable PPE (gloves, shoe covers) and materials that have come into contact with this compound must be considered chemical waste.

  • Collect all solid waste in a designated, labeled hazardous waste container.

  • Unused or expired this compound solutions should be collected in a separate, labeled hazardous waste container for liquid chemical waste.[6]

  • Waste disposal must be conducted in accordance with federal, state, and local environmental control regulations.[2] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.[6]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling this compound cluster_cleanup Cleanup and Disposal prep_area Prepare work area in fume hood gather_materials Gather all necessary materials prep_area->gather_materials don_ppe Don Personal Protective Equipment gather_materials->don_ppe weigh_compound Weigh this compound don_ppe->weigh_compound dissolve_compound Prepare solution weigh_compound->dissolve_compound handle_solution Perform experimental work dissolve_compound->handle_solution decontaminate_area Decontaminate work surfaces handle_solution->decontaminate_area dispose_waste Dispose of solid and liquid waste decontaminate_area->dispose_waste doff_ppe Doff Personal Protective Equipment dispose_waste->doff_ppe wash_hands wash_hands doff_ppe->wash_hands Wash hands thoroughly

Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Promothiocin A
Reactant of Route 2
Promothiocin A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.